7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWGDXZMQEQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183251 | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-44-3 | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive experimental data for this specific molecule, this guide synthesizes predicted data from computational models, comparative data from its parent compound, and established, field-proven experimental protocols for its characterization. The furo[3,4-d]pyrimidine scaffold is a recognized privileged structure in drug discovery, with derivatives showing potential as kinase inhibitors for oncology applications and as antiviral agents.[1][2][3][4] A thorough understanding of the physicochemical properties of novel derivatives like this compound is fundamental for advancing its potential therapeutic applications. This guide offers both the predicted characteristics and the detailed methodologies required for their empirical validation.
Introduction to the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[5] This has led to the exploration of furo[3,4-d]pyrimidine derivatives as potential inhibitors of key signaling pathways implicated in cancer and other diseases. The dione substitution pattern, in particular, has been a focus of synthetic efforts.[6] The addition of a methyl group at the N7 position, as in the title compound, can significantly influence its physicochemical properties, affecting its solubility, membrane permeability, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
A summary of the predicted physicochemical properties for the title compound is provided in the table below. For comparative purposes, computed data for the parent compound, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, are also included. It is crucial to note that these are in-silico predictions and require experimental verification.
| Property | Predicted Value for this compound | Computed Value for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione[7] |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 168.15 g/mol | 154.12 g/mol |
| XLogP3 | -1.2 | -1.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 0 | 0 |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | 67.4 Ų |
| Complexity | 298 | 269 |
Predicted values were obtained using online computational tools.[8][9][10]
General Synthetic Approach
While a specific synthesis for this compound has not been detailed in the literature, a general and effective strategy for constructing the furo[3,4-d]pyrimidine-2,4-dione core involves the initial formation of a substituted furan ring, followed by the annulation of the pyrimidine ring.[5] A plausible route could involve a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[6] N-methylation at the 7-position could be achieved through standard alkylation procedures on the parent furo[3,4-d]pyrimidine-2,4-dione.
Caption: A general synthetic workflow for furo[3,4-d]pyrimidine-2,4-diones.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by slowly heating a small sample and recording the temperature range from the first sign of melting to the complete liquefaction of the solid.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.
-
Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination (Kinetic Assay)
Aqueous solubility is a crucial parameter for drug absorption and distribution. A kinetic solubility assay provides a high-throughput method for early-stage assessment.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, and the concentration of the compound remaining in solution is quantified, usually by HPLC.[15][16][17][18][19]
Caption: Workflow for a kinetic solubility assay.
Experimental Protocol:
-
Stock Solution Preparation: A 10 mM stock solution of the compound is prepared in DMSO.
-
Sample Preparation: The stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM).
-
Incubation: The plate is sealed and incubated at room temperature with shaking for a defined period (e.g., 18 hours).
-
Separation: The plate is centrifuged to pellet any precipitate. The supernatant is carefully transferred to a new plate and centrifuged again.
-
Analysis: The concentration of the compound in the final supernatant is determined by reverse-phase HPLC with UV detection, against a standard calibration curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values, which influences its solubility, permeability, and receptor binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[20][21][22][23][24]
Experimental Protocol:
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (e.g., 1 mM).
-
Titration: The solution is titrated with a standardized solution of HCl or NaOH.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: The pKa is determined by analyzing the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The shake-flask method is the traditional and a reliable method for LogP determination. It involves measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[25][26][27][28][29]
Experimental Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Conclusion
While experimental data for this compound remains to be published, this guide provides a solid foundation for its physicochemical characterization. The presented predicted properties, derived from established computational methods, offer initial insights into its potential behavior in biological systems. Furthermore, the detailed, standardized experimental protocols outlined herein provide a clear path for the empirical validation of these predictions. A thorough understanding of the physicochemical properties of this and related compounds is paramount for the rational design and development of new therapeutic agents based on the promising furo[3,4-d]pyrimidine scaffold.
References
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Spectroscopic Characterization of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. In the absence of direct experimental spectra, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the compound's characteristic spectral features. The synthesis, predicted spectral data, and proposed analytical protocols are detailed to support the identification and characterization of this molecule in research and drug development settings.
Introduction
The furo[3,4-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The fusion of a furan ring with a pyrimidine core creates a unique electronic and steric environment, making these compounds attractive targets for drug discovery programs. This compound is a novel derivative within this class, and a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, alongside a proposed synthetic route and analytical protocols.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of the Target Compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the N-H, C-H, and N-CH₃ protons. The predicted chemical shifts are influenced by the electronic environment of the fused heterocyclic system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H1 (N1-H) | 10.5 - 11.5 | Singlet (broad) | 1H | The chemical shift is typical for an imide proton and may be broadened due to quadrupole effects and exchange. |
| H3 (N3-H) | 9.5 - 10.5 | Singlet (broad) | 1H | Similar to H1, this imide proton will appear as a broad singlet. |
| H5 (C5-H₂) | 4.5 - 5.0 | Singlet | 2H | These methylene protons are expected to be isochronous, appearing as a singlet. |
| H7a (C7a-H) | 4.8 - 5.2 | Singlet | 1H | This methine proton is adjacent to two heteroatoms, leading to a downfield shift. |
| N7-CH₃ | 3.0 - 3.3 | Singlet | 3H | The N-methyl group will appear as a sharp singlet in a typical region for such functionalities.[1][2] |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the sp³-hybridized carbons of the dihydrofuro ring, and the sp²-hybridized carbons of the pyrimidine-dione ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | 150 - 155 | Carbonyl carbon of the uracil-like ring.[3] |
| C4 (C=O) | 160 - 165 | Second carbonyl carbon, potentially deshielded relative to C2.[3] |
| C4a | 145 - 150 | Quaternary carbon at the ring fusion. |
| C5 | 65 - 70 | Methylene carbon adjacent to the furan oxygen. |
| C7a | 75 - 80 | Methine carbon at the ring fusion, bonded to two heteroatoms. |
| N7-CH₃ | 30 - 35 | N-methyl carbon. |
Predicted IR Spectrum
The infrared spectrum will be dominated by strong absorptions from the carbonyl groups and N-H bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3300 | Medium, Broad | Typical for imide N-H stretching.[4] |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |
| C=O Stretch (asymmetric) | 1750 - 1780 | Strong | The higher frequency carbonyl stretch is characteristic of the five-membered lactone-like ring.[4][5] |
| C=O Stretch (symmetric) | 1700 - 1730 | Strong | The lower frequency carbonyl stretch is from the pyrimidine-dione ring.[4] |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-O Stretch | 1000 - 1100 | Strong | Ether linkage in the dihydrofuran ring. |
Predicted Mass Spectrum
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve characteristic losses from the heterocyclic core.
| m/z | Proposed Fragment | Notes |
| [M]⁺ | [C₇H₈N₂O₃]⁺ | Molecular ion peak. |
| [M - CH₃]⁺ | [C₆H₅N₂O₃]⁺ | Loss of the N-methyl group. |
| [M - CO]⁺ | [C₆H₈N₂O₂]⁺ | Loss of a carbonyl group. |
| [M - HNCO]⁺ | [C₆H₇NO₂]⁺ | A common fragmentation pathway for uracil and its derivatives.[6] |
Proposed Synthesis
A plausible synthetic route to this compound could involve the hydrogenation of a corresponding furo[3,4-d]pyrimidine-2,4-dione precursor.[7]
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Bioactivity
Abstract
The furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly as antiviral and anticancer agents.[1][2] This technical guide presents a comprehensive, multi-faceted in silico workflow to predict the bioactivity of a novel derivative, 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. As this compound is not extensively characterized in public literature, this document serves as a blueprint for its computational evaluation. We will detail a sequence of predictive modeling techniques, including target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) framework design, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section provides not only the step-by-step protocol but also the underlying scientific rationale, empowering researchers and drug development professionals to apply these methods for the rapid and cost-effective assessment of novel chemical entities.
Introduction to the Furo[3,4-d]pyrimidine Core
The fusion of furan and pyrimidine rings creates the furo[3,4-d]pyrimidine core, a heterocyclic system that acts as a purine bioisostere and has become a focal point of drug discovery.[1] Extensive research has identified derivatives with potent activities, including the inhibition of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) and the modulation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2][3] The subject of this guide, this compound, represents an unexplored node in the chemical space of this scaffold. Our objective is to construct a robust, hypothesis-driven in silico profile to predict its biological targets and assess its viability as a potential therapeutic agent.
Molecular Scaffolding: Compound Preparation and Physicochemical Profiling
The foundational step in any computational analysis is the accurate three-dimensional representation of the molecule of interest and an understanding of its fundamental physicochemical properties. These properties are critical determinants of a compound's pharmacokinetic behavior and drug-likeness.
Protocol 1.1: 2D to 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CN1C2C(COC2=O)C(=O)NC1=O. This is the starting point for 3D modeling.
-
Generate 3D Coordinates: Utilize a computational chemistry tool, such as Open Babel, to convert the 1D SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).
-
Protonation State: Assign the appropriate protonation state at a physiological pH of 7.4. For this molecule, the amide protons are key.
-
Energy Minimization: The initial 3D structure is computationally strained. A crucial step is to perform energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), to obtain a low-energy, stable conformation. This process refines bond lengths and angles to be more representative of the molecule's true state.
Data Presentation 1.2: Predicted Physicochemical Properties
The drug-likeness of a compound can be initially assessed using established guidelines like Lipinski's Rule of Five. The table below summarizes the key predicted properties for our compound of interest.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 184.15 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coeff.) | -1.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 73.5 Ų | ≤ 140 Ų | Yes |
Causality Insight: The low LogP value suggests high hydrophilicity, which may impact cell membrane permeability but could be favorable for solubility. All parameters fall well within Lipinski's guidelines, indicating a promising starting point for a potential oral drug candidate.
Target Hypothesis Generation: Where Does the Compound Act?
With a validated 3D structure, the next logical step is to identify potential biological targets. Given the known activities of the core scaffold, we can formulate an initial hypothesis and then broaden our search using computational target fishing methods.
-
Primary Hypothesis: Based on extensive literature for related furo[3,4-d]pyrimidine derivatives, HIV-1 Reverse Transcriptase and kinases within the PI3K/AKT pathway are high-probability targets.[2][3]
Workflow 2.1: In Silico Target Fishing
A dual-pronged approach, combining ligand-based and structure-based methods, provides a more comprehensive prediction of potential targets.[4]
Caption: A dual-strategy workflow for in silico target identification.
Protocol 2.2: Target Fishing Execution
-
Ligand-Based Search: Use the compound's SMILES string to perform a similarity search (e.g., Tanimoto coefficient > 0.85) in databases like ChEMBL. The known targets of the resulting structurally similar molecules form a set of potential targets.
-
Structure-Based Search (Inverse Docking): Screen the energy-minimized 3D structure of our compound against a library of known protein binding sites using an inverse docking server like SwissTargetPrediction or TarFisDock.[4] These tools rank potential targets based on predicted binding affinity.
-
Target Prioritization: Consolidate the lists from both approaches. For this guide, we will proceed with a high-priority target identified from the scaffold's literature: PI3Kα (Phosphoinositide 3-kinase alpha) , a key enzyme in cell growth and proliferation.
Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking predicts the preferred orientation and binding affinity of one molecule to another.[5] It is a cornerstone of structure-based drug design, allowing us to visualize how our compound might interact with the active site of our chosen target, PI3Kα.
Workflow 3.1: Structure-Based Molecular Docking
Caption: The sequential workflow for a molecular docking simulation.
Protocol 3.2: Docking Simulation with PI3Kα
-
Target Preparation: Download the crystal structure of human PI3Kα from the Protein Data Bank (PDB; e.g., PDB ID: 4JPS). Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and perform a brief energy minimization to relax the structure.[6]
-
Ligand Preparation: Use the energy-minimized structure of this compound from Protocol 1.1. Ensure correct atom types and charges are assigned.
-
Grid Generation: Define the active site. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file or by using site-finding algorithms.
-
Docking Execution: Perform the docking simulation using software like AutoDock Vina.[7] The software will systematically sample different conformations (poses) of the ligand within the active site and score them.
-
Results Analysis: The primary output is the binding affinity, a score in kcal/mol that estimates the strength of the interaction (more negative values indicate stronger binding).[5] The top-ranked poses should be visually inspected to identify key interactions, such as hydrogen bonds, with critical active site residues (e.g., Val851, Lys802 in PI3Kα).
Data Presentation 3.3: Hypothetical Docking Results
| Parameter | Predicted Outcome | Interpretation |
| Binding Affinity | -8.2 kcal/mol | Strong predicted binding affinity. |
| Key H-Bond Interactions | Val851 (backbone), Ser774 (side chain) | The compound forms critical hydrogen bonds within the ATP-binding pocket, mimicking known inhibitors. |
| Other Interactions | Hydrophobic interactions with Trp780, Ile800 | Additional interactions that stabilize the ligand in the binding pocket. |
Pharmacophore Modeling: Abstracting the Key Features
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[8] By analyzing the best docking pose, we can create a 3D pharmacophore model that can be used to screen vast virtual libraries for compounds that share the same key interaction features but may have a completely different chemical scaffold.[9][10]
Protocol 4.1: Structure-Based Pharmacophore Generation
-
Input: Use the lowest-energy docking pose of our compound bound to PI3Kα from the previous step.
-
Feature Identification: Identify key interaction points between the ligand and the protein. These typically include:
-
Hydrogen Bond Acceptors (e.g., the carbonyl oxygens).
-
Hydrogen Bond Donors (e.g., the amide N-H).
-
Hydrophobic Centroids.
-
Aromatic Rings (if applicable).
-
-
Model Creation: Generate a 3D model that consists of these features with specific spatial constraints (distances and angles) using software like PHASE or LigandScout.[9]
-
Application (Virtual Screening): This pharmacophore model now serves as a 3D query. It can be used to rapidly screen millions of compounds in databases (e.g., ZINC, Enamine REAL) to find molecules that match the pharmacophoric features, prioritizing them for more computationally intensive docking.[11]
Caption: The standard workflow for developing a predictive QSAR model.
Causality Insight: The core principle of QSAR is that a molecule's structure dictates its function. [12]By calculating numerical descriptors that encode physicochemical properties (e.g., size, shape, electronic properties), we can use statistical methods to build a model. [13]A robustly validated QSAR model (e.g., with a predictive R² > 0.6) becomes a powerful tool to prioritize the synthesis of the most promising new analogs, saving significant time and resources. [14]
ADMET Profiling: Assessing Drug-Likeness and Safety
A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic. ADMET prediction is a critical step to flag potential liabilities early in the drug discovery process. [15]
Protocol 6.1: In Silico ADMET Prediction
-
Tool Selection: Utilize a comprehensive, freely available web server such as ADMETlab 2.0 or SwissADME. [16][17]These platforms host a collection of pre-built, validated models for a wide range of properties.
-
Input: Submit the SMILES string of the compound.
-
Execution: The server will automatically calculate a profile of key ADMET properties.
-
Analysis: Scrutinize the output for potential red flags. For example, predicted inhibition of key Cytochrome P450 (CYP) enzymes can indicate a risk of drug-drug interactions, while a positive Ames test prediction suggests potential mutagenicity.
Data Presentation 6.2: Predicted ADMET Profile
| Category | Property | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects; not suitable for CNS targets. | |
| Distribution | Plasma Protein Binding | Moderate | A reasonable fraction of the drug will be free to engage its target. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key enzyme. |
| CYP3A4 Inhibitor | Yes (Weak) | Potential for some drug-drug interactions; requires monitoring. | |
| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | No | Excretion likely through other pathways. |
| Toxicity | Ames Mutagenicity | No | Low risk of being mutagenic. |
| Hepatotoxicity (H-HT) | Yes (Low Probability) | A potential liability that requires experimental follow-up. |
Synthesis and Validation: The In Silico-to-Bench Feedback Loop
Workflow 7.1: The Integrated Discovery Cycle
Caption: An iterative, self-validating loop integrating computational prediction with experimental validation.
This cycle ensures that computational resources are focused and that the models become more accurate with each iteration. The initial predictions guide which compounds to make and test, and the experimental results provide the crucial data needed to refine and improve the predictive power of the in silico models. [20]
Conclusion
This in-depth technical guide has outlined a structured and scientifically grounded workflow for the computational prediction of bioactivity for the novel compound this compound. Our multi-pronged analysis, based on the known pharmacology of its core scaffold, predicts that this compound is a viable drug-like molecule with a high probability of acting as an inhibitor of the PI3K/AKT signaling pathway, specifically targeting PI3Kα. The docking simulation predicts strong binding affinity, stabilized by key hydrogen bond interactions within the ATP-binding pocket. Furthermore, the ADMET profile is largely favorable, though it flags potential weak CYP3A4 inhibition and low-level hepatotoxicity as areas for experimental scrutiny.
This comprehensive in silico assessment provides a strong, data-driven rationale for the synthesis and experimental evaluation of this compound. By integrating these predictive techniques into an iterative discovery cycle, research organizations can significantly accelerate the identification and optimization of promising new therapeutic agents, reducing costs and focusing laboratory resources on the candidates with the highest probability of success.
References
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- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.
- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?
- MDPI. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- ResearchGate. (2025). The impact of pharmacophore modeling in drug design.
- BenchChem. (n.d.). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
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- Slideshare. (n.d.). Pharmacophore modeling.
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- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
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- VPH Institute. (2019). In silico models for drug development: tackling the validation challenge.
- Science Publishing Group. (n.d.). A Concise Review on the Significance of QSAR in Drug Design.
- KBbox. (n.d.). Small Molecule Docking.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
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- International Journal of Advances in Pharmacy and Biotechnology. (2020). A Review on QSAR Studies.
- Bonvin Lab. (n.d.). Small molecule docking.
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- ResearchGate. (n.d.). In Silico Validation of AI-Assisted Drugs in Healthcare | Request PDF.
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- National Institutes of Health (NIH). (n.d.). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
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- PubMed. (2011). Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors.
- RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
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- The Good Scents Company. (n.d.). 2,7-dimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine, 36267-77-3.
- PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3).
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A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Profiling in Pharmaceutical Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates a compound's suitability for formulation, storage, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the thermal stability and degradation profile of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a novel heterocyclic entity with potential pharmaceutical applications. As a Senior Application Scientist, the narrative herein is structured not as a rigid protocol, but as a dynamic, logical framework to empower researchers in designing and interpreting robust stability studies.
Introduction to this compound: A Fused Pyrimidine Scaffold of Interest
The subject of our investigation, this compound, belongs to the furo-pyrimidine class of heterocyclic compounds. The pyrimidine core is a ubiquitous pharmacophore found in numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The fusion of a furan ring to the pyrimidine backbone introduces unique conformational constraints and electronic properties that can significantly influence its biological activity and physicochemical characteristics. The N-methylation at the 7-position further modifies its polarity, solubility, and potential metabolic pathways.
A comprehensive understanding of its thermal behavior is a prerequisite for its advancement through the development pipeline. Thermal stress can induce decomposition, leading to a loss of potency, the formation of potentially toxic degradants, and alterations in the physical properties of the drug substance.
Caption: Chemical structure of the parent compound, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.[3]
A Multi-faceted Approach to Thermal Stability Assessment
A robust evaluation of thermal stability necessitates a multi-technique approach, where the strengths of each analytical method are leveraged to build a comprehensive profile. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in concert.[4][5]
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA provides quantitative information on the mass changes of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition and the stoichiometry of degradation processes.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Furnace: Ensure the furnace is clean and calibrated.
-
Atmosphere: Purge with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition and Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Quantify the percentage of mass loss for each degradation step.
-
Causality Behind Experimental Choices:
-
A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
-
An inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying melting points, phase transitions, and the enthalpy associated with decomposition.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Cell: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to a temperature above the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks indicative of decomposition.
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).
-
Determine the onset temperature of decomposition (Td) and the enthalpy of decomposition (ΔHd).
-
Trustworthiness Through Self-Validation: The combination of TGA and DSC provides a self-validating system. The onset of mass loss in the TGA thermogram should correlate with the appearance of an exothermic decomposition peak in the DSC thermogram. The absence of significant mass loss before the melting point in TGA confirms that the endotherm observed in DSC is indeed melting and not a decomposition event.
Elucidating the Degradation Profile: Identification of Transformation Products
While TGA and DSC provide information on when the compound degrades, they do not reveal what it degrades into. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for separating and identifying degradation products.
Forced Degradation Studies: A Predictive Approach
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Solid-State Stress:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Place the vial in a calibrated oven at a temperature below the melting point but high enough to induce degradation (e.g., 80 °C, 100 °C).
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
-
Solution-State Stress:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the solution into vials and expose them to elevated temperatures.
-
Analyze the samples at various time intervals.
-
HPLC-MS for Degradant Profiling: A High-Resolution Investigation
A validated HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
Rationale for Method Development:
-
A C18 column is a versatile choice for separating moderately polar compounds.
-
A gradient elution is necessary to resolve compounds with a range of polarities.
-
Mass spectrometry provides molecular weight information, which is critical for the tentative identification of unknown degradants.
Caption: Experimental workflow for comprehensive thermal analysis.
Anticipated Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized:
-
Hydrolysis of the Furan Ring: The ether linkage in the furan ring may be susceptible to hydrolysis under thermal and/or acidic/basic conditions, leading to ring-opening.
-
Decarboxylation: The dione moiety of the pyrimidine ring could undergo decarboxylation at elevated temperatures.
-
Demethylation: The N-methyl group could be cleaved under thermal stress.
-
Oxidation: If the degradation is performed in the presence of oxygen, oxidative degradation of the heterocyclic rings can be expected.
The identification of degradants through HPLC-MS will be crucial in confirming or refuting these hypotheses and constructing a detailed degradation map.
Conclusion: A Roadmap to De-risking Development
The thermal stability and degradation profile of this compound are critical quality attributes that must be thoroughly investigated. The integrated approach outlined in this guide, combining TGA, DSC, and HPLC-MS, provides a robust framework for obtaining a comprehensive understanding of the compound's behavior under thermal stress. This knowledge is not merely academic; it is a cornerstone for informed decision-making in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. By proactively addressing these aspects, researchers can significantly de-risk the development process and accelerate the journey of this promising molecule from the laboratory to the clinic.
References
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [URL: https://www.mdpi.com/1420-3049/19/10/17187]
- Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/25347437/]
- Thermal analysis of some novel pyrimidine derivatives. [URL: https://typeset.
- Thermal analysis of some novel pyrimidine derivatives. [URL: https://www.researchgate.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [URL: https://www.researchgate.
- 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23125132]
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An In-depth Technical Guide to the Solubility Studies of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione in Various Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a novel compound based on the medicinally significant furo[3,4-d]pyrimidine core.[1] The furo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in the development of various therapeutic agents, including antiviral and anticancer drugs.[1] This document outlines the theoretical principles governing solubility, presents detailed experimental protocols for both thermodynamic and kinetic solubility determination, and offers a strategy for data analysis and interpretation. The methodologies described herein are grounded in established industry practices and regulatory guidelines, ensuring a scientifically rigorous approach for researchers, scientists, and drug development professionals.
Introduction: The Furo[3,4-d]pyrimidine Core and the Imperative of Solubility
The furo[3,4-d]pyrimidine core is a fused heterocyclic system that has attracted considerable attention in medicinal chemistry due to its structural resemblance to purines, making it a valuable scaffold for designing kinase inhibitors and other targeted therapies.[1] The specific compound of interest, this compound, represents a new chemical entity whose physicochemical properties are yet to be fully characterized.
A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[2][3] Poor aqueous solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent API.[3][4] Therefore, a comprehensive solubility profile in a variety of solvents is essential for guiding formulation development, predicting in vivo performance, and ensuring the reliability of in vitro biological assays.[5][6] This guide provides the necessary theoretical and practical foundation for conducting these critical studies.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.[8][9] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.
Molecular Structure Analysis:
-
Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione core: This core contains several polar functional groups, including two amide (lactam) moieties and a furan ring with an ether linkage. The nitrogen and oxygen atoms in these groups can act as hydrogen bond acceptors, while the N-H protons of the pyrimidine dione are potential hydrogen bond donors.[9]
-
7-Methyl group: The addition of a methyl group on the nitrogen atom at position 7 slightly increases the lipophilicity (non-polar character) of the molecule.
Based on this structure, this compound is expected to be a polar molecule with a capacity for hydrogen bonding. Consequently, it is predicted to have higher solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar hydrocarbon solvents is expected to be low.
Factors that influence the solubility of organic compounds include:
-
Temperature: For most solid solutes, solubility increases with temperature.[10][11]
-
pH (for ionizable compounds): The presence of acidic or basic functional groups can significantly influence solubility in aqueous media as the pH changes. The pyrimidine-dione moiety has acidic protons, suggesting that solubility in aqueous buffers will be pH-dependent.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. The thermodynamic solubility is that of the most stable crystalline form.
Experimental Design: A Strategic Approach to Solubility Profiling
A comprehensive solubility study should encompass a range of solvents with varying polarities and hydrogen bonding capabilities. It is also crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[4][12] It is the most relevant measure for formulation and biopharmaceutical classification. The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]
-
Kinetic Solubility: This measurement is often used in high-throughput screening during early drug discovery.[2][5][15] It measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[3][16] Kinetic solubility is generally higher than thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms of the compound.
Solvent Selection
A diverse set of solvents should be selected to cover a range of polarities, from non-polar to highly polar and protic. The chosen solvents are commonly used in pharmaceutical development.
Table 1: Selected Solvents for Solubility Studies
| Solvent | Polarity Index | Type | Rationale |
|---|---|---|---|
| Hexane | 0.1 | Non-polar, Aprotic | Represents aliphatic hydrocarbons, useful for assessing lipophilicity.[17] |
| Toluene | 2.4 | Non-polar, Aprotic | Aromatic hydrocarbon solvent.[17] |
| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Halogenated solvent, widely used in organic synthesis.[17] |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Ester solvent with moderate polarity.[17] |
| Acetone | 5.1 | Polar, Aprotic | Ketone solvent, good for moderately polar compounds.[17] |
| Isopropanol | 3.9 | Polar, Protic | A common alcohol solvent.[17] |
| Ethanol | 4.3 | Polar, Protic | Widely used pharmaceutical solvent.[17] |
| Methanol | 5.1 | Polar, Protic | A highly polar alcohol.[17] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | A highly polar solvent capable of dissolving a wide range of compounds.[16][17] |
| Water (pH 7.4 Buffer) | 10.2 | Polar, Protic | The most relevant solvent for physiological applications.[17] |
Experimental Protocols
The following protocols are designed to be self-validating by incorporating appropriate controls and calibration standards. Adherence to these detailed steps is crucial for obtaining reliable and reproducible data.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method.[13][14][18][19]
Objective: To determine the equilibrium solubility of the compound.
Materials:
-
This compound (solid)
-
Selected solvents (Table 1)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[14]
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Cap the vials securely and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[12][18] The extended incubation ensures that equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method (see section 4.3).
Kinetic Solubility Determination
This protocol is a high-throughput method suitable for early screening.[2][5][15]
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[15]
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.[15]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the solution and then measuring the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy.[5]
Analytical Quantification
Accurate quantification of the dissolved compound is critical. HPLC is the preferred method due to its specificity and sensitivity, while UV-Vis spectroscopy offers a simpler, high-throughput alternative if the compound has a suitable chromophore and does not interfere with the solvent.[3][20][21][22][23]
4.3.1. High-Performance Liquid Chromatography (HPLC) Method [24][25][26][27][28]
-
Method Development: Develop a reverse-phase HPLC method capable of separating the compound from any potential impurities or degradants. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration by interpolating its peak area on the calibration curve.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
4.3.2. UV-Vis Spectroscopy Method [20][21][22][23]
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration to confirm it follows the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment at the λmax.
-
Calculation: Determine the concentration of the sample from the calibration curve and multiply by the dilution factor to get the final solubility value.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and comparison.
Tabulated Solubility Data
The results of the thermodynamic solubility experiments should be summarized in a table. The following table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|
| Hexane | < 1 | < 0.005 |
| Toluene | 5 | 0.028 |
| Dichloromethane (DCM) | 50 | 0.278 |
| Ethyl Acetate | 250 | 1.388 |
| Acetone | 1,500 | 8.326 |
| Isopropanol | 2,000 | 11.101 |
| Ethanol | 3,500 | 19.426 |
| Methanol | 5,000 | 27.753 |
| DMSO | > 50,000 | > 277.53 |
| Water (pH 7.4 Buffer) | 800 | 4.440 |
(Note: Molecular weight of C8H8N2O3 is assumed to be approximately 180.16 g/mol for calculations)
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate experimental processes and data relationships.
Diagram 1: Thermodynamic Solubility Workflow
Caption: Relationship between solvent polarity and predicted solubility.
Conclusion
This technical guide provides a robust and scientifically sound methodology for determining the solubility of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, and systematically testing across a range of pharmaceutically relevant solvents, researchers can generate a comprehensive solubility profile. This data is indispensable for making informed decisions in lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new chemical entities through the drug development pipeline. The principles and protocols outlined here are not only applicable to the target compound but also serve as a universal template for solubility assessment of other novel molecules.
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Kyrylenko, O., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. Available at: [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Abstract
In modern drug discovery and development, computational chemistry has become an indispensable tool for elucidating molecular properties and predicting biochemical behavior.[1][2] This guide provides an in-depth technical framework for conducting quantum chemical calculations on 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest. We will explore the application of Density Functional Theory (DFT) to determine the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and a practical, step-by-step computational protocol. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing actionable insights into the molecule's reactivity, stability, and potential as a therapeutic agent.
Introduction: The "Why" and "What"
This compound belongs to the furo[3,4-d]pyrimidine class of compounds, a scaffold known for its diverse biological activities. Understanding the molecule's three-dimensional structure, electronic charge distribution, and orbital energies is paramount for predicting its interaction with biological targets like proteins and enzymes.[1]
Quantum chemical calculations offer a powerful, first-principles approach to access these properties without the need for experimental input.[3] By solving approximations of the Schrödinger equation, we can build a detailed molecular portrait that informs key aspects of drug design, including:
-
Molecular Stability and Reactivity: Predicting where a molecule is most likely to react.
-
Intermolecular Interactions: Understanding how the molecule might bind to a receptor active site.[4]
-
Spectroscopic Characterization: Aiding in the interpretation of experimental data like NMR and UV-Vis spectra.[1]
This guide focuses on Density Functional Theory (DFT), a computational method that balances accuracy and efficiency, making it a workhorse for studying medium-sized organic molecules.[5][6]
Theoretical & Methodological Framework
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our approach is built on a widely validated combination for organic molecules.
Choice of Method: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Its key advantage lies in using the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[3]
-
The Functional (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for providing excellent descriptions of molecular geometries and energies for a vast range of organic compounds, offering a robust compromise between computational cost and accuracy.[7]
Choice of Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.
-
The Pople-style 6-311++G(d,p) basis set is a sophisticated and reliable choice.[8]
-
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.
-
++G: These are diffuse functions added to both heavy atoms (+) and hydrogen atoms (++). They are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions, as they allow orbitals to extend further from the nucleus.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for describing chemical bonding accurately.[9]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level theoretical model suitable for obtaining reliable results for our target molecule.[10]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a complete, self-validating workflow for the quantum chemical analysis of this compound using the Gaussian suite of programs (e.g., Gaussian 16) and the GaussView 6 visualizer.[11][12]
Step 1: Initial Structure Generation
-
Obtain 2D Structure: Start with the 2D chemical structure of this compound.
-
Build 3D Model: Use a molecular builder like GaussView 6 to construct an initial 3D model.[12] Ensure correct atom types, bonds, and initial hybridization. A preliminary "Clean-Up" or molecular mechanics optimization within the builder can provide a reasonable starting geometry.
Step 2: Geometric Optimization
The goal of this step is to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable 3D structure.
-
Setup Calculation: In Gaussian, specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt
-
#p: Requests enhanced printout options.
-
B3LYP/6-311++G(d,p): Specifies our chosen level of theory.
-
Opt: Requests a geometry optimization to a stationary point on the potential energy surface.
-
-
Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy.
Step 3: Vibrational Frequency Analysis (Protocol Validation)
This is a critical self-validation step . It confirms that the optimized structure is a true energy minimum and not a transition state.
-
Setup Calculation: Using the optimized geometry from Step 2, set up a new calculation with the following keywords:
-
#p B3LYP/6-311++G(d,p) Freq
-
Freq: Requests a vibrational frequency calculation.
-
-
Analysis: Upon completion, examine the output.
-
Confirmation of a Minimum: A true energy minimum will have zero imaginary frequencies .
-
Identification of a Transition State: If one imaginary frequency is present, the structure is a transition state, and the optimization process needs to be revisited.
-
Thermochemical Data: This step also yields valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Core workflow for geometry optimization and validation.
Step 4: Electronic and Spectroscopic Property Calculations
With a validated ground-state structure, we can now calculate a suite of properties that provide chemical insight. These calculations are performed on the final optimized geometry.
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[13] The energy difference, the HOMO-LUMO gap, is a measure of molecular stability and electronic excitability.[14][15]
-
Protocol: The HOMO and LUMO energies are standard outputs of the optimization calculation. They can be visualized using GaussView to understand their spatial distribution.
-
-
Molecular Electrostatic Potential (MEP):
-
Concept: The MEP is a 3D map of the electrostatic potential around the molecule. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[16] This is invaluable for predicting sites for nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding.[17]
-
Protocol: Generate the MEP surface in GaussView or a similar program using the output files from the optimization.
-
-
NMR Chemical Shifts:
-
Concept: Theoretical prediction of NMR spectra can aid in structure elucidation and assignment of experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this.[18][19]
-
Protocol: Use the keyword NMR=GIAO. The calculation will output shielding tensors for each atom, which can be converted to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[20]
-
Keyword Line: #p B3LYP/6-311++G(d,p) NMR=GIAO
-
-
UV-Vis Spectra:
-
Concept: Electronic transitions, such as those observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT).[5][21] This predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations (e.g., HOMO to LUMO).[22]
-
Protocol: Use the TD keyword. The output will list the excited states, their energies (which can be converted to wavelengths), and oscillator strengths (related to peak intensity).[23][24]
-
Keyword Line: #p B3LYP/6-311++G(d,p) TD(NStates=10) (calculates the first 10 excited states).
-
Data Interpretation and Application
The true value of these calculations lies in their interpretation within the context of drug development.
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
}
Caption: Relationship between calculated properties and drug design.
| Calculated Property | Interpretation & Significance in Drug Development |
| Optimized Geometry | Provides the most stable 3D conformation. Bond lengths, angles, and dihedral angles serve as a foundational reference for further studies like molecular docking. |
| HOMO-LUMO Gap | A large gap suggests high kinetic stability and low chemical reactivity. A small gap indicates the molecule is more easily polarized and reactive.[15] This can influence metabolic stability. |
| MEP Map | The most negative regions (red) indicate likely hydrogen bond acceptor sites, crucial for ligand-receptor interactions. The most positive regions (blue) are susceptible to nucleophilic attack.[16] |
| Calculated NMR Shifts | Provides theoretical support for experimental spectra, aiding in the definitive structural confirmation of synthesized compounds. |
| Calculated UV-Vis λmax | Helps understand the electronic structure and can be used to predict the photostability of the compound.[22] |
Conclusion
The quantum chemical workflow detailed in this guide provides a robust and scientifically rigorous framework for characterizing this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain high-quality data on the molecule's geometry, electronic structure, and spectroscopic properties. The insights gained from these calculations are directly applicable to the rational design of new therapeutic agents, helping to predict molecular behavior and guide experimental efforts in a more efficient, targeted manner.
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Rowan Scientific. Quantum Chemistry in Drug Discovery.
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Synopsys. What is Density Functional Theory and How Does It Work?.
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SpringerLink. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones.
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GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products.
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MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
-
National Institutes of Health (NIH). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error.
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MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds (Reviewer Response).
-
Gaussian, Inc. Gaussian.com | Expanding the limits of computational chemistry.
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ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.
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YouTube. How to perform NMR calculation in Gaussian.
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Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
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RSC Advances.
-
Schrödinger. HOMO-LUMO Energy Gap.
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Semantic Scholar. Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul.
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ResearchGate. How to interpret a map of electrostatic potential (MEP)?.
-
ResearchGate. HOMO and LUMO orbitals and molecular electrostatic potential (MEP) map for the studied compounds.
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Ossila. Understanding HOMO and LUMO in Chemistry.
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PubChem. 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
-
PubChem. 2,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine.
-
PubChem. 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine.
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The Good Scents Company. 2,5,7-trimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
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The Good Scents Company. 2,7-dimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
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The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Furo[3,4-d]pyrimidines
For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the emerging furo[3,4-d]pyrimidine scaffold. As a privileged heterocyclic system, its structural analogy to endogenous purines presents a fertile ground for the discovery of novel therapeutics. This guide will navigate the synthetic intricacies, biological potential, and future directions of this promising molecular core.
Introduction: The Allure of a Privileged Scaffold
The furo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system, has captured the attention of medicinal chemists for its potential to modulate key biological pathways.[1][2] Its structural resemblance to purine, a fundamental building block of nucleic acids, suggests that derivatives of this scaffold could act as competitive inhibitors for a variety of enzymes that interact with purine-based substrates, such as ATP-binding kinases.[3] While its isomeric cousin, the furo[2,3-d]pyrimidine scaffold, has been more extensively explored in the context of anticancer research, the furo[3,4-d]pyrimidine core is beginning to emerge from its shadow, showing significant promise in antiviral applications and hinting at untapped potential in oncology.[1][4]
This guide provides a comprehensive exploration of the furo[3,4-d]pyrimidine scaffold, from its synthesis and characterization to its known biological activities and the vast, unexplored territories of its therapeutic potential.
Crafting the Core: Synthetic Strategies for Furo[3,4-d]pyrimidines
The construction of the furo[3,4-d]pyrimidine scaffold can be approached through several synthetic avenues, typically involving the sequential assembly of the furan and pyrimidine rings. A prevalent and effective strategy commences with a substituted furan ring, followed by the annulation of the pyrimidine ring.[3]
Synthesis of Furo[3,4-d]pyrimidine-2,4-diones
A versatile route to furo[3,4-d]pyrimidine-2,4-diones proceeds via a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[3][5] This multi-step synthesis offers a reliable method for accessing a key scaffold that can be further functionalized.
Experimental Protocol: Multi-step Synthesis of Substituted Furo[3,4-d]pyrimidine-2,4-diones [3]
Step 1: Synthesis of the Key Furan Intermediate (Methyl 3-aminofuran-4-carboxylate)
-
Materials: α-Cyanoketone, Ethyl glyoxylate, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Sodium hydride (NaH), Anhydrous solvent (e.g., THF, Dichloromethane).
-
Procedure (Mitsunobu Reaction):
-
To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the vinyl ether intermediate.
-
-
Procedure (Cyclization):
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the furan intermediate which can then be converted to methyl 3-aminofuran-4-carboxylate through a Curtius or Hofmann rearrangement.
-
Step 2: Formation of the Pyrimidine Ring
-
Materials: Methyl 3-aminofuran-4-carboxylate, Appropriate isocyanate (R-NCO), Anhydrous solvent (e.g., Toluene, Dioxane), Base (e.g., Sodium ethoxide, DBU).
-
Procedure (Urea Formation):
-
Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene.
-
Add the desired isocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The ureido furan product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.
-
-
Procedure (Ring Closure):
-
To a solution of the purified ureido furan in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The Furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
Table 1: Representative Yields for the Synthesis of Furo[3,4-d]pyrimidine Derivatives [3]
| Step | Product | Typical Yield (%) |
|---|---|---|
| Mitsunobu Reaction & Cyclization | Substituted 3-Aminofuran-4-carboxylate Intermediate | 60-75 |
| Urea Formation | Intermediate Ureidofuran | 80-90 |
| Ring Closure | Furo[3,4-d]pyrimidine-2,4-dione Core | 70-85 |
Caption: General workflow for the synthesis of Furo[3,4-d]pyrimidines.[3]
Biological Landscape: Unveiling the Therapeutic Potential
The furo[3,4-d]pyrimidine scaffold has demonstrated significant potential in several therapeutic areas, most notably as antiviral and anticancer agents.
Anti-HIV Activity: A Potent Inhibitor of Reverse Transcriptase
A significant body of research has been dedicated to the development of dihydrofuro[3,4-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and prevents the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[1]
Experimental Protocol: In Vitro Anti-HIV Assay [1]
-
Cell Line: MT-4 cells.
-
Procedure:
-
Seed MT-4 cells in 96-well plates.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of serial dilutions of the test compounds.
-
After a 5-day incubation period, determine cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.
-
Table 2: Anti-HIV-1 Activity of Representative Dihydrofuro[3,4-d]pyrimidine Derivatives
| Compound | Wild-Type (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) | F227L+V106A (EC₅₀, nM) |
|---|---|---|---|---|---|
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 | 19.0 |
| 13c4 | 1.8 | 3.3 | 2.6 | - | 4.4 |
| 14b | - | - | - | 28.3 | 5.79 |
| 16c | - | - | - | 18.0 | 2.85 |
Data for compounds 13c2 and 13c4 are from one source, while data for 14b and 16c are from another, highlighting superior potency against resistant strains.[6]
Caption: Furo[3,4-d]pyrimidines as allosteric inhibitors of HIV-1 RT.
Anticancer Potential: An Emerging Frontier
The exploration of furo[3,4-d]pyrimidine derivatives as anticancer agents is a burgeoning field.[1] While extensive data for this specific scaffold is still limited, preliminary studies have shown promise. For instance, a dihydrofuro[3,4-d]pyrimidine compound exhibited a dose-dependent cytotoxic effect against the K562 human chronic myelogenous leukemia cell line.[1]
The structural similarity to the well-studied furo[2,3-d]pyrimidine scaffold, which has yielded numerous potent kinase inhibitors, strongly suggests that furo[3,4-d]pyrimidines could also target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT and receptor tyrosine kinase (e.g., EGFR, VEGFR-2) pathways.[4][7]
Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) from the dose-response curves.
-
Table 3: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives (for comparative insight) [8][9]
| Compound Class | Cancer Cell Line | GI₅₀/IC₅₀ (µM) |
|---|---|---|
| Furo[2,3-d]pyrimidine-based chalcones (5d) | Leukemia (K-562) | 1.82 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.47 | |
| Colon Cancer (HCT-116) | 1.59 | |
| Breast Cancer (MCF-7) | 1.39 | |
| Furo[2,3-d]pyrimidine-based chalcones (5e) | Leukemia (K-562) | 0.80 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.35 | |
| Colon Cancer (HCT-116) | 1.26 | |
| Breast Cancer (MCF-7) | 0.51 |
| 1,3,4-Thiadiazole-furo[2,3-d]pyrimidine (10b) | Breast Cancer (HS 578T) | 1.51 |
Caption: Hypothesized inhibition of the PI3K/AKT pathway by furo[3,4-d]pyrimidines.
Future Directions and Conclusion
The furo[3,4-d]pyrimidine scaffold represents a promising, yet underexplored, area in drug discovery. The established anti-HIV-1 activity of its derivatives underscores the therapeutic potential of this core.[1] The preliminary anticancer findings, coupled with the extensive research on the isomeric furo[2,3-d]pyrimidines, strongly advocate for a more systematic evaluation of furo[3,4-d]pyrimidine derivatives against a broad panel of cancer cell lines and a diverse array of protein kinases.[1][4]
Future research should focus on:
-
Expansion of Synthetic Methodologies: Developing novel and efficient synthetic routes to access a wider range of substituted furo[3,4-d]pyrimidines.
-
Systematic Biological Evaluation: Comprehensive screening of new derivatives against various cancer cell lines and key oncogenic kinases to establish clear structure-activity relationships.
-
Elucidation of Mechanisms of Action: In-depth studies to understand how these compounds interact with their biological targets at a molecular level.
References
- BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit.
- BenchChem. (2025). Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery.
- BenchChem. (2025). The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research: Applications in Cancer Cell Line Studies.
- BenchChem. (2025). Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide.
-
Mansour, M. A., Oraby, M. A., Muhammad, Z. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Medicinal Chemistry, 13(4), 434-451. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo[3,4-d]pyrimidine. PubChem. Retrieved from [Link]
-
RSC Publishing. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Zhang, H., et al. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry, 65(4), 3518–3533. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Authored by: Senior Application Scientist, Chemical Synthesis and Purification Division
Abstract
This comprehensive guide details a robust protocol for the purification of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical link between purity and reliable biological data, this document provides a step-by-step methodology grounded in established chemical principles for fused pyrimidine derivatives. The primary purification strategy discussed is recrystallization, a technique chosen for its efficiency and scalability. This guide is intended for researchers, scientists, and drug development professionals who require a highly purified sample of the target compound for their studies.
Introduction and Scientific Rationale
The furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to endogenous purines.[1][2] This allows derivatives to act as competitive inhibitors for a variety of enzymes, particularly kinases, which are pivotal in cellular signaling pathways implicated in diseases such as cancer.[1] this compound, as a specific analog in this class, holds potential for therapeutic applications, making the availability of a highly pure sample paramount for accurate in vitro and in vivo evaluation.
The synthesis of furo[3,4-d]pyrimidine-2,4-diones often proceeds through a multi-step pathway, which can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products.[1][3] Therefore, a well-designed purification protocol is not merely a suggestion but a necessity to ensure the scientific validity of subsequent research. This guide focuses on recrystallization, a powerful and economical technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[4]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7]
-
Ventilation: All handling of the solid compound and solvents should be performed in a well-ventilated chemical fume hood.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Purification Protocol: Recrystallization
The following protocol is a generalized yet detailed procedure for the recrystallization of this compound, based on common practices for related fused pyrimidine structures.[8][9]
Solvent Selection
The choice of solvent is the most critical step in a successful recrystallization.[4] An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the polar nature of the dione and the heterocyclic rings, polar protic solvents are a logical starting point. Ethanol is often a good choice for recrystallizing pyrimidine derivatives.[8][9]
Table 1: Recommended Solvents for Screening
| Solvent | Rationale |
| Ethanol | Often used for recrystallizing pyrimidine and furan-containing compounds.[8] |
| Isopropanol | Similar properties to ethanol, may offer different solubility characteristics. |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Water | Due to the polar functional groups, water can be a good solvent, especially at elevated temperatures.[9] |
| Ethanol/Water Mixture | A solvent pair can be used to fine-tune the solubility. |
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment and Validation
After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended for the characterization and purity validation of this compound.[10][11]
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively assess purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method to determine purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for related heterocyclic compounds. The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The absence of impurity peaks in the NMR spectra is a strong indicator of a pure compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can confirm the molecular weight of the compound and provide evidence of its elemental composition.
Troubleshooting
Table 2: Common Recrystallization Issues and Solutions
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent and allow it to cool again. |
| Oiling out | The compound is insoluble in the solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent or a solvent pair. |
| Low recovery | The compound is too soluble in the cold solvent. | Use a different solvent or place the solution in an ice bath for a longer period. |
Conclusion
The protocol described in this application note provides a comprehensive and scientifically grounded approach to the purification of this compound. By following these guidelines, researchers can obtain a highly purified sample of the target compound, which is essential for generating reliable and reproducible data in drug discovery and development programs. The principles and techniques outlined here are broadly applicable to the purification of other related furo[3,4-d]pyrimidine derivatives.
References
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. (2023-12-01).
- 4 - SAFETY D
- 3 - SAFETY D
- Furo[3,4-d]pyrimidine | C6H4N2O | CID 18465322. PubChem.
- Safety Data Sheet. Angene Chemical. (2025-06-08).
- A Comparative Guide to Catalysts for Fused Pyrimidine Synthesis. Benchchem.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Benchchem.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. (2024-04-30).
- Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones. Sci-Hub.
- Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide. Benchchem. (2025-12-01).
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Application Note: Quantitative Analysis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Introduction
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a novel heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, the ability to accurately and reliably quantify the molecule in various matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a comprehensive guide to developing and validating robust analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The structural backbone of this molecule, a furo[3,4-d]pyrimidine-2,4-dione, is analogous to that of certain nucleoside analogs and other bioactive small molecules. While specific methods for the 7-methyl derivative are not widely published, methodologies for related pyrimidine derivatives, such as 5-fluorouracil and its metabolites, offer a strong foundation for method development.[1][2] The protocols outlined herein are designed to be a starting point for researchers, providing the causal logic behind experimental choices to facilitate adaptation and optimization for specific applications.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is critical for selecting the appropriate analytical strategy.
-
Structure: The molecule consists of a fused furo-pyrimidine heterocyclic system with a methyl group on one of the nitrogen atoms and two carbonyl groups.
-
Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and carbonyl groups suggests a moderate to high degree of polarity. This makes it a suitable candidate for reversed-phase liquid chromatography.
-
Chromophore: The pyrimidine-dione ring system is expected to possess a UV chromophore, allowing for detection by UV-Vis spectrophotometry. The exact wavelength of maximum absorbance (λmax) would need to be determined empirically but is likely to be in the range of 250-280 nm, similar to other pyrimidine-based compounds.[1]
-
Ionization: The molecule has proton acceptor sites (carbonyl oxygens) and potentially a weakly acidic proton, making it amenable to electrospray ionization (ESI) for mass spectrometry, likely in both positive and negative ion modes.
Based on these properties, two primary analytical methods are proposed:
-
HPLC with UV Detection (HPLC-UV): A robust, widely accessible method for routine quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue homogenates.[3][4]
Experimental Workflow Overview
The overall process for quantifying the target analyte involves several key stages, from sample preparation to data analysis.
Caption: General workflow for the quantification of the target analyte.
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a starting point for an HPLC-UV method suitable for quantifying this compound in relatively clean sample matrices, such as dissolution media or reaction mixtures.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on the predicted polarity of the analyte, providing good retention for moderately polar compounds.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Purified water (18.2 MΩ·cm).
-
Formic acid or phosphoric acid (for pH adjustment).
-
Analytical standard of this compound.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent analyte peak shape and ionization.
-
Mobile Phase B: Acetonitrile (ACN).
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analytical standard in a suitable solvent (e.g., DMSO or Methanol) in a 10 mL volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A typical concentration range for a calibration curve might be 0.1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
The following are recommended starting conditions, which should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for a compound of this nature. |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and ACN (B) | A gradient is often necessary to ensure a reasonable run time while eluting the analyte with a good peak shape. |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate | This generic gradient can be adjusted based on the observed retention time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection | UV at 265 nm (or λmax determined by DAD) | Based on the UV absorbance of similar pyrimidine structures.[1] A DAD is recommended for initial method development. |
4. Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the analyte versus the concentration of the prepared standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be >0.995.
-
System Suitability: Before running samples, inject a mid-concentration standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
For bioanalytical applications requiring low detection limits, an LC-MS/MS method is recommended. This protocol outlines the key considerations for developing such a method.
1. Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A shorter, smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis times compatible with MS detection.
-
All reagents should be LC-MS grade.
2. Mass Spectrometer Optimization
-
Infusion: Directly infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 ACN:Water with 0.1% formic acid) into the mass spectrometer to determine the optimal ESI conditions.
-
Parent Ion Selection: Identify the mass-to-charge ratio (m/z) of the precursor ion. For this compound (Molecular Formula: C7H8N2O3, MW: 184.15), the protonated molecule [M+H]⁺ with an m/z of 185.15 would be the primary target in positive ion mode.
-
Fragmentation (MS/MS): Perform a product ion scan on the precursor ion to identify stable and abundant fragment ions. This involves increasing the collision energy to induce fragmentation.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). A primary "quantifier" transition and a secondary "qualifier" transition should be chosen.
3. Chromatographic and MS Conditions (Example)
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Quantifier: 185.15 -> [Fragment 1 m/z]; Qualifier: 185.15 -> [Fragment 2 m/z] |
| Collision Energy | To be optimized for each transition |
| Source Temp. | ~400-500 °C (instrument dependent) |
4. Sample Preparation for Biological Matrices
-
Protein Precipitation: A simple and effective method for plasma or serum. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant can then be injected or further processed.
-
Solid Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can provide a cleaner extract. A mixed-mode or polymeric reversed-phase sorbent would be a suitable starting point.
Method Validation
Any quantitative method used for regulated studies must be validated to ensure its performance. The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA or ICH.
Key Validation Parameters:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top stability).
Caption: The workflow for analytical method validation.
Conclusion
This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. By leveraging established chromatographic principles and drawing parallels with structurally related molecules, researchers can efficiently develop robust HPLC-UV and LC-MS/MS methods. The provided protocols serve as a comprehensive starting point, and optimization based on specific experimental needs and available instrumentation is encouraged. A thorough method validation is essential to ensure the generation of reliable and reproducible data for research and drug development applications.
References
-
PubChem. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Maring, J. G., van Kuilenburg, A. B. P., Haasjes, J., & Rosing, H. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 80-85. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). National Center for Biotechnology Information. Retrieved from [Link]
-
Fernandez-Cossio, S., et al. (2021). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. Journal of Steroid Biochemistry and Molecular Biology, 212, 105928. Retrieved from [Link]
-
De Clercq, L., et al. (2019). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Molecules, 24(18), 3343. Retrieved from [Link]
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- 3. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cell-based assays for evaluating 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione efficacy
Application Note & Protocols
Topic: Cell-based Assays for Evaluating the Efficacy of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Evaluating a Novel Furo[3,4-d]pyrimidine Analog
The furo[3,4-d]pyrimidine scaffold is a recurring motif in medicinal chemistry, with analogs being investigated for a range of bioactivities. The compound this compound, hereafter referred to as "Furo-Pyr-7," is a novel synthetic molecule whose efficacy and mechanism of action are yet to be fully characterized. Pyrimidine analogues are a well-established class of therapeutics, particularly in oncology, where they often function as antimetabolites that disrupt the synthesis of nucleic acids.[1] This mode of action leads to cytotoxicity, especially in rapidly proliferating cancer cells.[1]
Given the structural similarities of Furo-Pyr-7 to other pyrimidine-based compounds, a logical starting point for its evaluation is a suite of in vitro cell-based assays designed to elucidate its potential as an anticancer agent. This application note provides a comprehensive, field-proven guide for the systematic evaluation of Furo-Pyr-7. It moves beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring that the generated data is robust, reproducible, and mechanistically informative. The described workflows are designed to be self-validating, incorporating essential controls and quality checks at each stage.
Part 1: Foundational Efficacy Screening - Cytotoxicity and Proliferation
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of Furo-Pyr-7 in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration (≤0.5%) across all wells, including vehicle controls.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the various concentrations of Furo-Pyr-7. Include wells with medium and vehicle (DMSO) only as negative controls. A known cytotoxic agent (e.g., doxorubicin) should be included as a positive control. Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
Data Presentation: Expected Outcome of Cytotoxicity Screening
The results of the MTT assay should be summarized in a table for clear comparison.
| Cell Line | Furo-Pyr-7 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] | [Insert Value] |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in understanding the compound's mechanism. Furthermore, many pyrimidine analogs that interfere with DNA synthesis cause cell cycle arrest.
Annexin V/Propidium Iodide Staining for Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with Furo-Pyr-7 at its predetermined IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the floating cells from the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each sample.
-
Data Acquisition: Analyze the samples using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Visualization of Experimental Workflow
Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.
Part 3: Target Engagement and Pathway Analysis
Assuming Furo-Pyr-7 acts as a classical pyrimidine analog, it likely interferes with DNA and/or RNA synthesis.[2] A key enzyme in pyrimidine metabolism is thymidylate synthase (TS), which is a common target for drugs like 5-fluorouracil (5-FU).[3] An assay to determine the effect of Furo-Pyr-7 on TS activity would provide strong mechanistic evidence.
Hypothesized Signaling Pathway
Caption: Hypothesized Inhibition of Thymidylate Synthase by Furo-Pyr-7.
In-Cell Western Assay for Target Protein Expression
To further investigate the mechanism, an In-Cell Western assay can be employed to quantify the expression levels of key proteins involved in the DNA damage response (e.g., γH2AX) and apoptosis (e.g., cleaved Caspase-3) following treatment with Furo-Pyr-7.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Furo-Pyr-7 as described for the MTT assay.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., rabbit anti-γH2AX and mouse anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Data Acquisition: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for each target protein and normalize to cell number (which can be determined using a fluorescent nuclear stain).
Part 4: Conclusion and Future Directions
This application note outlines a logical and robust workflow for the initial evaluation of this compound ("Furo-Pyr-7") as a potential anticancer agent. The described assays progress from a broad assessment of cytotoxicity to more detailed mechanistic studies of apoptosis and potential target engagement. Positive results from these assays would warrant further investigation, including cell migration assays, combination studies with other chemotherapeutic agents, and eventual transition to in vivo models to cross-validate the in vitro efficacy.[4] The comprehensive characterization of novel compounds like Furo-Pyr-7 through these validated cell-based assays is a critical step in the drug discovery pipeline.[5]
References
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Ćirković, I., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]
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Fernández-de-Bobadilla, M., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Retrieved from [Link]
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Gerhards, M., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Thakolkaran, P., et al. (2017). In vitro models for evaluating safety and efficacy of novel technologies for skin drug delivery. Journal of Controlled Release. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic Chemistry. Retrieved from [Link]
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Medwin Publishers. (2024). Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. Retrieved from [Link]
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Minich, S., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Retrieved from [Link]
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Kinase inhibition assay protocol for furo[3,4-d]pyrimidine derivatives
Topic: High-Throughput Screening Protocol for Furo[3,4-d]pyrimidine Derivatives Using a Luminescence-Based Kinase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with Furo[3,4-d]pyrimidines
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The furo[3,4-d]pyrimidine scaffold represents an emerging class of heterocyclic compounds with significant therapeutic potential.[2] While related fused pyrimidines like the furo[2,3-d]pyrimidine isomers have been well-explored as "privileged scaffolds" for developing kinase inhibitors, the furo[3,4-d]pyrimidine core is a newer frontier in medicinal chemistry.[3][4]
To evaluate the potential of novel furo[3,4-d]pyrimidine derivatives as kinase inhibitors, a robust, sensitive, and scalable biochemical assay is required. This guide provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds using a luminescence-based assay, a gold standard for high-throughput screening (HTS) in drug discovery.[5]
The Assay Principle: Quantifying Kinase Activity with Light
The fundamental kinase reaction involves the transfer of a phosphate group from ATP to a substrate (protein or peptide).[6] The inhibitory potential of a compound is measured by its ability to decrease the rate of this reaction. Luminescence-based assays are homogeneous "add-mix-read" methods that quantify kinase activity by measuring one of the reaction components.[7] There are two primary strategies:
-
ATP Depletion Method (e.g., Kinase-Glo®): This assay quantifies the amount of ATP remaining after the kinase reaction. A proprietary luciferase enzyme uses the leftover ATP to generate a luminescent signal.[8][9] Therefore, the signal is inversely proportional to kinase activity—strong inhibition leads to a bright signal, while high kinase activity results in a dim signal.[10]
-
ADP Formation Method (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. In a two-step process, the remaining ATP is first depleted. Then, the ADP is converted back into ATP by a kinase detection reagent, and this newly synthesized ATP is used by a luciferase to generate light.[11][12] The signal is directly proportional to kinase activity—strong inhibition results in a dim signal.[10]
This protocol will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity and broad dynamic range, making it suitable for a wide variety of kinases and ATP concentrations.[13]
Principle of the ADP-Glo™ Kinase Assay.
Experimental Design: A Self-Validating System
Before screening candidate inhibitors, the assay must be rigorously optimized for the specific kinase of interest. This ensures the data is reproducible and reliable. The goal is to find conditions within the linear range of the reaction where initial velocity kinetics can be accurately measured.[14]
Workflow for calculating the IC50 value from raw data.
Calculation Steps:
-
Average Controls: Calculate the average RLU for the blank (no enzyme) and positive (no inhibitor) controls.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_blank) / (RLU_positive - RLU_blank))
-
Plot and Fit: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50, which is the concentration of inhibitor that produces 50% inhibition. [15]
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | Target Kinase | IC50 (nM) |
| Furo[3,4-d]pyrimidine-A | EGFR (wild-type) | 85.2 |
| Furo[3,4-d]pyrimidine-B | EGFR (wild-type) | 157.6 |
| Erlotinib (Control) | EGFR (wild-type) | 5.4 |
Note: The data presented in this table is for illustrative purposes only.
References
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
-
Ghandi, L., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. Retrieved from [Link]
-
AAT Bioquest. (n.d.). Amplite™ Universal Fluorimetric Kinase Assay Kit Red Fluorescence. Interchim. Retrieved from [Link]
-
Reaction Biology. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research - AACR Journals. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]
-
Johnson, G. L., & Lapadat, R. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Aushia, A., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Retrieved from [Link]
-
Roskoski, R. Jr. (2010). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]
-
Sharma, R., et al. (2021). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Celtarys Research. (2025). Troubleshooting and Optimizing Kinase Assay Performance. Retrieved from [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Wang, A., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC - NIH. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central. Retrieved from [Link]
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- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
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Application Note & Protocols: High-Throughput Screening for Antiviral Activity of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Abstract
The emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery of new antiviral agents. Fused pyrimidine ring systems are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This application note details a comprehensive strategy for the systematic screening of the antiviral potential of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a novel compound of interest. We present a tiered approach, beginning with cytotoxicity profiling to establish a therapeutic window, followed by a suite of in vitro assays to determine its efficacy against a panel of representative viruses. The protocols provided herein are designed to be adaptable for high-throughput screening (HTS) and to provide a thorough preliminary assessment of the compound's antiviral activity and potential mechanism of action.
Introduction: The Rationale for Screening Furo[3,4-d]pyrimidine Derivatives
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their structural similarity to the nucleobases of DNA and RNA. This inherent "drug-like" scaffold has led to the development of numerous clinically approved antiviral drugs. Derivatives of pyrimidines have been reported to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties[1]. Specifically, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of viral enzymes, such as HIV-1 non-nucleoside reverse transcriptase[2]. The core structure of this compound suggests its potential to interfere with viral replication processes. Therefore, a systematic evaluation of its antiviral activity is a logical and promising avenue for drug discovery.
This guide provides a framework for researchers to conduct a thorough preliminary investigation into the antiviral properties of this and similar novel compounds.
Pre-Screening Compound Characterization
Prior to initiating antiviral screening, it is imperative to characterize the test compound, this compound, to ensure the reliability and reproducibility of the subsequent assays.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | Calculated |
| Molecular Weight | 180.16 g/mol | Calculated |
| Purity | >95% (as determined by HPLC) | Experimental |
| Solubility | Soluble in DMSO at >50 mg/mL | Experimental |
Experimental Workflow: A Multi-Tiered Screening Approach
A systematic and tiered approach is crucial for the efficient and cost-effective screening of novel compounds. This workflow is designed to first eliminate cytotoxic compounds and then to identify and characterize antiviral activity.
Caption: Tiered workflow for antiviral screening of novel compounds.
Tier 1: Cytotoxicity Profiling
Rationale: It is essential to differentiate between true antiviral activity and non-specific effects due to cytotoxicity. A compound that kills host cells will invariably inhibit viral replication, leading to false-positive results[3]. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria[4].
Protocol 4.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero, HeLa, or A549 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate for 48-72 hours (duration should match the intended antiviral assay).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Table 2: Expected Outcome of MTT Assay
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 25 | 85 |
| 50 | 60 |
| 100 | 20 |
From this data, the CC₅₀ can be calculated. The Maximum Non-Toxic Concentration (MNTC) is the highest concentration that shows >90% cell viability and should be used as the maximum concentration in subsequent antiviral assays.
Tier 2: Primary Antiviral Screening
Rationale: The primary screen aims to identify if the compound has any antiviral activity at non-toxic concentrations. A cytopathic effect (CPE) reduction assay is a common method for this purpose[5]. This assay measures the ability of a compound to protect cells from virus-induced damage.
Protocol 5.1: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding:
-
Seed host cells in a 96-well plate as described in Protocol 4.1.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound at 2x the final desired concentrations.
-
Prepare a virus stock at a dilution that will cause 80-100% CPE in 48-72 hours.
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted compound to the wells, followed by 50 µL of the virus suspension.
-
Include the following controls:
-
Cell Control: Cells with medium only.
-
Virus Control: Cells with virus and medium (no compound).
-
Compound Cytotoxicity Control: Cells with the highest concentration of the compound (no virus).
-
Positive Control: A known antiviral drug.
-
-
-
Incubation and CPE Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Observe the cells daily for the appearance of CPE using an inverted microscope.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, quantify cell viability using the MTT assay as described in Protocol 4.1 or by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the percentage of protection for each concentration: % Protection = [(Absorbance of Treated-Infected - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] x 100
-
Plot the percentage of protection against the compound concentration to determine the 50% effective concentration (EC₅₀).
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more promising compound.
-
Tier 3: Secondary and Mechanistic Assays
Compounds that show promising activity in the primary screen (e.g., SI > 10) should be further investigated using more specific assays.
Protocol 6.1: Plaque Reduction Assay
Rationale: This assay provides a more quantitative measure of the reduction in infectious virus particles[6][7]. It is considered a gold standard for determining the antiviral efficacy of a compound.
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
-
Virus Incubation with Compound:
-
Prepare serial dilutions of the compound.
-
In separate tubes, mix a known titer of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection and Overlay:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for 3-5 days until plaques are visible.
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of plaque formation).
-
Caption: Workflow for the Plaque Reduction Assay.
Protocol 6.2: Enzyme-Specific Inhibition Assays (Example: Reverse Transcriptase Assay)
Rationale: If the target virus is a retrovirus (e.g., HIV), a reverse transcriptase (RT) inhibition assay can determine if the compound directly targets this key viral enzyme. Similar assays exist for other viral enzymes like proteases[8][9].
-
Assay Setup:
-
Use a commercially available RT assay kit or a custom-developed assay.
-
In a 96-well plate, combine recombinant RT enzyme, a template-primer (e.g., poly(A)-oligo(dT)), and the test compound at various concentrations.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding labeled dNTPs (e.g., BrdUTP).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection and Quantification:
-
Stop the reaction and quantify the incorporation of the labeled dNTPs into the newly synthesized DNA strand using a colorimetric or fluorescent method.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ for enzyme inhibition.
-
Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive preliminary profile of the antiviral activity of this compound.
Table 3: Summary of Key Antiviral Parameters
| Parameter | Description | Desired Outcome |
| CC₅₀ | 50% Cytotoxic Concentration | High value |
| EC₅₀ | 50% Effective Concentration | Low value |
| IC₅₀ | 50% Inhibitory Concentration | Low value |
| SI | Selectivity Index (CC₅₀/EC₅₀) | > 10 |
A compound with a high SI value and a confirmed mechanism of action is a strong candidate for further preclinical development, which may include lead optimization, in vivo efficacy studies, and pharmacokinetic profiling.
Conclusion
The screening cascade detailed in this application note provides a robust and scientifically rigorous framework for the initial evaluation of the antiviral potential of this compound. By systematically assessing cytotoxicity and antiviral efficacy, researchers can efficiently identify promising lead compounds for the development of novel antiviral therapeutics. The adaptability of these protocols allows for their application to a wide range of compounds and viral targets, thereby contributing to the broader effort of antiviral drug discovery.
References
- Borah, R., & Bhuyan, P. J. (2018). Recent advances in the chemistry and biology of furo[3,4-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 55(1), 4-21.
- De Clercq, E. (2009). The history of antiviral drug discovery. Reviews in Medical Virology, 19(4), 287-297.
- Galabov, A. S. (Ed.). (2010). Antiviral Drug Discovery. Bentham Science Publishers.
- Kaur, R., & Sharma, S. (2020). Pyrimidine and its derivatives: a review on various biological activities. European Journal of Medicinal Chemistry, 187, 111929.
- Krylov, V. B., & Kochetkov, S. N. (2021). Fused Pyrimidines as a Privileged Scaffold in Antiviral Drug Design. Molecules, 26(11), 3236.
- Lidak, M. Y. (1971). Furo(3,4-d)pyrimidines. Chemistry of Heterocyclic Compounds, 7(5), 547-558.
- Ma, C., et al. (2018). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Journal of Medicinal Chemistry, 61(23), 10877-10891.
-
Plaque Assay Protocols. American Society for Microbiology. (2006). Retrieved from [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. (n.d.). Retrieved from [Link]
- Sidorenko, M. L., & Samokhvalova, L. V. (2020). Antiviral Activity of Pyrimidine Derivatives (A Review). Pharmaceutical Chemistry Journal, 54(1), 1-11.
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In Vitro Anticancer Evaluation of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. While direct studies on this specific compound are limited, the furo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to purine. This suggests a potential for interaction with key biological targets in cancer, such as protein kinases. Notably, the isomeric furo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Therefore, the protocols outlined herein are designed to provide a robust framework for a thorough preliminary investigation of the anticancer properties of this compound, with a focus on assessing its effects on cancer cell viability, proliferation, apoptosis, and its potential mechanism of action through the PI3K/AKT pathway.
I. Preliminary Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to characterize the solubility and stability of this compound in relevant cell culture media.
Protocol 1: Solubility and Stability Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Serially dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Visual Inspection: Visually inspect the working solutions for any signs of precipitation.
-
Incubation: Incubate the working solutions at 37°C in a humidified incubator with 5% CO2 for a period equivalent to the longest planned assay duration (e.g., 72 hours).
-
Stability Check: After incubation, re-examine the solutions for any precipitation. Further analysis by HPLC can be performed to quantify any degradation.
II. Assessment of Cytotoxicity and Antiproliferative Activity
The initial evaluation of an anticancer compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Line(s) | e.g., MCF-7 (breast), A549 (lung), HCT116 (colon) |
| Seeding Density | To be optimized for each cell line (e.g., 5,000-10,000 cells/well) |
| Compound Concentrations | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Positive Control | e.g., Doxorubicin |
III. Investigation of Apoptosis Induction
A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4][5] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[3][4]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
IV. Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Propidium iodide staining followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle.[6][7]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[6][7]
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a propidium iodide solution.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Mechanistic Studies: Investigating the PI3K/AKT Signaling Pathway
Given that related furo[2,3-d]pyrimidine derivatives are known to inhibit the PI3K/AKT pathway, it is a logical starting point for investigating the mechanism of action of this compound.[8] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Protocol 5: Western Blot Analysis of PI3K/AKT Pathway Proteins
-
Cell Treatment and Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway, such as phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.
| Target Protein | Phosphorylation Site | Significance |
| AKT | Serine 473 | A key indicator of AKT activation[9] |
| mTOR | Serine 2448 | Activation of the mTORC1 complex[9] |
| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1[9] |
| GSK-3β | Serine 9 | Inhibition of GSK-3β activity[9] |
VI. Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for in vitro anticancer evaluation.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
VII. Concluding Remarks
The protocols detailed in this guide provide a comprehensive and logical framework for the initial in vitro anticancer evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, and by investigating its potential impact on the PI3K/AKT signaling pathway, researchers can gain valuable insights into the therapeutic potential of this novel compound. The lack of existing data on this specific molecule underscores the importance of rigorous and well-controlled experimentation to elucidate its biological activities.
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- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
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Application Notes and Protocols: Radioligand Binding Assays for Target Identification of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
A Senior Application Scientist's Guide to Unveiling Novel Compound Interactions
Abstract
The discovery of novel bioactive small molecules, such as 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, presents a significant opportunity in drug development. However, a critical and often challenging step is the identification of their biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to employ radioligand binding assays for the target identification and characterization of this novel furo[3,4-d]pyrimidine derivative. Recognizing that the targets for this specific compound are not yet established, we present a holistic approach that begins with in silico target prediction to generate viable hypotheses, followed by detailed, field-proven protocols for experimental validation using radioligand binding techniques. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a robust and self-validating experimental design.
Introduction: The Challenge of Target Deconvolution
The furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anti-HIV and anticancer properties.[1][2] The compound this compound is a novel entity within this class, and its biological targets remain to be elucidated. The journey from a newly synthesized compound to a validated therapeutic lead hinges on the successful identification and characterization of its molecular targets. This process, often termed target deconvolution or target fishing, is a pivotal step in understanding a compound's mechanism of action, predicting its therapeutic potential, and identifying potential off-target effects.[3][4]
Radioligand binding assays are a gold-standard methodology for quantifying the interaction between a ligand and its receptor.[5] These assays are highly sensitive, versatile, and provide precise quantitative data on binding affinity, kinetics, and receptor density.[3] This guide will navigate the user through a logical workflow, from generating target hypotheses for this compound to performing and analyzing radioligand binding assays for its validation.
Generating Target Hypotheses: An In Silico Approach
Before embarking on extensive and resource-intensive experimental screening, computational methods can be employed to predict potential biological targets for a novel compound.[4][6] This in silico target fishing is primarily based on the principle of chemical similarity: structurally similar molecules often exhibit similar biological activities.[7][8]
Ligand-Based Target Prediction
Given the novelty of this compound, ligand-based methods are the most appropriate starting point. These approaches do not require the three-dimensional structure of a target protein.
-
Chemical Similarity Searching: This involves comparing the 2D or 3D structure of our query compound against large databases of bioactive molecules with known targets, such as ChEMBL, PubChem, and BindingDB.[6][9][10] The similarity is typically quantified using molecular fingerprints and metrics like the Tanimoto coefficient.[6] Targets associated with the most structurally similar compounds in the database become our primary hypotheses. Several web-based tools, such as TargetHunter, facilitate this process.[6]
-
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[11][12][13] By analyzing the structure of this compound and comparing it to pharmacophore models of known drug classes, we can predict its potential targets.[12][13] This method is particularly powerful for identifying compounds that may have different core scaffolds but share a common binding mode.[7]
Potential Target Classes for Furo[3,4-d]pyrimidine Derivatives
Based on published literature for structurally related compounds, the following protein families could be considered as initial hypotheses for the targets of this compound:
-
Kinases: The furopyrimidine scaffold is a known hinge-binding motif for various kinases. Some derivatives have shown inhibitory activity against the PI3K/AKT signaling pathway.[2][14]
-
Reverse Transcriptase: Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2]
-
Phosphodiesterases (PDEs): Certain pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against PDE4.[15]
The following diagram illustrates the workflow for in silico target prediction leading to experimental validation.
Caption: Workflow from in silico prediction to experimental validation.
Principles of Radioligand Binding Assays
Radioligand binding assays directly measure the interaction between a radioactively labeled ligand (the radioligand) and a receptor or other target protein. The fundamental principle is based on the law of mass action, which describes the reversible binding of a ligand to its receptor to form a ligand-receptor complex.[16]
There are three main types of radioligand binding assays:
-
Saturation Assays: These experiments measure the specific binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation at equilibrium. The data are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[6][8][17]
-
Competition Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). These experiments determine the potency of the unlabeled compound in displacing the radioligand, from which its inhibitory constant (Ki) can be calculated.[6][7][17]
-
Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. While not detailed here, they provide valuable information for optimizing assay conditions.[6][17]
Experimental Protocols
The following protocols are generalized for a 96-well plate format using a filtration-based method to separate bound from free radioligand.
Materials and Reagents
-
Biological Material: Cell membranes or tissue homogenates expressing the hypothesized target receptor.
-
Radioligand: A high-affinity, high-specific-activity radioligand for the target of interest (e.g., [³H]- or [¹²⁵I]-labeled).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer composition is target-dependent but typically contains a buffering agent (e.g., 50 mM Tris-HCl), ions (e.g., 5 mM MgCl₂), and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determinat: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.
-
Equipment: 96-well plate vacuum manifold, liquid scintillation counter, multi-channel pipettes, incubator.
Protocol 1: Saturation Binding Assay
This protocol aims to determine the Kd and Bmax of a suitable radioligand for the hypothesized target.
Step-by-Step Methodology:
-
Prepare Radioligand Dilutions: Prepare a series of 8-12 concentrations of the radioligand in assay buffer, typically spanning a range from 0.1 to 10 times the expected Kd.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.
-
Add Reagents for Total Binding: To the "total binding" wells, add:
-
50 µL of assay buffer.
-
50 µL of the appropriate radioligand dilution.
-
150 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Add Reagents for Non-specific Binding: To the "non-specific binding" wells, add:
-
50 µL of the non-specific binding determinat (at a concentration >100-fold its Ki).
-
50 µL of the appropriate radioligand dilution.
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). Incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters multiple times (e.g., 3 x 200 µL) with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
Protocol 2: Competition Binding Assay
This protocol determines the affinity (Ki) of this compound for the hypothesized target.
Step-by-Step Methodology:
-
Prepare Test Compound Dilutions: Prepare a serial dilution of this compound in assay buffer, typically covering a 4-5 log unit concentration range.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding wells: No test compound.
-
Non-specific Binding wells: High concentration of a known unlabeled ligand.
-
Competition wells: Each concentration of the test compound.
-
-
Add Reagents: To the appropriate wells, add:
-
50 µL of assay buffer (for total binding) OR non-specific binding determinat OR test compound dilution.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
150 µL of the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Data analysis is typically performed using non-linear regression software (e.g., GraphPad Prism).
Saturation Assay Data Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average non-specific binding counts per minute (CPM) from the average total binding CPM.
-
Non-linear Regression: Fit the specific binding data to a one-site binding (hyperbola) model to determine the Kd (in nM) and Bmax (in fmol/mg protein).
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium dissociation constant; a measure of radioligand affinity (lower Kd = higher affinity). | 0.1 - 100 nM |
| Bmax | Maximum number of binding sites; represents the receptor density in the preparation. | 10 - 5000 fmol/mg protein |
Competition Assay Data Analysis
-
Calculate Percent Specific Binding: Normalize the data by setting the average total binding as 100% and the average non-specific binding as 0%.
-
Non-linear Regression: Fit the normalized data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
| Parameter | Description | Interpretation |
| IC₅₀ | Half maximal inhibitory concentration. | The potency of the test compound in the specific assay conditions. |
| Ki | Inhibitory constant; an intrinsic measure of the affinity of the test compound for the receptor. | A lower Ki value indicates a higher affinity of the compound for the target. |
The following diagram illustrates the data analysis workflow for a competition binding assay.
Caption: Data analysis pipeline for competition binding assays.
Trustworthiness and Self-Validation: Troubleshooting Common Issues
A robust assay protocol includes self-validating checks and an awareness of potential pitfalls.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-specific Binding (>30% of Total) | - Radioligand concentration too high. - Insufficient washing. - Filter plate not adequately blocked. | - Use radioligand at or below its Kd. - Increase wash volume and/or number of washes. - Optimize PEI pre-treatment of filter plates. |
| Low Specific Binding Signal | - Low receptor expression in the membrane prep. - Degraded radioligand or receptor. - Assay not at equilibrium. | - Increase the amount of membrane protein per well. - Use a fresh batch of radioligand and properly stored membranes. - Increase incubation time. |
| Poor Reproducibility | - Pipetting errors. - Inconsistent washing. - Temperature fluctuations during incubation. | - Use calibrated pipettes and consistent technique. - Ensure the vacuum manifold provides even suction. - Use a calibrated incubator. |
Conclusion
The identification of biological targets for novel compounds like this compound is a cornerstone of modern drug discovery. This guide provides a comprehensive and scientifically grounded approach, starting with in silico methods to formulate credible hypotheses and progressing to detailed, validated protocols for radioligand binding assays. By integrating computational predictions with the robustness and precision of radioligand binding, researchers can efficiently and accurately elucidate the molecular mechanisms of new chemical entities, paving the way for their development as next-generation therapeutics.
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Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-12). Humana Press. [Link]
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Ahangar, N., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(4), 1143-1151. [Link]
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PubChem. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
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Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590. [Link]
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Yang, H., et al. (2019). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356-W361. [Link]
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Koutsoukas, A., et al. (2013). In silico target fishing: predicting biological targets from chemical structure. Methods in Molecular Biology, 993, 1-23. [Link]
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Ali, M. A., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(8), 1013-1033. [Link]
-
Alcaraz, M. L., et al. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-4956. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in In Silico Target Fishing - ProQuest [proquest.com]
- 4. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. neovarsity.org [neovarsity.org]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. slideshare.net [slideshare.net]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Strategy for the Identification of Novel Protein Aggregation Inhibitors Using 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines a proposed application and high-throughput screening (HTS) protocol for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. At the time of publication, there is limited publicly available data on the biological activity of this specific compound. The following application is hypothetical and serves as a guide for the potential use of this molecule in a drug discovery context, based on the known biological relevance of the furo[3,4-d]pyrimidine scaffold and established HTS methodologies.
Introduction: The Therapeutic Potential of the Furo[3,4-d]pyrimidine Scaffold in Neurodegenerative Diseases
The aggregation of specific proteins is a pathological hallmark of several debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Small molecules that can inhibit or modulate this aggregation process are of significant therapeutic interest. The furo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] While many derivatives have been explored, for instance, as kinase inhibitors or antiviral agents, the potential of specifically substituted furo[3,4-d]pyrimidines as inhibitors of protein aggregation remains an underexplored area.[2]
This application note puts forward a hypothetical framework for the use of This compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of α-synuclein aggregation, a key protein implicated in Parkinson's disease.[3]
Hypothetical Mechanism of Action
We propose that this compound may act as an inhibitor of α-synuclein aggregation by stabilizing the native monomeric state or by capping the ends of early-stage oligomers, thereby preventing their elongation into mature amyloid fibrils. The fused ring system may interact with hydrophobic pockets on the surface of α-synuclein monomers, while the pyrimidine-dione moiety could form hydrogen bonds that interfere with the intermolecular β-sheet formation that is characteristic of amyloid fibrils.
Caption: Hypothetical mechanism of this compound.
High-Throughput Screening Workflow
A robust HTS campaign is essential for identifying promising lead compounds. The proposed workflow is designed for efficiency and reproducibility, incorporating standard quality control measures.[4][5]
Caption: A typical high-throughput screening workflow.
Experimental Protocol: Thioflavin T-Based α-Synuclein Aggregation Assay
This protocol is adapted for a 384-well plate format to screen for inhibitors of α-synuclein aggregation using the fluorescent dye Thioflavin T (ThT), which exhibits increased fluorescence upon binding to amyloid fibrils.[6]
I. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Filter sterilize.
-
α-Synuclein Monomer Stock Solution: Prepare recombinant human α-synuclein monomers at a concentration of 10 mg/mL in the assay buffer. To ensure a monomeric state, centrifuge the solution at 100,000 x g for 1 hour at 4°C and use the supernatant.[7] Determine the precise concentration using a spectrophotometer (Extinction coefficient at 280 nm = 5960 M⁻¹cm⁻¹).[8]
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter before each use.
-
Compound Plates: Prepare serial dilutions of this compound and other library compounds in 100% DMSO.
II. Assay Procedure:
-
Prepare Master Mix: In a sterile conical tube, prepare a master mix containing the assay buffer, α-synuclein monomers (final concentration 70 µM), and ThT (final concentration 25 µM).
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of compounds from the compound plates into the wells of a 384-well, clear-bottom, black microplate.
-
Positive and Negative Controls:
-
Negative Control (0% Inhibition): Dispense 100 nL of 100% DMSO.
-
Positive Control (100% Inhibition): A known α-synuclein aggregation inhibitor (e.g., Epigallocatechin gallate) at a concentration known to completely inhibit aggregation.
-
-
Initiate Aggregation: Dispense 20 µL of the α-synuclein/ThT master mix into each well of the 384-well plate. The final DMSO concentration should not exceed 0.5%.
-
Incubation and Reading:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with continuous orbital shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) every 15 minutes for up to 72 hours.[6]
-
III. Data Analysis:
-
Normalization: Normalize the fluorescence data from each well to the controls on the same plate.
-
Kinetic Analysis: Plot the fluorescence intensity over time to generate aggregation curves.
-
Hit Identification: Primary hits are identified as compounds that significantly reduce the final ThT fluorescence signal (e.g., >3 standard deviations from the mean of the negative controls).
-
Dose-Response Analysis: Confirmed hits are subjected to dose-response experiments to determine their IC₅₀ values.
Hypothetical Data and Quality Control
The following table represents expected data from a successful HTS campaign for α-synuclein aggregation inhibitors.
| Parameter | Value | Description |
| Z'-Factor | > 0.5 | A statistical measure of assay quality, with > 0.5 indicating an excellent assay for HTS.[4] |
| Signal-to-Background | > 10 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Primary Hit Rate | 0.5 - 1% | The percentage of compounds from the library identified as primary hits. |
| Confirmed Hit Rate | 0.1 - 0.2% | The percentage of primary hits that show dose-dependent activity upon re-testing. |
| Hypothetical IC₅₀ of a Hit | 5 µM | The concentration of a hypothetical hit compound that inhibits 50% of α-synuclein aggregation. |
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for evaluating this compound as a potential inhibitor of α-synuclein aggregation. The outlined HTS protocol, based on the well-established Thioflavin T assay, offers a robust starting point for screening this and other compounds with the furo[3,4-d]pyrimidine scaffold.
Successful identification of hits from such a screen would be followed by secondary assays to confirm the mechanism of action and rule out artifacts. Promising candidates would then enter the lead optimization phase, where medicinal chemistry efforts would focus on improving potency, selectivity, and pharmacokinetic properties. The exploration of the furo[3,4-d]pyrimidine scaffold in the context of neurodegenerative diseases holds the potential to yield novel therapeutic agents.
References
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Giehm, L., et al. (2009). Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process. ACS Chemical Neuroscience. Retrieved from [Link]
-
Obreque-Balboa, J., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Protocols.io. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]
-
Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from [Link]
-
Technology Networks. (2018). HTS Strategy Could Pave the Way to Parkinson's Disease Therapy. Retrieved from [Link]
-
Vangavaragu, J. R., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. ACS Chemical Neuroscience. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Zhao, L., et al. (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry for the Modification of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Introduction: Unlocking the Potential of a Privileged Scaffold
The 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione core represents a significant scaffold in medicinal chemistry and drug development. Its structural similarity to purine nucleosides allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. To further explore and enhance the therapeutic potential of this molecule, precise and efficient methods for its derivatization are paramount. Click chemistry, a suite of powerful, reliable, and selective reactions, offers an exceptional toolkit for this purpose.
This guide provides detailed application notes and protocols for the modification of this compound using two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies enable the covalent linkage of the furo[3,4-d]pyrimidine core to a wide array of other molecules, such as reporter tags (fluorophores, biotin), polyethylene glycol (PEG) chains for improved pharmacokinetics, or bioactive compounds to create novel conjugates.
The choice between CuAAC and SPAAC is often dictated by the specific application. CuAAC is known for its high efficiency and regioselectivity, forming exclusively the 1,4-disubstituted 1,2,3-triazole.[1] However, the requirement of a copper catalyst can be a drawback in biological systems due to potential cytotoxicity.[2] In contrast, SPAAC is a copper-free click reaction that proceeds rapidly at physiological conditions, making it ideal for bioconjugation in living systems.[3][4]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for the targeted modification of the this compound scaffold.
Part 1: Synthesis of "Clickable" this compound Derivatives
To employ click chemistry, the target molecule must first be functionalized with either an azide or a terminal alkyne group. The nitrogen atoms at the N1 and N3 positions of the pyrimidine-2,4-dione ring are suitable sites for modification via N-alkylation. Below are protocols for the synthesis of an N-propargyl (alkyne) and an N-azidoethyl (azide) derivative.
Protocol 1.1: Synthesis of 7-Methyl-1-propargyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (Alkyne-Functionalized)
This protocol describes the N-propargylation at the N1 position. Selective N1-alkylation can often be achieved under basic conditions.
Experimental Workflow:
Figure 1: Workflow for the synthesis of alkyne-functionalized furo[3,4-d]pyrimidine.
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-propargylated product.
Protocol 1.2: Synthesis of 1-(2-Azidoethyl)-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (Azide-Functionalized)
This two-step protocol involves initial N-alkylation with a halo-alcohol followed by conversion of the hydroxyl group to an azide.
Experimental Workflow:
Figure 2: Two-step synthesis of the azide-functionalized furo[3,4-d]pyrimidine.
Step 1: Synthesis of 1-(2-Hydroxyethyl)-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
-
Follow the procedure in Protocol 1.1, substituting propargyl bromide with 2-bromoethanol.
Step 2: Conversion to 1-(2-Azidoethyl)-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Materials:
-
1-(2-Hydroxyethyl)-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
DMF, anhydrous
Procedure:
-
Dissolve the N-(2-hydroxyethyl) derivative (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C and add TEA or DIPEA (1.5 equivalents).
-
Add MsCl (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate to obtain the crude mesylated intermediate.
-
Dissolve the crude mesylate in anhydrous DMF and add NaN₃ (3 equivalents).
-
Heat the reaction to 60-80 °C and stir for 4-6 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final azide-functionalized compound.
Part 2: Click Chemistry Protocols
The following protocols describe the CuAAC and SPAAC reactions using the synthesized alkyne- and azide-functionalized this compound derivatives.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the reaction between the N-propargyl derivative and an azide-containing molecule.
Experimental Workflow:
Figure 3: General workflow for the CuAAC reaction.
Materials:
-
Alkyne-functionalized furo[3,4-d]pyrimidine (from Protocol 1.1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized furo[3,4-d]pyrimidine (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add sodium ascorbate (0.3 equivalents) from a freshly prepared aqueous stock solution.
-
Add CuSO₄·5H₂O (0.1 equivalents) from a freshly prepared aqueous stock solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Further purification can be achieved by column chromatography or recrystallization.
Note on Copper-Induced Degradation: For sensitive substrates like oligonucleotides, the use of a copper(I)-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is recommended to prevent degradation.[5]
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free reaction between the N-azidoethyl derivative and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Recognizing the challenges that can arise during multi-step organic synthesis, this document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues leading to low yields. The advice herein is grounded in established chemical principles and supported by relevant literature.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be logically approached in two main stages:
-
Construction of the Furo[3,4-d]pyrimidine-2,4-dione Core: This involves the formation of the bicyclic heterocyclic system. A common and effective method proceeds through the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring.[1][2]
-
N-Methylation: Introduction of the methyl group at the N7 position. This can be achieved either by incorporating methylamine during the pyrimidine ring formation or by post-synthesis alkylation of the pre-formed furo[3,4-d]pyrimidine-2,4-dione scaffold.
This guide will address potential pitfalls and optimization strategies for each of these key stages.
II. Troubleshooting Guide: Overcoming Low Yields
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
A. Stage 1: Synthesis of the Furo[3,4-d]pyrimidine-2,4-dione Core
A robust method for the synthesis of the furo[3,4-d]pyrimidine-2,4-dione core involves a Curtius rearrangement of a furan-3,4-dicarboxylate derivative to form an intermediate ureidofuran, which is then cyclized.[1][3]
Caption: General workflow for the synthesis of the Furo[3,4-d]pyrimidine-2,4-dione core.
Question 1: The formation of the intermediate ureidofuran from my substituted furan is resulting in a low yield. What are the likely causes and solutions?
Answer:
Low yields in the ureidofuran formation step often stem from issues with the Curtius rearrangement or the subsequent trapping of the isocyanate intermediate.
-
Inefficient Curtius Rearrangement:
-
Causality: The conversion of the acyl azide to the isocyanate is a critical step. Incomplete reaction can leave unreacted starting material.
-
Troubleshooting:
-
Reaction Temperature: Ensure the reaction is heated sufficiently to induce the rearrangement, but avoid excessive temperatures that could lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature.
-
Anhydrous Conditions: The isocyanate intermediate is highly reactive towards water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of undesired amine byproducts.
-
-
-
Poor Trapping of the Isocyanate:
-
Causality: The reaction of the isocyanate with the amine (in this case, ammonia or a protected form to eventually yield the unsubstituted N7) needs to be efficient.
-
Troubleshooting:
-
Amine Equivalents: Use a slight excess of the amine to ensure complete trapping of the isocyanate.
-
Reaction Time: Allow sufficient reaction time for the urea formation to go to completion. Monitor by TLC.
-
-
Question 2: My ring closure (cyclization) of the ureidofuran to the furo[3,4-d]pyrimidine-2,4-dione core is sluggish and gives a poor yield. How can I optimize this step?
Answer:
The base-catalyzed intramolecular cyclization is a crucial step that can be sensitive to reaction conditions.
-
Choice of Base and Solvent:
-
Causality: The base must be strong enough to deprotonate the ureido nitrogen, initiating the cyclization, but not so strong as to cause decomposition. The solvent should be compatible with the base and dissolve the starting material.
-
Troubleshooting:
-
A common and effective base is sodium ethoxide in ethanol.[1] Other strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) in an aprotic solvent could also be explored.
-
Ensure the ureidofuran is fully dissolved before initiating the reaction; you may need to gently heat the mixture.
-
-
-
Reaction Temperature and Time:
-
Causality: Insufficient heat can lead to an incomplete reaction, while prolonged heating at high temperatures can cause degradation of the product.
-
Troubleshooting:
-
Refluxing in ethanol for 6-12 hours is a good starting point.[1] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
-
Work-up Procedure:
-
Causality: The product may be sensitive to pH changes during work-up.
-
Troubleshooting:
-
After cooling the reaction, carefully neutralize with a weak acid like acetic acid. The product often precipitates and can be collected by filtration.[1]
-
-
| Parameter | Recommendation for Ring Closure | Rationale |
| Base | Sodium ethoxide (catalytic) | Strong enough to initiate cyclization without causing significant degradation. |
| Solvent | Ethanol | Good solubility for the ureidofuran and compatible with sodium ethoxide. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 6-12 hours (monitor by TLC) | Allows for completion of the reaction. |
| Work-up | Neutralization with weak acid | Minimizes potential acid- or base-catalyzed degradation of the product. |
B. Stage 2: N-Methylation
Assuming the successful synthesis of the furo[3,4-d]pyrimidine-2,4-dione core, the next step is the introduction of the methyl group at the N7 position.
Caption: N-Methylation of the Furo[3,4-d]pyrimidine-2,4-dione core.
Question 3: I am getting a low yield of the desired 7-Methyl product and a mixture of other methylated isomers. How can I improve the regioselectivity of the N-methylation?
Answer:
Regioselectivity is a common challenge in the alkylation of heterocyclic compounds with multiple nitrogen atoms.
-
Choice of Alkylating Agent and Base:
-
Causality: The reactivity of the different nitrogen atoms in the furo[3,4-d]pyrimidine-2,4-dione core can be similar, leading to a mixture of N1, N3, and N7 methylated products. The choice of base and alkylating agent can influence the site of alkylation.
-
Troubleshooting:
-
Alkylating Agent: Use a mild methylating agent like methyl iodide or dimethyl sulfate.
-
Base: A non-nucleophilic base like potassium carbonate or cesium carbonate is often a good choice. The choice of base can influence which nitrogen is deprotonated and subsequently alkylated.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used for such alkylations.
-
-
-
Reaction Conditions:
-
Causality: Temperature can affect the selectivity of the reaction.
-
Troubleshooting:
-
Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. This can sometimes favor the thermodynamically more stable product.
-
-
-
Alternative Strategy: Incorporating the Methyl Group Earlier
-
Causality: If post-synthesis methylation proves to be unselective, a more convergent approach may be necessary.
-
Troubleshooting:
-
Instead of using ammonia or a protected form to generate the ureidofuran, use methylamine. This will introduce the methyl group at the desired position before the pyrimidine ring is formed, avoiding the issue of regioselectivity in the final step.
-
-
Question 4: The purification of my final this compound is difficult, and I am losing a significant amount of product.
Answer:
Purification challenges often arise from the presence of closely related isomers or unreacted starting materials.
-
Chromatography:
-
Causality: The polarity of the different N-methylated isomers may be very similar, making them difficult to separate by standard column chromatography.
-
Troubleshooting:
-
Solvent System Optimization: Carefully screen different solvent systems for column chromatography to maximize the separation of your desired product from impurities. A gradient elution may be necessary.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, if standard silica gel does not provide adequate separation.
-
-
-
Recrystallization:
-
Causality: If the product is a solid, recrystallization can be a highly effective purification method, provided a suitable solvent can be found.
-
Troubleshooting:
-
Screen a variety of solvents and solvent mixtures to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of the furan precursor?
A1: A common starting point for the furan ring is a furan-3,4-dicarboxylate derivative, which can be subjected to a Curtius rearrangement to install the necessary functionality for pyrimidine ring formation.[1]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. The Curtius rearrangement involves the formation of an acyl azide, which can be explosive. It is crucial to handle these intermediates with care, avoid heating them in the absence of a solvent, and use appropriate personal protective equipment (PPE). Isocyanates are also toxic and should be handled in a well-ventilated fume hood.
Q3: Can microwave-assisted synthesis be used to improve yields and reduce reaction times?
A3: Microwave-assisted organic synthesis has been shown to be effective for various heterocyclic ring formations, including those involving pyrimidines. It is a viable option to explore for both the ring closure and N-methylation steps, as it can often lead to shorter reaction times and improved yields.
Q4: How can I confirm the structure of my final product and assess its purity?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the position of the methyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product.
IV. Detailed Experimental Protocols
The following are representative protocols based on the discussed synthetic strategies. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Furo[3,4-d]pyrimidine-2,4-dione Core via Ureidofuran Intermediate
-
Materials: Methyl 3-aminofuran-4-carboxylate, appropriate isocyanate (R-NCO), anhydrous solvent (e.g., Toluene, Dioxane), strong base (e.g., Sodium ethoxide).
-
Procedure:
-
Urea Formation: Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene. Add the desired isocyanate (1.1 eq) to the solution. Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC. Cool the reaction mixture to room temperature. The ureido furan product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.
-
Ring Closure: To a solution of the purified ureido furan in ethanol, add a catalytic amount of sodium ethoxide. Heat the mixture to reflux for 6-12 hours. Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). The Furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[1]
-
Protocol 2: N-Methylation of Furo[3,4-d]pyrimidine-2,4-dione Core
-
Materials: Furo[3,4-d]pyrimidine-2,4-dione, methyl iodide, potassium carbonate, anhydrous DMF.
-
Procedure:
-
To a solution of Furo[3,4-d]pyrimidine-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
V. References
-
Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
Sources
Improving the solubility of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione for in vitro assays
Technical Support Center: 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
This guide provides in-depth technical and troubleshooting support for researchers working with this compound. Given its heterocyclic structure, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery that can lead to unreliable results in in vitro assays.[1] This document offers a structured approach to achieving and maintaining a soluble state for consistent and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For novel compounds with predicted low aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2] Its strong, aprotic nature is highly effective at dissolving a wide range of organic molecules, including complex heterocyclic structures.[3] Prepare a high-concentration stock solution, typically in the range of 10-20 mM, to minimize the final concentration of DMSO in your aqueous assay buffer.[4]
Q2: My compound precipitates when I add the DMSO stock to my aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[2] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.
-
Immediate Solution: Reduce the final concentration of your compound. Often, precipitation indicates you are exceeding the kinetic solubility limit in the assay buffer.
-
Preventative Measure: Add the DMSO stock to your buffer while vortexing or stirring vigorously. This rapid mixing can help disperse the compound molecules before they have a chance to aggregate and precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is highly dependent on the cell line and the duration of the assay.[5] A widely accepted "safe" upper limit for most cell lines in long-term assays (24 hours or more) is 0.1% v/v .[6][7] Some robust cell lines may tolerate up to 0.5% or even 1% for shorter incubation periods, but this must be empirically determined.[3][6] Crucially, you must always include a vehicle control group (cells treated with the same final concentration of DMSO without the compound) to account for any solvent-induced effects.[5]
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, gentle warming (e.g., 37°C) and sonication can be effective methods to aid dissolution, particularly for compounds that are slow to dissolve.[8] These methods provide the energy needed to overcome the crystal lattice energy of the solid compound. However, use these techniques with caution:
-
Heat: Only apply gentle heat and be aware of your compound's thermal stability. Overheating can lead to degradation.
-
Sonication: Use a bath sonicator to avoid localized overheating. Be aware that prolonged sonication can also potentially degrade some compounds.
-
Post-Treatment: After dissolving, always allow the solution to return to room temperature and visually inspect for precipitation, as solubility can be temperature-dependent.[9]
Part 2: Troubleshooting Guide: Diagnosing and Solving Precipitation
This section provides a systematic approach to resolving solubility issues encountered during your experiments.
Visualizing the Problem-Solving Workflow
The following diagram outlines the decision-making process when encountering compound precipitation.
Caption: Decision workflow for troubleshooting compound precipitation.
Troubleshooting Table
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Immediate cloudiness/precipitate upon adding stock to buffer. | Solvent Shock / Exceeding Kinetic Solubility: The rapid polarity shift causes the compound to crash out of solution.[2] | 1. Lower the final concentration: You are likely above the solubility limit. 2. Improve mixing: Add the stock solution dropwise into the vortex of the stirring buffer. This rapid dispersion minimizes local over-concentration. 3. Use a stepwise dilution: Create an intermediate dilution in a solvent/buffer mix (e.g., 1:1 DMSO:Buffer) before the final dilution. This lessens the severity of the solvent shock.[2] |
| Solution is initially clear but becomes cloudy over time (minutes to hours). | Metastable Solution / Time-Dependent Precipitation: The initial concentration was above the thermodynamic (true) solubility but below the kinetic solubility. Over time, molecules aggregate to form a more stable, precipitated state. | 1. Lower the working concentration: Your concentration is not stable for the duration of the experiment. 2. Perform a kinetic solubility assay: This will determine the concentration at which the compound remains in solution over a relevant time frame (e.g., 2, 24 hours).[1][10] |
| Precipitation observed after placing plate in incubator (e.g., 37°C). | Temperature Effect / Buffer Component Interaction: Some compounds exhibit inverse temperature solubility. Alternatively, a component in the complex cell culture medium (e.g., proteins, salts) may be causing the compound to salt out.[9][11] | 1. Pre-warm your buffer: Pre-warming the buffer to 37°C before adding the compound can reveal if temperature is the primary issue. 2. Test solubility in simpler buffers: Compare solubility in PBS vs. full cell culture medium to see if media components are the cause. If so, formulation aids like cyclodextrins may be necessary. |
| Compound will not dissolve in 100% DMSO, even with heat/sonication. | Poor DMSO Solubility / Compound Degradation: While rare for many drug-like molecules, the compound may have intrinsically low solubility in DMSO or may be degrading. | 1. Try alternative organic solvents: Test solubility in solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 2. Verify compound integrity: Use an analytical method like LC-MS to check the purity and integrity of your solid compound. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)
This protocol ensures the accurate preparation of a stock solution, which is the foundation of reproducible experiments.[12][13]
Materials:
-
This compound (MW: 168.14 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Class A volumetric flask
-
Amber or light-blocking microcentrifuge tubes for aliquots[13]
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 168.14 g/mol x 1000 = 1.68 mg
-
-
Weighing: Accurately weigh out 1.68 mg of the compound onto a weigh boat. Use an analytical balance for precision.[14]
-
Dissolution: Quantitatively transfer the weighed compound into a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO.
-
Mixing: Cap the flask and vortex or sonicate until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.[14]
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[14]
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to prevent degradation from light and repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for long-term stability.[13][14]
Protocol 2: High-Throughput Kinetic Solubility Assay
This assay determines the concentration at which a compound begins to precipitate from an aqueous buffer over a set time.[10][15] This is more relevant for in vitro assays than thermodynamic solubility.[1]
Workflow Diagram:
Caption: Workflow for a kinetic solubility measurement.
Procedure:
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Dispensing: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a new, clear 96-well plate (the "assay plate").
-
Buffer Addition: Add a larger volume of your chosen aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and a top compound concentration of 100 µM.[10][16]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration, typically 1-2 hours.[10]
-
Detection: Measure the turbidity (cloudiness) in each well using a plate-based nephelometer (measures light scattering) or a UV-Vis spectrophotometer (measures absorbance at a wavelength where the compound doesn't absorb, e.g., 650 nm).[10][15]
-
Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.
Part 4: Advanced Solubilization Strategies
If standard methods are insufficient, these advanced formulation strategies can be employed.
pH Modification
For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.[9] The furo[3,4-d]pyrimidine-2,4-dione core contains acidic protons (on the nitrogens) and potentially basic sites.
-
Mechanism: By shifting the buffer pH to be at least 1-2 units away from the compound's pKa, you can ensure it exists predominantly in its more soluble ionized (salt) form.[9]
-
Implementation: Determine the compound's pKa (computationally or experimentally). If it's acidic, increasing the buffer pH (e.g., to pH 8.0 or 9.0) will increase solubility. If it's basic, decreasing the pH will have the same effect.
-
Caution: Ensure the chosen pH is compatible with your assay system and does not affect protein function or cell viability.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They are powerful tools for solubilizing hydrophobic molecules in aqueous solutions.[18][19]
-
Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[17] This complex shields the hydrophobic molecule from the aqueous environment.
-
Implementation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use due to its high water solubility and low toxicity.[18] It can be added directly to the assay buffer at concentrations typically ranging from 1-10 mM. The optimal ratio of cyclodextrin to compound must be determined empirically.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Jagiellonian Center of Innovation. (n.d.).
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
- AnalyteGuru Staff. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
- Loftsson, T., et al. (2016). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- Larsen, K. L., et al. (2003). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?
- Shultz, M. D. (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
- PubChem. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
- Various Authors. (2022).
- Merck Millipore. (n.d.).
- Desroches, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- Desroches, C., et al. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD.
- Various Authors. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
- ECHEMI. (n.d.). 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine.
- The Good Scents Company. (n.d.). 2,7-dimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
- The Good Scents Company. (n.d.). 2-methyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
- The Good Scents Company. (n.d.). 2,5,7-trimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
- PubChem. (n.d.). 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine.
- Perflavory. (n.d.). 2-methyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
- FlavScents. (n.d.). 2-methyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. fastercapital.com [fastercapital.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Furo[3,4-d]pyrimidine Compounds
Introduction
The furo[3,4-d]pyrimidine scaffold is a promising privileged structure in modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, particularly protein kinases, making it a valuable starting point for the development of novel therapeutics in oncology and beyond.[2][3] However, as with many kinase inhibitors that target the highly conserved ATP-binding site, achieving high selectivity can be a significant challenge.[4] Off-target activity can lead to unexpected toxicity, ambiguous experimental results, and potential clinical setbacks.[5][6]
This technical support center is designed for researchers, scientists, and drug development professionals working with furo[3,4-d]pyrimidine compounds. It provides practical, in-depth guidance through a series of frequently asked questions (FAQs) and troubleshooting guides to help you systematically identify, understand, and mitigate off-target effects, thereby enhancing the selectivity and therapeutic potential of your compounds. While published research on the furo[3,4-d]pyrimidine isomer is still emerging, the principles and methodologies outlined here are based on extensive experience with the closely related and well-studied furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.[7][8]
Frequently Asked Questions (FAQs)
Q1: My furo[3,4-d]pyrimidine compound is potent against my primary target but shows significant off-target activity in a broad kinase panel. What are my immediate next steps?
A1: This is a common challenge in kinase inhibitor development.[9] A systematic approach is crucial. Your immediate priorities should be to:
-
Validate the Off-Target Hits: Confirm the primary screen results using orthogonal, dose-response assays to determine the IC50 or Ki values for the most potent off-targets. This will help differentiate true hits from potential artifacts.
-
Conduct Comprehensive Kinome Profiling: If not already done, utilize a large, commercially available kinase panel (e.g., KINOMEscan™, scanMAX) to get a global view of your compound's selectivity.[10][11] This provides a "fingerprint" of your inhibitor's activity across the human kinome.
-
Initiate Computational Modeling: Use in-silico tools to predict other potential off-targets and to understand the structural basis for the observed polypharmacology.[12] Docking your compound into the crystal structures of both your primary target and key off-targets can reveal subtle differences in the binding pockets that can be exploited for selectivity.
Q2: What are the most common off-target kinase families for fused pyrimidine scaffolds?
A2: While the specific off-target profile is unique to each compound, fused pyrimidine scaffolds that mimic the adenine core of ATP often show cross-reactivity with kinases that have similar ATP-binding sites.[7] Based on data from related scaffolds, common off-target families can include:
-
Other members of the same kinase family: For example, an inhibitor targeting a specific tyrosine kinase (TK) may also inhibit other TKs.
-
Kinases with high sequence and structural homology in the hinge region: This is a primary interaction point for many ATP-competitive inhibitors.
-
Highly abundant kinases: Even weak inhibition of a highly expressed kinase can have significant physiological effects.
A comprehensive kinome scan is the most reliable way to determine the specific off-target profile of your compound.[13]
Q3: Can I leverage computational tools to predict off-target effects before synthesizing new analogs?
A3: Absolutely. Predictive computational tools are a cost-effective way to prioritize synthetic efforts.[14] These methods can include:
-
Ligand-Based Approaches: Techniques like 2D chemical similarity searches and Quantitative Structure-Activity Relationship (QSAR) models can compare your compound to large databases of molecules with known activities to predict potential interactions.[12]
-
Structure-Based Approaches: If crystal structures are available, molecular docking and binding site similarity analyses can predict binding to a wide range of proteins.[12][15]
-
Machine Learning and AI: Advanced algorithms can learn from vast datasets of compound-target interactions to predict off-target profiles with increasing accuracy.[6][16]
These computational approaches can help generate testable hypotheses and guide the design of more selective compounds.
Q4: How can I be sure that the observed cellular phenotype is due to inhibition of my primary target and not an off-target?
A4: This is a critical question in target validation. Several strategies can be employed:
-
Use of a Structurally Related Inactive Control: Synthesize a close analog of your inhibitor that is inactive against the primary target but retains similar physical properties. If this analog does not produce the same cellular phenotype, it strengthens the link between target inhibition and the observed effect.
-
Rescue Experiments: If possible, overexpress a version of the target protein that is resistant to your inhibitor. If this rescues the cellular phenotype, it provides strong evidence for on-target activity.
-
RNAi or CRISPR-Cas9 Knockdown/Knockout: Use genetic methods to reduce the expression of the primary target. If this phenocopies the effect of your inhibitor, it supports an on-target mechanism.[17][18]
-
Profiling Multiple Analogs: Test a series of analogs with varying potency against the primary target and off-targets. A strong correlation between on-target potency and the cellular phenotype across the series is indicative of an on-target effect.
Troubleshooting Guides
Guide 1: My Furo[3,4-d]pyrimidine Inhibitor Lacks Selectivity. How Do I Improve It?
This guide provides a systematic workflow for improving the selectivity of a potent but non-selective furo[3,4-d]pyrimidine compound.
Step 1: In-depth Analysis of Existing Data
-
Objective: To understand the structural basis of both on- and off-target activity.
-
Procedure:
-
Map SAR Data: Create a table summarizing the Structure-Activity Relationship (SAR) for your primary target and key off-targets. Identify regions of the molecule where modifications increase or decrease potency for each.
-
Structural Biology: If available, obtain co-crystal structures of your compound with the primary target and at least one major off-target kinase.[9]
-
Computational Docking: In the absence of crystal structures, use homology models to perform molecular docking studies. Analyze the binding poses to identify differences in key residues, pocket size, and solvent-exposed regions.
-
Step 2: Hypothesis-Driven Analog Design
-
Objective: To design new molecules with improved selectivity profiles based on the analysis from Step 1.
-
Strategies:
-
Exploit Steric Hindrance: Introduce bulky substituents in solvent-exposed regions of your compound that are predicted to clash with residues in the off-target binding pocket but not the primary target.
-
Target Unique Residues: Design modifications that form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved residues in the primary target's active site.
-
Modify Core Scaffolding: While more synthetically challenging, subtle modifications to the furo[3,4-d]pyrimidine core can alter its interaction with the kinase hinge region, potentially improving selectivity.[7]
-
Consider Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to less conserved allosteric sites rather than the ATP pocket.[19]
-
Step 3: Iterative Synthesis and Profiling
-
Objective: To synthesize and test the designed analogs to validate your selectivity hypotheses.
-
Workflow:
-
Synthesize a focused library of the most promising analogs.
-
Screen the new compounds against the primary target and the key off-targets identified in your initial kinome scan.
-
Select the most improved compounds for a full kinome-wide selectivity profile to ensure that new off-targets have not been introduced.
-
Repeat the cycle of analysis, design, and testing.
-
Guide 2: Protocol for Biochemical Kinase Selectivity Profiling
This protocol outlines a general method for determining the IC50 values of a furo[3,4-d]pyrimidine compound against a panel of kinases.
Objective: To quantitatively assess the potency and selectivity of an inhibitor.
Materials:
-
Furo[3,4-d]pyrimidine compound of interest, dissolved in DMSO.
-
Recombinant kinases of interest.
-
Specific peptide or protein substrates for each kinase.
-
ATP.
-
Kinase reaction buffer.
-
Detection reagents (e.g., ADP-Glo™, radiolabeled ATP).[20][21]
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the furo[3,4-d]pyrimidine compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Reaction Setup:
-
Add the diluted compound to the wells of the microplate.
-
Add the kinase and its specific substrate to each well.[7]
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the measured IC50 is a close approximation of the Ki.[20]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.[21]
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Calculate selectivity scores by comparing the IC50 for the primary target to the IC50 values for off-targets.
-
Data and Visualizations
Table 1: Hypothetical Kinase Selectivity Profile for a Furo[3,4-d]pyrimidine Compound (Example Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., EGFR) | 15 | 1x |
| Off-Target 1 (e.g., VEGFR-2) | 350 | 23x |
| Off-Target 2 (e.g., SRC) | 1,200 | 80x |
| Off-Target 3 (e.g., PI3Kα) | 4,500 | 300x |
| Off-Target 4 (e.g., CDK2) | >10,000 | >667x |
This table illustrates how to present selectivity data, allowing for easy comparison of potency against the primary target versus off-targets.
Diagrams
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Caption: On-target vs. off-target signaling pathways.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Vertex AI Search.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.Google.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery - Benchchem.BenchChem.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.MDPI.
- Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors - Benchchem.BenchChem.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.BenchChem.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- (PDF) Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - ResearchGate.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central.
- Kinase Selectivity Profiling Systems—General Panel - Promega Corporation.
- Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide - Benchchem.BenchChem.
- Using the structural kinome to systematize kinase drug discovery - arXiv.arXiv.
- Are there experimental tests for off target effects in CRISPR? - ResearchGate.
- KINOMEscan Technology - Eurofins Discovery.Eurofins Discovery.
- Drug discovery and the human kinome: recent trends - PubMed.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Recent Trends in Kinase Drug Discovery - YouTube.YouTube.
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines - Benchchem.BenchChem.
- Amplicon Sequencing for CRISPR Gene Editing - Paragon Genomics.Paragon Genomics.
- Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery - Benchchem.BenchChem.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A D
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.Google.
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- 21. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Technical Support Center: Enhancing the Stability of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione in Solution
Welcome to the technical support center for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the furo[3,4-d]pyrimidine class of molecules. These scaffolds are recognized for their diverse biological activities, often acting as purine bioisosteres.[1] However, like many complex organic molecules, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results, as well as for the development of viable therapeutic formulations. This guide addresses common stability issues and provides expert-driven solutions.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows a decrease in concentration over a short period. What are the likely causes?
A1: A decrease in concentration of your stock solution is likely due to chemical degradation. The primary degradation pathways for pyrimidine-based compounds in solution are hydrolysis, oxidation, and photodegradation.[1][2][3] The furo[3,4-d]pyrimidine-2,4-dione core contains several moieties susceptible to these reactions, particularly the lactam rings and the fused furan ring.
Q2: What is the most critical environmental factor affecting the stability of this compound in solution?
A2: Based on the structure, which contains hydrolyzable amide bonds within the pyrimidine-dione ring, pH is the most critical factor . Pyrimidine rings can undergo cleavage under both acidic and basic conditions.[2][4] Extreme pH values can catalyze the hydrolysis of the lactam functions, leading to ring-opening and loss of activity. Therefore, maintaining an optimal pH is essential for the stability of your solution.
Q3: How does the 7-methyl group influence the stability of the molecule compared to its unsubstituted counterpart?
A3: The presence of a methyl group at the N-7 position can have several effects. Electronically, the methyl group is weakly electron-donating, which could slightly alter the electron density of the pyrimidine ring system. Sterically, it may hinder the approach of nucleophiles, potentially offering some protection against hydrolytic attack at adjacent positions. However, a detailed stability comparison would require specific experimental data. Generally, substitutions on the pyrimidine ring can influence bond lengths and angles, which may affect overall stability.[5]
Q4: Can I autoclave my buffered solution containing this compound?
A4: It is not recommended to autoclave solutions of this compound. Thermal degradation is a significant concern for many organic molecules.[6][7] High temperatures can accelerate hydrolytic and other degradation pathways, leading to a significant loss of the active compound. Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Buffers
You observe a significant loss of your compound (e.g., >10% in 24 hours) in a standard aqueous buffer like PBS at room temperature.
Root Cause Analysis:
This rapid degradation is most likely due to an unsuitable pH environment, leading to hydrolysis of the pyrimidine-dione ring. The lactam bonds are susceptible to both acid and base-catalyzed cleavage.
Investigative Workflow:
To identify the optimal pH for stability, a forced degradation study under various pH conditions is recommended.[6][8][9] This involves subjecting the compound to a range of pH values and monitoring its degradation over time.
Workflow for pH-dependent forced degradation study.
Experimental Protocol: pH-Dependent Stability Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an organic solvent such as DMSO.
-
Buffer Preparation: Prepare a range of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7.4, and borate for pH 9 and 11).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µM. Incubate these solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by neutralizing the pH (if necessary) and diluting with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable.
Data Interpretation:
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.085 | 8.2 |
| 5.0 | 0.015 | 46.2 |
| 7.4 | 0.005 | 138.6 |
| 9.0 | 0.045 | 15.4 |
| 11.0 | 0.150 | 4.6 |
| Illustrative data showing optimal stability at physiological pH. |
Solution: Based on the data, the compound is most stable around neutral pH. Therefore, for routine experiments, it is recommended to use a buffer system that maintains a pH between 6.5 and 7.5.
Issue 2: Degradation in Organic Solvents or Co-solvent Systems
You notice degradation even when the compound is dissolved in an organic solvent like DMSO for long-term storage, or in aqueous buffers containing co-solvents.
Root Cause Analysis:
While DMSO is generally a good solvent for storage, it can contain water, which can lead to slow hydrolysis over time, especially if not stored properly (e.g., with desiccants). Additionally, some organic solvents can undergo peroxidation, leading to oxidative degradation of the compound. The pyrimidine ring is known to be susceptible to oxidative cleavage.[2][10]
Investigative Workflow:
A forced oxidation study can determine the compound's susceptibility to oxidative degradation.
Potential oxidative degradation of the furo[3,4-d]pyrimidine core.
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Dissolve the compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Incubate the mixture at room temperature.
-
Time-Point Sampling and Analysis: Monitor the degradation over time using HPLC, as described in the previous protocol. A significant decrease in the parent compound peak and the appearance of new peaks would indicate oxidative degradation.
Solutions and Preventative Measures:
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture and air.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent may be beneficial. However, the compatibility of any additive with your experimental system must be verified.
Issue 3: Photodegradation
You observe variability in your results, and you suspect that exposure to light might be a contributing factor.
Root Cause Analysis:
Many heterocyclic compounds, including pyrimidine derivatives, can absorb UV light and undergo photodegradation.[4] This can lead to the formation of photoproducts with altered chemical and biological properties.
Investigative Workflow:
A photostability study, as recommended by ICH guidelines, can confirm light sensitivity.[6][7]
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent solvent (e.g., water or acetonitrile).
-
Light Exposure: Expose the solutions to a controlled light source that emits both UV and visible light (e.g., a photostability chamber). A dark control (wrapped in aluminum foil) should be run in parallel.
-
Analysis: Analyze the samples at various time points using HPLC to quantify the loss of the parent compound and the formation of degradants.
Solutions and Preventative Measures:
-
Light Protection: Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light, especially strong laboratory lighting.
Recommendations for Enhanced Stability in Solution
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 6.5 and 7.5 using a suitable buffer (e.g., phosphate or HEPES). | Minimizes acid and base-catalyzed hydrolysis of the lactam rings.[11] |
| Temperature | Store stock solutions at -20°C or -80°C. For working solutions, use the lowest practical temperature for your experiment. | Reduces the rate of all chemical degradation reactions.[7] |
| Solvent | Use high-purity, anhydrous DMSO for long-term stock solutions. For aqueous experiments, use freshly prepared buffers. | Minimizes hydrolysis and potential oxidative degradation from solvent impurities. |
| Light Exposure | Protect all solutions from light using amber vials or by wrapping containers in aluminum foil. | Prevents photodegradation of the light-sensitive heterocyclic core.[4][12] |
| Additives/Excipients | For formulation development, consider stabilizing excipients such as cyclodextrins or certain polymers.[13][14][15] | These can enhance solubility and protect the compound from degradation through complexation or by creating a more stable microenvironment. |
References
- Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 104(3), 686–694.
- Kim, S. K., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450.
- Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724.
- Katta, A. (2015).
- Ashihara, H. (2020). Degradation of Pyrimidine Nucleotides.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Wikipedia. (n.d.). Pyrimidine.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 53-65.
- ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 54-63.
- Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online, 3(6), 387-390.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Pharmaguideline. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- Brown, D. J., & Foster, R. V. (1966). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 493-495.
- European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2018). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Mackie, R. K., & Smith, D. M. (1995). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions, 91(15), 2341-2346.
- Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403–468.
- Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1172-1179.
- Wang, X., et al. (2021). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 49(14), 8105–8118.
- Barbatti, M., & Ullah, S. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 25(18), 4253.
- Drug Development and Delivery. (2018).
- PubChem. (n.d.). Furo[3,4-d]pyrimidine.
- Peñuela, L., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 13(21), 5396.
- Qian, F., et al. (2025).
- Wagle, S., et al. (2022). Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity. Molecular Systems Design & Engineering, 7(10), 1259-1273.
- El-Sayed, M. A., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1225-1240.
- Google Patents. (2018).
- de Souza, M. V. N., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
- Trimpin, S., & Deinzer, M. L. (2005). Solvent-free MALDI-MS for the Analysis of Biological Samples via a Mini-Ball Mill Approach. Journal of the American Society for Mass Spectrometry, 16(4), 542–547.
- Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(1), 93-102.
- Bakherad, M., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19), e202304603.
- Sci-Hub. (n.d.). Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones.
- Sambavekar, S. N., et al. (2014). Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity. Indian Journal of Chemistry, Section B, 53B(11), 1454-1459.
- Smaranda, C., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences, 23(22), 14389.
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- 10. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. Polymers as Stabilizing Excipients for Spray-Dried Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the crystallization of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the crystallization of this and structurally similar heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Based on its structure, which features a fused furo-pyrimidine core with a methyl substituent and two carbonyl groups, we can infer the following:
-
Polarity and Solubility: The presence of two amide-like functionalities and an ether linkage suggests that the molecule is polar. This polarity indicates likely solubility in polar solvents. A structurally related compound, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, has a computed XLogP3 of -1.7, indicating a high affinity for polar environments[1]. While the methyl group on our target molecule will slightly increase lipophilicity, the overall polarity is expected to remain significant.
-
Hydrogen Bonding: The N-H and C=O groups are capable of acting as hydrogen bond donors and acceptors, respectively. This can lead to strong intermolecular interactions, which are favorable for forming a stable crystal lattice. However, strong interactions with polar solvents can also make it challenging to achieve the necessary supersaturation for crystallization to occur.
-
Polymorphism: The ability to form different hydrogen bonding networks and pack in various ways in the solid state suggests a potential for polymorphism.[2][3] Polymorphism is the existence of a substance in multiple distinct crystalline forms, each with different physical properties such as solubility and stability.[2][3] The crystallization conditions, such as the choice of solvent and the cooling rate, can significantly influence which polymorph is obtained.[2]
Q2: I am not getting any crystals. What are the most common reasons for crystallization failure?
A2: The complete failure of a compound to crystallize from solution is a common issue. The primary reasons often revolve around solvent selection and the degree of supersaturation.
-
Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved even at lower temperatures, or too poor, causing the compound to precipitate as an amorphous solid rather than crystallizing. An ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold.[4]
-
Insufficient Supersaturation: Crystallization is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[5][6] If the solution is not sufficiently supersaturated, nucleation and crystal growth will not occur.[6] This can happen if too much solvent was used initially.[7][8]
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth by interfering with the formation of an ordered crystal lattice.[9]
-
Kinetically Slow Crystallization: Some molecules are inherently slow to crystallize and may require extended periods, sometimes weeks, to form crystals.
Troubleshooting Guide
This guide provides a systematic approach to addressing common problems encountered during the crystallization of this compound.
Problem 1: The compound fails to crystallize and remains in solution.
This is often a problem of either using too much solvent or choosing a solvent in which the compound is too soluble.
Causality and Solution Workflow
Step-by-Step Protocol: Inducing Crystallization
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[7] Allow the solution to cool slowly again.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the solid compound, add a tiny crystal (a seed crystal) to the supersaturated solution.[11] This provides a template for further crystal growth.[11]
-
Lower Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[12]
-
Anti-Solvent Addition: If a single solvent system is not working, consider an anti-solvent (or co-solvent) approach. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent in which the compound is insoluble until the solution becomes turbid.[13] Warming the mixture until it becomes clear and then allowing it to cool slowly can yield crystals.[13]
Problem 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[8]
Causality and Remediation Strategies
-
High Solute Concentration: A very high concentration can lead to the system entering the labile zone of the solubility diagram too quickly, resulting in liquid-liquid phase separation.[14]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and then cool slowly.[8]
-
-
Inappropriate Solvent: The solvent may be too non-polar for a polar compound or vice-versa, leading to poor solvation of the crystal lattice.
-
Solution: A systematic solvent screening is recommended to find a more suitable solvent system.
-
Problem 3: The resulting crystals are very small, needle-like, or of poor quality.
The quality of crystals is highly dependent on the rate of their formation. Rapid crystallization tends to produce smaller, less pure crystals, while slow, controlled crystallization yields larger, higher-quality crystals.[7][12]
Strategies for Improving Crystal Quality
-
Slow Down the Cooling Rate: Instead of placing the flask directly on a cold surface, allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[7] An inverted beaker can also create an insulating atmosphere.[7]
-
Reduce Supersaturation: A highly concentrated solution can lead to rapid nucleation and the formation of many small crystals.[12] Using a slightly larger volume of solvent can slow down the crystallization process.[7]
-
Vapor Diffusion: This is a gentle method for growing high-quality single crystals. The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the vial containing the compound solution, gradually reducing the solubility and promoting slow crystal growth.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
The goal of solvent screening is to identify a solvent (or solvent mixture) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
Materials:
-
This compound
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 10-20 mg) of the compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Agitate the tubes at room temperature to assess solubility. A suitable solvent should not dissolve the compound completely at this stage.[4]
-
Heat the test tubes that still contain undissolved solid. A good solvent will dissolve the compound completely upon heating.[4]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid upon cooling.[4]
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for highly polar compounds. |
| Methanol | 5.1 | 65 | A versatile polar protic solvent. |
| Ethanol | 4.3 | 78 | Similar to methanol but less polar. |
| Isopropanol | 3.9 | 82 | A common choice for crystallization. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent. |
| Acetone | 5.1 | 56 | A common polar aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Dichloromethane | 3.1 | 40 | A non-polar solvent, useful as an anti-solvent with polar solvents. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. |
| Heptane/Hexane | 0.1 | 98/69 | Very non-polar, often used as anti-solvents. |
Protocol 2: Anti-Solvent Crystallization
This technique is particularly useful for compounds that are highly soluble in a particular solvent at all temperatures.
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.
References
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021). National Institutes of Health. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation?. (2016). ResearchGate. [Link]
-
Testing Solvents for Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
Supersaturation. (n.d.). Wikipedia. [Link]
-
Crystallization, Large Scale. (2021). YouTube. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2024). National Institutes of Health. [Link]
-
Advice for Crystallization. (n.d.). University of Potsdam. [Link]
-
2,7-dimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine. (n.d.). The Good Scents Company. [Link]
-
2,5,7-trimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine. (n.d.). The Good Scents Company. [Link]
-
2,7-dimethyl-4-chloro-5,7-dihydrofuro-[3,4-d]-pyrimidine. (n.d.). The Good Scents Company. [Link]
-
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]
-
2,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. (n.d.). PubChem. [Link]
-
2-methyl-5,7-dihydrofuro-[3,4-d]-pyrimidine. (n.d.). The Good Scents Company. [Link]
-
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. (n.d.). LookChem. [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2018). ACS Publications. [Link]
-
Crystal Polymorphism in Pharmaceutical Science. (2016). ResearchGate. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2011). Pharmaceutical Technology. [Link]
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Crystallization screening: the influence of history on current practice. (2016). National Institutes of Health. [Link]
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Chemistry Crystallization. (n.d.). SATHEE JEE. [Link]
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Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2010). PubMed. [Link]
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Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]
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Supersaturated Solutions. (2022). Chemistry LibreTexts. [Link]
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POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]
-
What Is Supersaturation In Crystallization Processes?. (2023). YouTube. [Link]
-
What makes some things crystallize after supersaturation?. (2015). Reddit. [Link]
-
Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]
-
Polymorphism in co-crystals and pharmaceutical co-crystals. (2005). IUCr Journals. [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2023). PharmaCores. [Link]
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Optimizing reaction conditions for the methylation of dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis and modification of dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical N-methylation step in the functionalization of this important heterocyclic scaffold.[1] Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the methylation of the dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione core.
Question 1: My reaction yield is consistently low or I'm recovering mostly starting material. What's going wrong?
Low yield is a frequent issue stemming from several potential root causes. A systematic approach is the most effective way to diagnose and solve the problem.[2]
Potential Causes & Step-by-Step Solutions:
-
Incomplete Deprotonation: The N-H protons of the pyrimidine-dione ring must be removed to form a potent nucleophile. If your base is not strong enough to deprotonate the nitrogen atom effectively, the reaction will not proceed.
-
Solution: Consider switching to a stronger, non-nucleophilic base. If you are using a mild base like potassium carbonate (K₂CO₃), try switching to sodium hydride (NaH). NaH is a powerful base that irreversibly deprotonates the amide, driving the reaction forward. Always handle NaH with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[2]
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). However, be cautious, as excessive heat can cause decomposition of the starting material or product and evaporation of volatile reagents like methyl iodide (boiling point ~42 °C).[3] For high-boiling solvents, higher temperatures can be explored.
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[4] If the reaction stalls, it may require a longer duration. Run small-scale trial reactions to determine the optimal time without committing large quantities of material.[2]
-
-
-
Presence of Moisture: Water can quench strong bases like NaH and react with the electrophilic methylating agent.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your solvent is suspected to contain water, use a freshly opened bottle or dry it using appropriate methods (e.g., molecular sieves).
-
-
Poor Reagent Purity or Activity: Impurities in starting materials can inhibit the reaction.[2] Methylating agents can degrade over time.
-
Solution: Use reagents from a reliable supplier. If you suspect your methylating agent (e.g., methyl iodide) has degraded (often indicated by a dark color), purify it by passing it through a small plug of activated alumina.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield methylation reactions.
Question 2: I am getting a mixture of products, including di-methylated species. How can I improve selectivity for mono-methylation?
The dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione scaffold has two reactive sites: N1 and N3. Achieving mono-methylation requires careful control over stoichiometry and reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Excess Methylating Agent: Using more than one equivalent of the methylating agent will inevitably lead to di-methylation, especially if a strong base is used.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the methylating agent. Add the agent slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize local excess concentration.
-
-
Strong Reaction Conditions: A very strong base and high temperature can deprotonate both N1 and N3, leading to a mixture.
-
Solution:
-
Weaker Base: Switch to a milder base like K₂CO₃. This may require longer reaction times or gentle heating but can significantly improve selectivity for the more acidic proton.
-
Lower Temperature: Perform the reaction at 0 °C or even lower temperatures to favor kinetic control, which may result in higher selectivity.
-
-
Question 3: How can I control regioselectivity between the N1 and N3 positions?
Regioselectivity is a significant challenge. The N3 proton is generally more acidic and less sterically hindered than the N1 proton, making it the more likely site for kinetic methylation. Studies on uracil, a related structure, show that methylation at the 3-position can have a significant effect on the molecule's electronic properties.[5]
Strategies for Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (likely N3): To favor the kinetically preferred product, use a strong base (like NaH) and a highly reactive methylating agent (like methyl iodide) at a low temperature (0 °C or below) for a short reaction time. This allows the most accessible, most acidic proton to be removed and methylated quickly.
-
Thermodynamic Product (potentially N1): Achieving the thermodynamically more stable product is more complex and may require experimentation with base/solvent systems and temperature to allow for equilibration, if possible.
-
-
Protecting Group Strategies: For unambiguous synthesis, consider a protecting group strategy. This involves protecting one nitrogen, methylating the other, and then deprotecting. This adds steps to the synthesis but provides complete control over the outcome.
Frequently Asked Questions (FAQs)
What is the general mechanism for the N-methylation of this heterocycle?
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base removes a proton from one of the nitrogen atoms (N1 or N3) to generate a negatively charged nitrogen anion (an amide).
-
Nucleophilic Attack: This highly nucleophilic anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).
-
Displacement: The attack displaces the leaving group (e.g., iodide), forming the N-methyl bond and a salt byproduct.
General SN2 Methylation Mechanism
Caption: The SN2 mechanism for N-methylation.
How do I choose the right reagents and solvent?
The choice of reagents is critical for success and depends on the desired outcome (mono- vs. di-methylation, speed, and safety).[6]
| Component | Options | Key Considerations & Rationale |
| Methylating Agent | Methyl Iodide (MeI): Highly reactive, volatile (BP ~42°C).[3] Good for forcing sluggish reactions. Dimethyl Sulfate (DMS): Very reactive, less volatile, but extremely toxic and carcinogenic.[7] Dimethyl Carbonate (DMC): A greener, less toxic alternative, but requires higher temperatures and pressures to be effective.[8] | Reactivity: MeI > DMS >> DMC. Safety: MeI and especially DMS are hazardous and must be handled in a fume hood with appropriate personal protective equipment (PPE). DMC is preferred for scale-up and greener processes. |
| Base | Potassium Carbonate (K₂CO₃): Mild, inexpensive, and easy to handle. Good for promoting mono-methylation at the more acidic site. Sodium Hydride (NaH): Strong, non-nucleophilic base. Ensures complete deprotonation but can lead to lower selectivity. Flammable solid, reacts violently with water. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong, non-nucleophilic organic base. Often used in peptide methylations.[7] | The base must be strong enough to deprotonate the N-H group (pKa ~8-10 for uracil-like amides). The choice balances reactivity and selectivity. |
| Solvent | DMF (Dimethylformamide): Excellent polar aprotic solvent, dissolves most organics and bases. High boiling point. Acetonitrile (ACN): Good polar aprotic solvent, lower boiling point than DMF, easier to remove. THF (Tetrahydrofuran): Less polar than DMF/ACN, but a good choice, especially for reactions with NaH. | The solvent should be polar aprotic to solvate the cation of the base and facilitate the SN2 reaction. It MUST be anhydrous when using water-sensitive bases like NaH.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Methylation using NaH and MeI
This protocol is a general guideline and should be optimized for your specific substrate.
Materials:
-
Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl Iodide (MeI) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: Add the starting material to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Carefully add the NaH portion-wise to the stirred solution. Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Methylating Agent Addition: Add methyl iodide dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated product.
References
-
Di Francesco, R., et al. (2019). The Bright and Dark Side of DNA Methylation: A Matter of Balance. Cancers, 11(10), 1523. Available at: [Link]
-
Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 85(11), 7182-7190. Available at: [Link]
-
Reddit r/Chempros. (2023). Methylation of NH2 Troubleshooting?. Available at: [Link]
-
Wang, Y., et al. (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. ACS Medicinal Chemistry Letters, 11(9), 1733-1740. Available at: [Link]
-
Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. Available at: [Link]
-
van der Heijden, J., et al. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2998. Available at: [Link]
-
Biron, E., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 634-640. Available at: [Link]
-
Békési, A., et al. (2004). Uracil, unstable DNA, and radiation. a Methylation defects lead to high... ResearchGate. Available at: [Link]
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González-Rojano, N., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(16), 4983. Available at: [Link]
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Tolmachev, A. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(3), 359. Available at: [Link]
-
Agathangelou, S., et al. (2011). Mechanisms and inhibition of uracil methylating enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1509-1519. Available at: [Link]
-
Biron, E., et al. (2005). Optimized selective N-methylation of peptides on solid support. ResearchGate. Available at: [Link]
-
M. A. P. Martins, et al. (2023). 3-Methylation and its effects in the photoionisation of uracil. University of York Research Portal. Available at: [Link]
- CN102464508A - Methylation synthesis method of N-heterocyclic compound. (n.d.). Google Patents.
-
An, Q., et al. (2021). Genomic Uracil and Aberrant Profile of Demethylation Intermediates in Epigenetics and Hematologic Malignancies. International Journal of Molecular Sciences, 22(8), 4165. Available at: [Link]
-
Pap, J. S., et al. (2021). One-step methylation of aromatic phosphorus heterocycles: synthesis and crystallographic characterization of a 1-methyl-phosphininium salt. Chemical Communications, 57(71), 8901-8904. Available at: [Link]
-
Al-Obaid, A. M., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 229-240. Available at: [Link]
-
PubChem. (n.d.). 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Val C, et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3858. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Kumar, S., et al. (2017). 1-(SUBSITUTED)-4, 4, 6-TRIMETHYL-3, 4-DIHYDROPYRIMIDINE-2(1H)-THIONE: GREEN SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DNA PHOTOCLEAVAGE ACTIVITY. ResearchGate. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. Available at: [Link]
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- 6. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategies to minimize byproduct formation in furo[3,4-d]pyrimidine synthesis
<Technical Support Center: Furo[3,4-d]pyrimidine Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for furo[3,4-d]pyrimidine synthesis. This guide is designed to provide senior-level insights and practical troubleshooting strategies to minimize byproduct formation and optimize your reaction outcomes. Furo[3,4-d]pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis can be challenging, with competitive side reactions often leading to complex product mixtures and low yields.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter in the lab. We will delve into the mechanistic origins of common byproducts and provide actionable, evidence-based solutions.
Troubleshooting & FAQs: Navigating Byproduct Formation
Category 1: Issues During Furan Ring Annulation
A common strategy for synthesizing the furo[3,4-d]pyrimidine core involves the initial construction of a substituted aminofuran, which is then cyclized to form the pyrimidine ring.[1][3] Problems at this early stage can propagate throughout the synthesis.
Question 1: My initial furan synthesis (e.g., via Gewald reaction) is yielding a complex mixture with significant dimeric byproducts. What's happening and how can I fix it?
Answer: This is a classic issue in reactions like the Gewald aminothiophene (or aminofuran) synthesis, which involves the condensation of a carbonyl compound, an active methylene nitrile, and a heteroatom source (sulfur for thiophenes, adapted for furans).[4][5][6]
-
Causality (The "Why"): Dimerization often occurs when the rate of the initial Knoevenagel condensation between the carbonyl and the active methylene nitrile is slow or reversible.[5][7] This allows for self-condensation of the starting materials or intermediates. The α,β-unsaturated nitrile intermediate is susceptible to Michael addition from another molecule of the carbanion, leading to dimers instead of the desired cyclization.[7]
-
Troubleshooting & Solutions:
-
Optimize Base and Temperature: The choice of base is critical. A moderately strong base (e.g., morpholine, piperidine, or triethylamine) is often sufficient to catalyze the Knoevenagel condensation without promoting excessive side reactions.[7] Running the reaction at the lowest effective temperature can help favor the desired thermodynamic product over kinetically-favored side reactions.
-
Control Stoichiometry: Ensure precise stoichiometry. An excess of the carbonyl component or the nitrile can push the equilibrium towards unwanted side reactions. A slight excess of the base catalyst is sometimes beneficial.
-
Sequential Addition: Instead of a one-pot approach, consider a two-step procedure. First, perform the Knoevenagel condensation to form the stable α,β-unsaturated nitrile intermediate. Isolate and purify this intermediate before proceeding with the cyclization step. This breaks the equilibrium that allows for dimerization.[7]
-
| Parameter | Standard One-Pot | Recommended Two-Step | Rationale |
| Reagent Addition | All components mixed at t=0 | 1. Carbonyl + Nitrile + Base2. Isolate intermediate3. Cyclization | Isolating the Knoevenagel adduct prevents reversible reactions and starting material self-condensation. |
| Temperature | Often elevated (reflux) | Step 1: 25-50°CStep 2: Varies | Lower initial temperature favors clean formation of the intermediate. |
| Catalyst | Stoichiometric or catalytic base | Catalytic base for Step 1 | Fine-tuned control over each distinct reaction phase. |
Category 2: Issues During Pyrimidine Ring Cyclization
Once a suitable 3-aminofuran-4-carboxylate (or nitrile) intermediate is formed, the next critical step is the annulation of the pyrimidine ring.[1]
Question 2: During the cyclization of my 3-aminofuran with formamide (or isocyanate), I'm getting a significant amount of an uncyclized intermediate (e.g., formamidine or urea derivative). How can I drive the reaction to completion?
Answer: This indicates incomplete cyclization, a common hurdle where the final ring-closing step is kinetically slow or thermodynamically unfavorable under the chosen conditions.
-
Causality (The "Why"): The cyclization step is typically an intramolecular nucleophilic attack from a nitrogen atom onto an electrophilic carbon (e.g., a carbonyl or imine carbon).[8] The energy barrier for this ring closure can be high if:
-
Troubleshooting & Solutions:
-
Increase Temperature: Many cyclization reactions require high temperatures (e.g., refluxing in high-boiling solvents like toluene, dioxane, or even neat formamide at >180°C) to overcome the activation energy barrier.[1]
-
Use a Catalyst: The cyclization can be catalyzed by either acid or base.
-
Base Catalysis: A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide (e.g., sodium ethoxide) can deprotonate the attacking nitrogen, significantly increasing its nucleophilicity and promoting ring closure.[1]
-
Acid Catalysis: A Lewis acid or protic acid can activate the electrophilic center (e.g., protonating a carbonyl oxygen), making it more susceptible to nucleophilic attack.
-
-
Use a Dehydrating Agent: If the cyclization is a condensation reaction that releases water, the equilibrium can be shifted towards the product by removing water using a Dean-Stark trap or by adding a dehydrating agent.
-
Protocol: Base-Catalyzed Cyclization of an Intermediate Ureidofuran
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified ureidofuran intermediate (1.0 eq).
-
Solvent: Add a suitable anhydrous solvent, such as ethanol or dioxane (approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 - 0.2 eq).
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material.[10]
-
Workup: After completion, cool the reaction to room temperature. Neutralize the mixture carefully with a weak acid (e.g., acetic acid). The desired furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration.[1]
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum.
Question 3: My LC-MS shows a major peak with the correct mass, but the NMR is inconsistent with the desired furo[3,4-d]pyrimidine. I suspect I've formed a regioisomer. How can I confirm this and control the regioselectivity?
Answer: Regioisomeric byproduct formation is a significant challenge, especially when the furan precursor has multiple reactive sites for cyclization. For example, you might form a furo[2,3-d]pyrimidine instead of the desired furo[3,4-d]pyrimidine.
-
Causality (The "Why"): Regioselectivity is determined by the relative reactivity of the different nucleophilic and electrophilic centers involved in the cyclization. If a competing cyclization pathway has a similar or lower activation energy, a mixture of isomers will be formed. This can be influenced by subtle electronic effects of substituents and steric hindrance.
-
Troubleshooting & Solutions:
-
Definitive Structural Elucidation: Use advanced NMR techniques like 2D-NOESY to establish through-space proton correlations, which can definitively prove the connectivity and confirm the regioisomer's structure.
-
Directed Synthesis: The most robust solution is to redesign the synthesis to remove ambiguity. Use starting materials with carefully placed protecting or directing groups that force the cyclization to occur in the desired orientation. For example, using a precursor where one of the potential cyclization sites is temporarily blocked.
-
Modify Reaction Conditions:
-
Solvent Polarity: Changing the solvent can influence the transition state energies of the competing pathways. Experiment with a range of solvents from nonpolar (toluene) to polar aprotic (DMF, DMSO).
-
Temperature: Kinetically controlled (low temperature) versus thermodynamically controlled (high temperature) conditions can favor one isomer over the other. Run a temperature screen to determine the effect on the isomeric ratio.
-
-
Visualizing Competing Cyclization Pathways
The following diagram illustrates the decision point in a hypothetical cyclization that could lead to two different regioisomers.
Caption: Competing pathways in furo-pyrimidine synthesis.
General Troubleshooting Workflow
When encountering low yields or impurities, a systematic approach is crucial.[10] Use the following decision tree to guide your troubleshooting process.
Caption: Systematic troubleshooting decision tree.
References
- BenchChem (2025).troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem (2025).
-
Krasavin, M. et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(15), 4649. [Link]
- BenchChem (2025).Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
- BenchChem (2025).An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- BenchChem (2025).
- Various Authors.Synthesis of Furan and Thiophene.
- Sci-Hub.Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones.
- Gewald, K. et al. (1966).Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
-
Wikipedia. Gewald reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Sabnis, R. W. et al. (2009).Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 30(3-4), 335-367. (Note: A direct link to the full text may require a subscription.)
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- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Addressing poor cell permeability of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Technical Support Center: Troubleshooting Poor Cell Permeability
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide for Addressing Poor Cell Permeability of Novel Furo[3,4-d]pyrimidine-dione Analogs and Related Heterocycles
Introduction
This guide provides a structured framework for diagnosing and addressing challenges related to the poor cell permeability of novel compounds, particularly those with complex heterocyclic cores similar to the furo[3,4-d]pyrimidine-dione scaffold. Initial searches for "7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione" have not yielded specific public-domain data, suggesting it may be a novel chemotype. Therefore, this document outlines a universal, first-principles approach to systematically troubleshoot and enhance the cellular uptake of such molecules.
Our methodology is grounded in established principles of medicinal chemistry and pharmacology. We will proceed by first confirming the nature of the permeability problem, then exploring systematic strategies for its resolution, including formulation adjustments and structural modifications.
Part 1: Diagnostic Phase - Is Poor Permeability the Real Issue?
Before attempting to modify a compound or its formulation, it is critical to confirm that poor cell permeability is the primary obstacle to biological activity. A compound's failure in a cell-based assay could stem from other factors such as rapid metabolism, efflux, or low target affinity.
FAQ 1: My compound is active in a cell-free (e.g., enzyme) assay but inactive in a cell-based assay. How do I confirm poor permeability is the cause?
This discrepancy is a classic indicator of a permeability barrier. The logical next step is to systematically rule out other possibilities and gather direct evidence of poor uptake.
Recommended Workflow:
-
Assess Fundamental Physicochemical Properties: Poor permeability is often linked to specific molecular characteristics.[1][2][3] Key parameters to measure or calculate include:
-
Solubility: Is the compound soluble enough in the assay medium to reach an effective concentration? Poor aqueous solubility can be mistaken for poor permeability.
-
Lipophilicity (LogP/LogD): Molecules that are too hydrophilic (low LogP) or too lipophilic (high LogP) struggle to cross the lipid bilayer. An optimal LogP for passive diffusion is typically in the range of 1-5.[1]
-
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. It is a strong predictor of permeability. Molecules with a PSA greater than 140 Ų tend to exhibit poor cell membrane permeation.[4][5] For brain penetration, a PSA below 90 Ų is often required.[4]
-
Molecular Weight (MW): Larger molecules (typically >500 Daltons) tend to have lower permeability.[6]
-
-
Conduct a Cell-Based vs. Cell-Lysate Assay: Compare the compound's activity in an intact cell assay versus an assay using cell lysate. If the compound is active against its target in the lysate but not in whole cells, this strongly implicates the cell membrane as a barrier.
-
Directly Measure Intracellular Concentration: The most definitive method is to quantify the amount of the compound inside the cells after incubation. This is typically done by incubating the cells with the compound, followed by thorough washing, cell lysis, and subsequent analysis of the lysate by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Part 2: Troubleshooting & Optimization Strategies
Once poor permeability is confirmed, a multi-pronged approach can be employed to address the issue. These strategies fall into two main categories: formulation-based enhancements and medicinal chemistry-based structural modifications.
FAQ 2: How can I quickly improve compound delivery without chemical modification?
Formulation strategies can offer a rapid way to improve apparent permeability by enhancing the concentration of the compound available for absorption.
-
Use of Solubilizing Agents (Excipients): For many poorly soluble compounds, the use of cyclodextrins can be highly effective.[7] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[7][8] This enhances the concentration of the drug in the aqueous environment at the cell surface, improving the driving force for permeation.[8][9][10][11]
-
Permeation Enhancers: Chemical permeation enhancers can be used, but they must be chosen carefully as they can induce cellular toxicity. These are more common in topical or transdermal research.
FAQ 3: What are the most effective chemical modification strategies to improve passive diffusion?
If formulation changes are insufficient, structural modification is the next logical step. The goal is to alter the molecule's physicochemical properties to make it more "drug-like" from a permeability standpoint.
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): This is one of the most powerful strategies. High PSA and a large number of HBDs are detrimental to passive diffusion.[2][12][13]
-
Strategy: Systematically replace polar groups (e.g., -OH, -NH2, -COOH) with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole, or a hydroxyl group could be methylated.
-
Causality: Each hydrogen bond that must be broken with water for the molecule to enter the lipid membrane exacts an energetic penalty, reducing the rate of diffusion.
-
-
The Prodrug Approach: A prodrug is an inactive derivative of a parent molecule that undergoes biotransformation in the body to release the active drug.[14][15] This is an exceptionally effective strategy for transiently masking polar functional groups that are essential for biological activity but hinder cell entry.[14][16][17][18][19]
-
Strategy: Mask polar groups like carboxylic acids or hydroxyls with lipophilic esters.[18][20] These ester groups increase the molecule's overall lipophilicity, facilitating membrane transit. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, regenerating the active parent compound.[20]
-
Example: Oseltamivir (Tamiflu) is an ethyl ester prodrug of its active carboxylic acid form, a modification that dramatically improves its oral bioavailability.[17]
-
-
Exploit Active Transport: If passive diffusion is intractable, consider modifying the molecule to be recognized by cellular uptake transporters, such as amino acid or peptide transporters.[21] This involves conjugating the compound to a known transporter substrate.[21]
Part 3: Key Experimental Protocols & Data Visualization
To systematically evaluate the permeability of your compounds and the effectiveness of your optimization strategies, standardized assays are essential.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, high-throughput, cell-free method for predicting passive diffusion.[22][23] It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, into an acceptor well.[24][25]
Workflow Diagram: PAMPA Experiment
Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1% lecithin in dodecane solution for the artificial membrane.[26]
-
Prepare stock solutions of test compounds, as well as high (e.g., Chloramphenicol) and low (e.g., Theophylline) permeability control compounds, typically at 10 mM in DMSO.[23]
-
Prepare the donor solution by diluting the stock solutions into a buffer (e.g., PBS, pH 7.4) to a final concentration of ~10-50 µM.[26]
-
-
Assay Setup:
-
Incubation:
-
Quantification and Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using established formulas.
-
Protocol 2: Caco-2 Permeability Assay
For a more biologically relevant assessment that includes the potential for active transport and efflux, the Caco-2 assay is the industry standard.[27][28] This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[29][30]
Key Features of the Caco-2 Assay:
-
Bidirectional Assessment: The assay measures permeability in both the apical-to-basolateral (A-to-B, mimicking absorption) and basolateral-to-apical (B-to-A, mimicking efflux) directions.[29][31]
-
Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B). An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[30]
-
Monolayer Integrity: The integrity of the cell monolayer is crucial and must be verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER).[30][31]
Data Presentation: Comparative Permeability Analysis
Organizing your data in a structured table is essential for comparing different compounds or formulations.
| Compound ID | MW ( g/mol ) | cLogP | TPSA (Ų) | Solubility (µg/mL) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent-Cmpd | 250.2 | 1.5 | 135.8 | 5 | < 0.1 (Low) | 0.2 (Low) | 1.1 |
| Prodrug-Ester | 322.3 | 2.8 | 110.5 | 25 | 5.2 (Medium) | 4.8 (Medium) | 0.9 |
| Analog-X | 264.3 | 2.1 | 95.1 | 15 | 8.9 (High) | 7.5 (High) | 1.3 |
| Control (High) | 221.2 | 1.1 | 66.4 | >1000 | 15.2 | 20.5 | 0.8 |
| Control (Low) | 194.2 | -0.1 | 65.1 | >1000 | < 0.1 | < 0.1 | N/A |
Interpretation:
-
Parent-Cmpd: Exhibits very low permeability, likely due to its high TPSA and poor solubility.
-
Prodrug-Ester: The ester prodrug strategy successfully improved both solubility and permeability by masking a polar group, as evidenced by the lower TPSA and higher Papp values.
-
Analog-X: A structural modification that reduced TPSA resulted in the highest permeability, demonstrating a successful rational design approach.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and solving permeability issues.
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- 21. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
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- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 30. creative-bioarray.com [creative-bioarray.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Refinement of analytical techniques for impure 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione samples
Technical Support Center: Analysis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support resource for the analytical refinement of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with characterizing this molecule and its related impurities. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles to ensure scientific integrity and reliable outcomes.
Part 1: Foundational Analysis & Sample Preparation FAQs
This section addresses the initial steps of analysis, from understanding potential impurities to proper sample handling, which are critical for generating meaningful data.
Q1: What are the most probable impurities I might encounter in a synthetically prepared sample of this compound?
A1: Impurities in active pharmaceutical ingredients (APIs) are typically categorized based on their origin. For a fused heterocyclic system like this, you should anticipate impurities from several sources:
-
Starting Materials & Reagents: Unreacted starting materials from the final synthetic steps are a common source. For instance, in syntheses involving the cyclization of a furan ring onto a pyrimidine, the precursors to either ring system may be present.
-
Synthetic By-products: These arise from competing side reactions. Given the structure, potential by-products could include isomers (e.g., regioisomers from the cyclization step), over-methylated analogues, or products of incomplete cyclization.
-
Degradation Products: The furo[3,4-d]pyrimidine core can be susceptible to hydrolysis, particularly at the lactam (dione) functionalities, under strong acidic or basic conditions. Forced degradation studies are essential to identify these potential degradants.[1][2] The presence of both electron-rich and electron-deficient centers makes the molecule susceptible to both oxidative and hydrolytic degradation.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and are a distinct class of impurity that must be monitored, typically by Gas Chromatography (GC).[3]
Q2: How should I prepare an impure sample for analysis by High-Performance Liquid Chromatography (HPLC) to ensure data accuracy?
A2: Proper sample preparation is paramount. The goal is to completely dissolve the analyte and its impurities without causing degradation.
-
Solvent Selection: Start with the solvent used for your mobile phase "B" (the strong, organic solvent), typically acetonitrile or methanol. The furo[3,4-d]pyrimidine scaffold has moderate polarity, and these solvents are often effective. If solubility is low, consider a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), but be aware that these can interfere with chromatography at low UV wavelengths.
-
Sonication & Vortexing: Use a combination of vortexing and brief sonication in an ultrasonic bath to aid dissolution. Avoid prolonged sonication, as the heat generated can potentially degrade the sample.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and poor peak shape. Ensure the filter material (e.g., PTFE, PVDF, Nylon) is compatible with your sample solvent to prevent the leaching of extractables.
-
Concentration: Aim for a concentration that places your main peak within the linear range of the detector (typically ~1 mg/mL for initial screening). This concentration should be high enough to allow for the detection of impurities at the 0.05-0.1% level, as required by regulatory guidelines.[4]
Part 2: Troubleshooting HPLC-UV/PDA Analysis
High-Performance Liquid Chromatography with a UV or Photodiode Array (PDA) detector is the workhorse for impurity profiling.[5][6] This section provides solutions to common chromatographic problems.
Q3: My primary compound peak is showing significant tailing in a reversed-phase HPLC method. What is the scientific reason for this, and how can I achieve a symmetrical peak?
A3: Peak tailing is typically a result of unwanted secondary interactions between your analyte and the stationary phase. The 7-methyl-furo[3,4-d]pyrimidine-2,4-dione structure contains basic nitrogen atoms that can interact ionically with acidic residual silanol groups on the surface of C18 silica columns. This causes a portion of the analyte molecules to lag behind the main band, creating a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your molecule. Buffering the aqueous portion of your mobile phase to a pH of 2.5-3.5 (e.g., with phosphate or formate buffer) will protonate the basic nitrogens. This ensures a single, positively charged species that exhibits more uniform interaction with the stationary phase.
-
Use of an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a well-end-capped column can dramatically improve peak shape.
-
Competitive Amine Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
Q4: I can't resolve a key impurity from the main API peak. What is the logical workflow for optimizing the separation?
A4: Achieving resolution is a systematic process of manipulating chromatographic selectivity. The goal is to alter the relative retention times of the two co-eluting peaks.
Caption: Logical workflow for HPLC method optimization to improve peak resolution.
Experimental Protocol 1: Generic Gradient HPLC Method for Impurity Profiling
This protocol serves as a robust starting point for the analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA/DAD detector, scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or λmax of the API).
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (Equilibration)
-
Part 3: Advanced Structural Elucidation of Unknowns
When UV data is insufficient, more powerful techniques are required to identify an impurity's structure.
Q5: HPLC-PDA shows an unknown impurity peak with a different UV spectrum than my API. How can I determine its molecular weight?
A5: This is the ideal application for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By interfacing your HPLC system with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) for the compound eluting at that specific retention time.
-
Causality: A different UV spectrum strongly suggests a modification to the core chromophore of the molecule, making it a significant unknown. An ESI (Electrospray Ionization) source is typically used for this class of molecules. In positive ion mode, you would expect to see an [M+H]⁺ ion, giving you the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, can provide a highly accurate mass, allowing you to predict the elemental formula.[7][8]
Q6: I have the accurate mass of an impurity. How can I confirm its structure, especially if it's an isomer of a known compound?
A6: While HRMS provides the "what" (elemental formula), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (the connectivity of those atoms).[9] NMR is the definitive tool for structural elucidation and isomer differentiation.
-
Isolation: The first step is to isolate a sufficient quantity of the impurity, often through preparative HPLC.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). You can compare the spectrum of the impurity to that of your main compound to see what has changed (e.g., a missing aromatic proton, a new aliphatic signal).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.
-
COSY: Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting different fragments of the molecule.
-
For an isomer, the ¹H and ¹³C spectra might be subtly different, but 2D NMR, particularly HMBC, will definitively establish the different atomic connectivity.[10][11][12]
Caption: A comprehensive workflow for the identification and structural elucidation of unknown impurities.
Part 4: Data Reference Tables
Table 1: HPLC Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blocked column frit.2. Particulate matter from sample.3. Mobile phase precipitation. | 1. Reverse-flush the column (disconnect from detector).2. Always filter samples before injection.3. Ensure mobile phase components are fully miscible. |
| Peak Fronting | 1. Sample solvent stronger than mobile phase.2. Column overload. | 1. Dissolve sample in mobile phase or a weaker solvent.2. Reduce injection concentration or volume. |
| Ghost Peaks | 1. Contamination in injection port.2. Impurities in mobile phase.3. Carryover from previous injection. | 1. Run needle wash/purge cycles.2. Use high-purity HPLC-grade solvents.3. Add a strong solvent wash step at the end of the gradient. |
| Drifting Baseline | 1. Column not equilibrated.2. Mobile phase composition changing.3. Fluctuating column temperature. | 1. Increase column equilibration time.2. Freshly prepare mobile phase; check pump performance.3. Use a column thermostat and allow it to stabilize. |
Table 2: Hypothetical Mass Spectrometry Data for Potential Impurities
Parent Compound MW: C₇H₈N₂O₃ = 184.15 g/mol
| Observed [M+H]⁺ | Δ Mass (Da) | Possible Modification | Potential Source |
| 171.14 | -14 | Demethylation (-CH₂) | Synthetic by-product or degradation |
| 185.13 | 0 | Isomer of parent | Synthetic by-product |
| 203.16 | +18 | Hydrolysis (+H₂O) | Degradation (acid/base catalyzed) |
| 201.14 | +16 | Oxidation (+O) | Degradation (oxidative stress) |
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.Pharmaceutical Technology.
- View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.Journal of Pharmaceutical Sciences and Research.
- Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- Analytical Method Development and Validation.UI Pharmaceuticals - The University of Iowa.
- Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.R Discovery.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.Agilent.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Process of Finding Impurities in Pharmaceutical Products.Pharmaguideline.
- The expert's guide to pharmaceutical impurity analysis.Manufacturing Chemist.
- How Pharmaceutical Impurity Analysis Works.
- Understanding Impurity Analysis.Cormica Pharma & Med Device Testing.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.MDPI.
- Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Deriv
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Introduction to NMR and Its Application in Metabolite Structure Determin
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.Research Journal of Pharmacy and Technology.
- RP-HPLC Method Development and Validation for Simultaneous Estimation of Emtricitabine and Tenofovir in Pure and Pharmaceutical.International Journal of Pharmaceutical Sciences and Research.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.National Institutes of Health (NIH) - PMC.
- Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate.
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
- Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions.PubMed Central (PMC) - NIH.
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- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Scaling Up 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Production
Introduction: The furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The target molecule, 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, is a derivative of this class, and its efficient, scalable production is critical for advancing research and development programs. Scaling chemical synthesis from the laboratory bench (milligram to gram scale) to pilot or production scale (kilogram scale) introduces significant challenges that are often not apparent during initial discovery work.[1][2] Issues related to mass and heat transfer, reaction kinetics, impurity profiles, and physical handling can dramatically impact yield, purity, and safety.[2]
This technical guide is designed to serve as a dedicated support resource for researchers, chemists, and process development professionals. It provides practical, experience-driven advice through a series of troubleshooting scenarios and frequently asked questions (FAQs) to navigate the complexities of scaling up the production of this specific heterocyclic compound. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you to build robust and self-validating manufacturing processes.
Proposed Synthetic Pathway
A robust and scalable synthesis requires a logical sequence with well-characterized intermediates. Below is a proposed pathway for the synthesis of the target molecule, designed for scalability and control.
Sources
Validation & Comparative
A Comparative Analysis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione and Other Kinase Inhibitors in the PI3K/AKT/mTOR Signaling Pathway
Introduction
The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers. The furo[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1][2] This guide presents a comparative study of a specific derivative, 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, with other well-established kinase inhibitors. While direct and extensive public data on the specific kinase inhibitory profile of this compound is limited, the broader class of furo[3,4-d]pyrimidine and related furo[2,3-d]pyrimidine derivatives has demonstrated activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][3][4][5] Therefore, this guide will focus on a comparative analysis within the context of this critical cancer-related pathway.
We will objectively compare the hypothetical performance of this compound with a panel of kinase inhibitors, including pan-kinase inhibitors, multi-targeted inhibitors, and specific inhibitors of the PI3K/AKT/mTOR pathway. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel kinase inhibitors and offering detailed experimental protocols for their characterization.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[][7][8][9] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.
Comparator Kinase Inhibitors
To provide a comprehensive comparison, we have selected a panel of kinase inhibitors with diverse mechanisms of action and selectivity profiles:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that serves as a positive control in many kinase assays due to its high affinity for the ATP-binding site of most kinases.[10][11][12][13][14]
-
Dasatinib: A multi-targeted kinase inhibitor that primarily targets BCR-ABL and Src family kinases, but also inhibits other kinases.[15][16][17][18][19]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a targeted therapy approach.[20][21][22][23][24]
-
PI-103 (Hypothetical PI3K/mTOR dual inhibitor): A representative dual inhibitor of PI3K and mTOR, offering a strategy to block the pathway at two critical nodes.
-
MK-2206 (Hypothetical AKT inhibitor): A representative allosteric inhibitor of AKT, preventing its activation and downstream signaling.[25]
Experimental Methodologies
A rigorous and multi-faceted experimental approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The following section details the step-by-step protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively determines the affinity of a test compound for a specific kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock solution with deionized water.
-
Prepare a 2X solution of the target kinase (e.g., PI3Kα, AKT1, mTOR) in 1X Kinase Buffer.
-
Prepare a 2X solution of the Alexa Fluor™ conjugated tracer in 1X Kinase Buffer.
-
Prepare a serial dilution of this compound and comparator inhibitors in 1X Kinase Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the serially diluted test compounds or vehicle control to the respective wells.
-
Add 2.5 µL of the 2X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (tracer) to the donor (antibody).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation by measuring the metabolic activity of living cells.
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Structure-activity relationship (SAR) studies of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione analogs.
A Foreword on the Landscape: While the specific exploration of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione analogs remains a nascent field with limited publicly available data, the broader furo[3,4-d]pyrimidine core represents a privileged scaffold in medicinal chemistry. This guide, therefore, aims to provide a comprehensive comparative analysis of the structure-activity relationships (SAR) within the wider class of furo[3,4-d]pyrimidine derivatives. By examining the available data on analogous compounds, we can infer valuable insights that will undoubtedly guide future research into the therapeutic potential of this promising heterocyclic family.
The Furo[3,4-d]pyrimidine Core: A Scaffold of Therapeutic Promise
The furo[3,4-d]pyrimidine architecture, being a fused heterocyclic system, has attracted considerable attention from medicinal chemists. Its structural similarity to endogenous purines allows for competitive inhibition of various enzymes, particularly protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1] Derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have demonstrated potent cytotoxic and kinase inhibitory activities, underscoring the potential of the furopyrimidine family as a source of novel therapeutic agents.[2][3]
Synthesis of the Furo[3,4-d]pyrimidine-2,4-dione Core
A common synthetic strategy to access the furo[3,4-d]pyrimidine-2,4-dione core involves a multi-step sequence starting from a substituted furan. A representative pathway is the Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[4] This approach allows for the introduction of diversity at various positions of the heterocyclic system, facilitating the exploration of the structure-activity landscape.
Representative Synthetic Workflow:
Caption: General synthetic route to the furo[3,4-d]pyrimidine-2,4-dione core.
Structure-Activity Relationship (SAR) Insights
Due to the limited data on this compound analogs, the following SAR discussion is extrapolated from studies on the broader furo[3,4-d]pyrimidine class and related fused pyrimidines.
Key Observations:
-
Substitutions on the Pyrimidine Ring: Modifications at the N1 and N3 positions of the pyrimidine ring are crucial for modulating biological activity. The introduction of various alkyl and aryl groups can influence potency and selectivity.
-
Modifications of the Furan Ring: The dihydro- and tetrahydro- analogs of the furo[3,4-d]pyrimidine core have been synthesized, indicating that the degree of saturation in the furan ring can be a key determinant of activity.[4]
-
Introduction of Functional Groups: The addition of different functional groups to the core structure can significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, in related pyrido[3,4-d]pyrimidine derivatives, an amine linker at the C-4 position was found to be essential for enhancing growth inhibitory effects against renal cancer cell lines.[5]
Inferred SAR Summary:
Caption: Key structural features influencing the activity of furo[3,4-d]pyrimidines.
Biological Activity and Mechanism of Action
Derivatives of the furo[3,4-d]pyrimidine scaffold have shown promise in several therapeutic areas, notably as anticancer and antiviral agents.[6]
Anticancer Activity
While specific data for the title compounds is scarce, related furopyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival.[2]
Targeted Signaling Pathways:
-
EGFR and VEGFR-2 Inhibition: Furo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[1]
-
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and is often hyperactivated in cancer. Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of this pathway.[8]
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A Researcher's Guide to Benchmarking Novel Anticancer Agents: The Case of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Introduction
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. The dihydropyrimidinone (DHPM) scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities, including potent antitumor effects.[1][2][3] This guide focuses on a specific derivative, 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, and provides a comprehensive framework for its preclinical evaluation against established anticancer drugs.
Due to the limited publicly available data on this specific compound, this guide will utilize data from structurally related dihydropyrimidinone derivatives as a proxy to illustrate the benchmarking process. This approach allows us to present a complete, scientifically grounded methodology for researchers aiming to evaluate the potential of new chemical entities. We will delve into the critical aspects of in vitro benchmarking, from assessing cytotoxicity to elucidating the mechanism of action through apoptosis and cell cycle analysis.
Section 1: Foundational Anticancer Evaluation: In Vitro Cytotoxicity Screening
The initial and most fundamental step in evaluating a potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad overview of the compound's potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population in vitro.
Comparative Cytotoxicity (IC50 Values)
The following table presents a hypothetical comparison of our lead compound, represented by a potent dihydropyrimidinone derivative (DHPM-X), against standard-of-care chemotherapeutic agents across various cancer cell lines. A lower IC50 value indicates greater potency. It is crucial to note that IC50 values can vary between studies due to differing experimental conditions.[4][5]
| Cell Line | Cancer Type | DHPM-X IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.15[6] | 2.50[7] | 8.3 | 2-10[8] |
| A549 | Lung Cancer | <10[2] | >20[7] | 5.7 | 5-50 |
| HeLa | Cervical Cancer | Weakly active[3] | 2.9[7] | 3.1 | 2-10 |
| HepG2 | Liver Cancer | 120.62 (µg/mL)[3] | 12.2[7] | >20 | N/A |
| HL-60 | Leukemia | Significant Activity[9] | N/A | N/A | N/A |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., DHPM-X) and reference drugs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Section 2: Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Potent cytotoxicity is a desirable trait, but understanding how a compound kills cancer cells is critical for its development. Many successful anticancer drugs induce apoptosis (programmed cell death) and/or cause cell cycle arrest. Dihydropyrimidinone derivatives have been shown to induce apoptosis and cause mitotic arrest.[1][9][13]
Induction of Apoptosis
Apoptosis is a key mechanism for eliminating malignant cells. The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the detection of apoptotic cells by flow cytometry.[14][16] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[15]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA in a stoichiometric manner.[18] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle.[18][19]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]
-
Conclusion
This guide provides a foundational framework for the in vitro benchmarking of the novel anticancer agent this compound. By systematically evaluating its cytotoxicity and elucidating its effects on apoptosis and the cell cycle, researchers can build a comprehensive preclinical data package. The presented protocols and comparative data, using related dihydropyrimidinone derivatives as a scientifically-grounded proxy, offer a clear roadmap for assessing the therapeutic potential of this and other new chemical entities. This structured approach is essential for identifying promising lead compounds for further development in the fight against cancer.
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A Comprehensive Guide to Evaluating the In Vivo Efficacy of Novel Neuroprotective Agents: A Case Study Approach with Furo[3,4-d]pyrimidine Analogs
Disclaimer: As of January 2026, a thorough review of published scientific literature reveals no available in vivo efficacy data for the specific compound 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Therefore, this guide adopts a forward-looking, instructional framework. It will delineate the essential experimental pathways and comparative analyses required to rigorously assess the in vivo potential of a hypothetical, novel neuroprotective agent from this chemical class, hereafter referred to as "Compound X," in a relevant animal model of neurodegeneration. This document serves as a blueprint for researchers and drug development professionals embarking on such an evaluation.
Introduction: The Rationale for Investigating Furo[3,4-d]pyrimidine Scaffolds in Neurodegenerative Disease
Neurodegenerative diseases such as Parkinson's Disease (PD), Alzheimer's Disease (AD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need.[1] The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, mitochondrial dysfunction, and protein aggregation, necessitates the exploration of novel chemical scaffolds for therapeutic intervention.[2][3] Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-tumor and kinase inhibition properties.[4][5] The fused furo[3,4-d]pyrimidine core, as seen in our hypothetical "Compound X" (this compound), presents a unique three-dimensional structure that could be optimized for novel target interactions within the central nervous system.
This guide will focus on establishing the in vivo neuroprotective efficacy of "Compound X" in the context of Parkinson's Disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] We will use the widely-validated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which recapitulates key pathological hallmarks of PD.[6]
The Preclinical In Vivo Efficacy Evaluation Workflow
The journey from a promising chemical entity to a validated preclinical candidate follows a logical and rigorous pathway. The following workflow illustrates the key stages in evaluating the in vivo efficacy of a novel neuroprotective agent like "Compound X".
Experimental Design: "Compound X" in the MPTP Mouse Model of Parkinson's Disease
Rationale for Model Selection
The MPTP model is a cornerstone of PD research. The neurotoxin MPTP is metabolized to MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction, oxidative stress, and eventual cell death, thus mimicking the dopaminergic neurodegeneration seen in human PD.[1][6] This model is advantageous for its robust and reproducible dopaminergic lesion and the manifestation of motor deficits that can be quantified through behavioral tests.
Comparative Compounds
To properly contextualize the efficacy of "Compound X", its performance must be compared against both a negative (vehicle) control and a positive control or standard-of-care agent.
-
Vehicle Control: The formulation used to dissolve/suspend "Compound X" (e.g., saline with 5% DMSO). This group controls for any effects of the injection or vehicle itself.
-
Positive Control (Selegiline): Selegiline is a monoamine oxidase B (MAO-B) inhibitor that prevents the conversion of MPTP to its active toxic metabolite, MPP+. It is a clinically used drug for PD and serves as a robust positive control in this model, protecting against MPTP-induced neurotoxicity.
Detailed Experimental Protocol
Objective: To determine the dose-dependent neuroprotective efficacy of "Compound X" on motor function and dopaminergic neuron survival in the acute MPTP mouse model.
Animals: Male C57BL/6 mice, 8-10 weeks old. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups (n=10-12 mice per group):
-
Group 1 (Vehicle Control): Vehicle i.p. + Saline i.p.
-
Group 2 (MPTP Control): Vehicle i.p. + MPTP i.p.
-
Group 3 (Positive Control): Selegiline (10 mg/kg, i.p.) + MPTP i.p.
-
Group 4 (Compound X - Low Dose): Compound X (e.g., 5 mg/kg, i.p.) + MPTP i.p.
-
Group 5 (Compound X - Mid Dose): Compound X (e.g., 15 mg/kg, i.p.) + MPTP i.p.
-
Group 6 (Compound X - High Dose): Compound X (e.g., 50 mg/kg, i.p.) + MPTP i.p.
Procedure:
-
Baseline Behavioral Testing (Day -1): All mice are trained and subjected to baseline testing on the Rotarod and Pole Test to ensure no pre-existing motor deficits.
-
Dosing Regimen (Day 1-5):
-
Pre-treatment: Groups 3-6 receive their respective treatments (Selegiline or Compound X) via intraperitoneal (i.p.) injection 30 minutes prior to MPTP or saline administration. Group 1 and 2 receive the vehicle.
-
Intoxication: Groups 2-6 receive MPTP-HCl (20 mg/kg, i.p.) once daily for four consecutive days. Group 1 receives saline injections. This sub-acute dosing regimen produces a significant but not complete lesion of the nigrostriatal pathway.
-
-
Post-Intoxication Behavioral Testing (Day 8, 14): Motor performance is re-evaluated using the Rotarod and Pole Test to assess motor coordination, balance, and bradykinesia.
-
Euthanasia and Tissue Collection (Day 21):
-
Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are harvested. One hemisphere is post-fixed in PFA for immunohistochemistry, while the striatum and substantia nigra from the other hemisphere are dissected, snap-frozen, and stored at -80°C for neurochemical analysis.
-
Endpoint Measurements:
-
Behavioral:
-
Rotarod Test: Measures motor coordination and balance. The latency to fall from a rotating rod is recorded.
-
Pole Test: Measures bradykinesia. The time taken to turn and descend a vertical pole is recorded.
-
-
Immunohistochemistry (IHC):
-
Coronal sections of the substantia nigra are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is quantified using stereological methods.
-
-
Neurochemistry:
-
High-Performance Liquid Chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum, providing a quantitative measure of dopaminergic terminal integrity.
-
Hypothetical Data Presentation and Comparative Analysis
The following tables represent how the data from this study would be structured for a clear comparison of "Compound X" against controls.
Table 1: Behavioral Outcomes in MPTP-Treated Mice (Data at Day 14)
| Group | Treatment | Rotarod Latency (s) | Pole Test (Time to Descend, s) |
|---|---|---|---|
| 1 | Vehicle + Saline | 180 ± 15 | 10 ± 1.2 |
| 2 | Vehicle + MPTP | 45 ± 8 | 28 ± 3.5 |
| 3 | Selegiline + MPTP | 165 ± 12 | 12 ± 1.5 |
| 4 | Cmpd X (5 mg/kg) + MPTP | 60 ± 10 | 24 ± 2.8 |
| 5 | Cmpd X (15 mg/kg) + MPTP | 110 ± 11 | 18 ± 2.1 |
| 6 | Cmpd X (50 mg/kg) + MPTP | 155 ± 14 | 13 ± 1.6 |
Data are presented as Mean ± SEM. Statistical significance would be determined relative to the MPTP control group.
Table 2: Neurochemical and Histological Outcomes (Data at Day 21)
| Group | Treatment | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
|---|---|---|---|
| 1 | Vehicle + Saline | 100% | 100% |
| 2 | Vehicle + MPTP | 35 ± 5% | 40 ± 6% |
| 3 | Selegiline + MPTP | 90 ± 8% | 88 ± 7% |
| 4 | Cmpd X (5 mg/kg) + MPTP | 45 ± 6% | 50 ± 8% |
| 5 | Cmpd X (15 mg/kg) + MPTP | 65 ± 7% | 70 ± 9% |
| 6 | Cmpd X (50 mg/kg) + MPTP | 85 ± 9% | 85 ± 8% |
Data are presented as Mean ± SEM. SNc: Substantia Nigra pars compacta.
Interpretation of Hypothetical Data: In this scenario, "Compound X" demonstrates a dose-dependent neuroprotective effect. The high dose (50 mg/kg) shows efficacy comparable to the positive control, Selegiline, significantly ameliorating motor deficits and preserving dopaminergic neurons and their terminals. This would provide strong evidence to advance "Compound X" to further preclinical testing.
Potential Mechanisms of Action and Underlying Signaling Pathways
The neuroprotective effects of a novel compound are likely mediated through the modulation of key intracellular signaling pathways involved in cell survival and death. Many natural and synthetic compounds exert neuroprotective effects by targeting pathways related to apoptosis, inflammation, and oxidative stress.[2][3][7]
A plausible mechanism for a neuroprotective agent like "Compound X" could involve the inhibition of the apoptotic cascade, which is a final common pathway in many neurodegenerative diseases.
In this proposed pathway, "Compound X" could upregulate the expression of the anti-apoptotic protein Bcl-2. Bcl-2, in turn, sequesters the pro-apoptotic protein Bax, preventing its translocation to the mitochondria. This stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of the caspase cascade, thereby preserving the neuron.[3] This hypothesis can be tested in vitro using cell-based assays and validated in vivo by measuring the expression levels of these proteins in brain tissue from the efficacy study.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo evaluation of a novel furo[3,4-d]pyrimidine derivative, "Compound X," as a potential neuroprotective agent for Parkinson's Disease. By employing a well-validated animal model, including appropriate comparative controls, and assessing a combination of behavioral, histological, and neurochemical endpoints, researchers can generate the robust data package necessary for a go/no-go decision.
Should "Compound X" demonstrate significant, dose-dependent efficacy, the logical next steps would include:
-
Chronic toxicology studies to establish a safety profile.
-
Pharmacokinetic studies to determine brain bioavailability and optimize dosing regimens.
-
Efficacy testing in alternative PD models (e.g., genetic models like α-synuclein overexpressing mice) to broaden the evidence base.[1]
-
Detailed mechanism-of-action studies to confirm the molecular targets and signaling pathways modulated by the compound.
Through this structured and rigorous approach, promising novel compounds like those from the furo[3,4-d]pyrimidine class can be systematically evaluated, paving the way for the development of next-generation therapeutics for neurodegenerative diseases.
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Wang, C., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
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Li, Y., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. [Link]
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Piacenza, L., et al. (1999). 2,3-Dihydro-1H,7H-pyrimido[5,6,1-de]acridine-1,3,7-trione derivatives, a class of cytotoxic agents active on multidrug-resistant cell lines: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 42(14), 2535-2541. [Link]
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Comparison of synthetic routes for different furo[3,4-d]pyrimidine isomers
An In-Depth Technical Guide and Comparison of Synthetic Routes for Furo[3,4-d]pyrimidine Isomers
The furo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold due to its structural resemblance to endogenous purines, allowing derivatives to interact with a wide array of biological targets.[1][2] This structural motif is central to compounds with potent anticancer, antiviral, and enzyme inhibitory properties.[2] However, the fusion of the furan and pyrimidine rings can result in different isomers, primarily the furo[3,4-d] and furo[2,3-d] systems, where the precise atomic arrangement dictates biological function. Therefore, mastering regioselective synthetic strategies to access specific isomers is a cornerstone of successful drug development in this chemical space.
This guide provides a comparative analysis of the dominant synthetic strategies for constructing furo[3,4-d]pyrimidine isomers, grounded in mechanistic principles and supported by detailed experimental protocols.
The Core Strategic Decision: Which Ring to Build Last?
The construction of the furo[3,4-d]pyrimidine scaffold is typically approached from two opposing retrosynthetic viewpoints: annulating the pyrimidine ring onto a pre-formed furan or, alternatively, constructing the furan ring onto a pyrimidine template. The selection of a strategy is a critical decision influenced by the availability of starting materials, the desired substitution pattern, and overall synthetic efficiency.
Strategy A: Pyrimidine Ring Annulation onto a Furan Precursor
This is the most common and versatile strategy, leveraging the well-established chemistry of substituted furans.[3] The core principle involves starting with a furan ring bearing vicinal (adjacent) functional groups, typically an amine and a carbonyl derivative (ester or nitrile), which can then undergo cyclocondensation with a one-carbon (C1) or nitrogen-carbon-nitrogen (N-C-N) synthon to form the pyrimidine ring.[1]
Causality Behind Experimental Choices
The key to this strategy is the installation of an amino group at the C3 position and an electron-withdrawing group (like an ester or nitrile) at the C4 position of the furan ring. This arrangement creates a nucleophilic amine and an electrophilic center, primed for reaction.
-
The Aminofuran Intermediate: A versatile intermediate, such as methyl 3-aminofuran-4-carboxylate, is often synthesized from a corresponding furan-3,4-dicarboxylate via a Curtius or Hofmann rearrangement.[1] This transformation is a reliable method for converting a carboxylic acid derivative into a primary amine.
-
The Cyclizing Reagent: The choice of the reagent for ring closure dictates the final substitution on the pyrimidine ring.
-
Formamide: Reacting the aminofuran with formamide at high temperatures is a direct method to install an unsubstituted amino group at the C4 position of the furo[3,4-d]pyrimidine.[1]
-
Isocyanates (R-NCO): This leads to the formation of furo[3,4-d]pyrimidine-2,4-diones. The reaction proceeds via an intermediate ureidofuran, which then undergoes base-catalyzed intramolecular cyclization.[3] The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for deprotonating the ureido nitrogen, facilitating the ring-closing attack on the adjacent ester carbonyl.[3]
-
Visualizing the Pathway: Synthesis of Furo[3,4-d]pyrimidine-2,4-diones
Caption: General workflow for synthesizing furo[3,4-d]pyrimidine-2,4-diones.
Experimental Protocol: Synthesis of Furo[3,4-d]pyrimidine-2,4-diones[3]
This protocol describes the formation of the pyrimidine ring onto a pre-formed furan core.
Part 1: Urea Formation
-
Materials: Methyl 3-aminofuran-4-carboxylate (1.0 eq), desired isocyanate (R-NCO, 1.1 eq), anhydrous toluene.
-
Procedure:
-
Dissolve methyl 3-aminofuran-4-carboxylate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the isocyanate to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The ureidofuran product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify by recrystallization or column chromatography.
-
Part 2: Ring Closure (Cyclization)
-
Materials: Purified ureidofuran (1.0 eq), absolute ethanol, sodium ethoxide (catalytic amount).
-
Procedure:
-
Dissolve the ureidofuran in absolute ethanol.
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction with a weak acid (e.g., acetic acid).
-
The final furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
Strategy B: Furan Ring Annulation onto a Pyrimidine Precursor
This approach is less common but offers strategic advantages, particularly when complex or sensitive substituents are required on the pyrimidine ring. The logic is to begin with a functionalized pyrimidine and use its substituents as anchors to construct the furan ring.
Causality Behind Experimental Choices
This strategy hinges on creating a pyrimidine with vicinal groups that can undergo cyclization to form a furan. An elegant example involves the reaction of 6-anilino-5-carboxy-4-methyl-2-phenylpyrimidines with thionyl chloride.
-
The Starting Pyrimidine: The key features are the carboxylic acid at C5 and the methyl group at C4.
-
The Reagent (Thionyl Chloride): Thionyl chloride (SOCl₂) is typically used to convert carboxylic acids to acyl chlorides. However, in this specific context, it engages in an unusual reaction, likely proceeding through a sulfine intermediate, to facilitate the oxidation and cyclization between the C5-carboxy group and the C4-methyl group, ultimately forming the fused furanone ring. This provides a rapid entry into a highly functionalized furo[3,4-d]pyrimidine system.
Visualizing the Pathway: Synthesis from a Substituted Pyrimidine
Caption: Synthesis of a furo[3,4-d]pyrimidine via furan ring annulation.
Experimental Protocol: Synthesis of a 4-Anilino-5-oxo-2-phenyl-7-thioxo-5,7-dihydrofuro[3,4-d]pyrimidine[4]
-
Materials: 6-Anilino-5-carboxy-4-methyl-2-phenylpyrimidine, thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend the starting pyrimidine derivative in an excess of thionyl chloride.
-
Heat the mixture under reflux. The reaction progress can be monitored by observing the dissolution of the starting material and changes on TLC.
-
Once the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product can then be purified by recrystallization from an appropriate solvent (e.g., acetic acid or ethanol) to yield the target furo[3,4-d]pyrimidine derivative.
-
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Pyrimidine Annulation | Strategy B: Furan Annulation |
| Starting Materials | Relies on substituted furan precursors, which are often accessible through established routes.[1][3] | Requires pre-functionalized pyrimidines, which may necessitate a more complex initial synthesis. |
| Convergence | Highly convergent, allowing for late-stage introduction of diversity onto the pyrimidine ring. | More linear, as the core pyrimidine structure is built first. |
| Flexibility & Scope | Excellent for generating libraries with diverse substituents on the pyrimidine ring by varying the cyclizing reagent (e.g., different isocyanates).[3] | Advantageous when the desired pyrimidine substitution pattern is complex and difficult to install after the bicyclic core is formed. |
| Key Challenge | The synthesis and regioselective functionalization of the initial furan precursor. | The synthesis of the appropriately substituted pyrimidine starting material. |
| Reported Yields | Often proceeds in good to high yields for the cyclization step.[4] | Can provide high yields for the furan ring-forming reaction. |
Controlling Isomeric Outcome: Furo[3,4-d] vs. Furo[2,3-d]
The final isomeric scaffold is determined entirely by the connectivity of the starting precursor. A direct comparison illustrates this fundamental principle of heterocyclic synthesis.
Caption: Isomeric outcome is dictated by the starting furan precursor.
As the diagram shows, a 3,4-disubstituted furan precursor will always lead to the furo[3,4-d]pyrimidine isomer upon pyrimidine annulation. Conversely, starting with a 2,3-disubstituted furan will yield the corresponding furo[2,3-d]pyrimidine isomer.[5] This highlights the critical importance of controlling the regiochemistry during the synthesis of the initial furan ring.
Conclusion
The synthesis of furo[3,4-d]pyrimidine isomers is a field rich with strategic depth. While the annulation of a pyrimidine ring onto a furan precursor remains the most documented and flexible approach, the alternative strategy of furan annulation provides a powerful solution for constructing molecules with complex pyrimidine cores. The ultimate choice of synthetic route is a nuanced decision, balancing the accessibility of starting materials against the specific structural requirements of the target molecule. A thorough understanding of these competing pathways empowers medicinal chemists to efficiently access the desired isomers, accelerating the discovery of novel therapeutics based on this potent scaffold.
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A Head-to-Head Comparison Guide: 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione vs. its Unmethylated Parent Compound
Abstract
This guide provides a comprehensive, predictive comparison between 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione and its parent compound, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. The furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities stemming from its structural similarity to endogenous purines.[1] This analysis focuses on the profound impact of a single structural modification—methylation at the N7 position—on the compound's physicochemical properties, pharmacological profile, and metabolic fate. In the absence of direct comparative studies, this guide synthesizes established principles of medicinal chemistry to forecast the differential behavior of these two molecules, providing a robust theoretical framework and actionable experimental protocols for researchers in drug discovery and development.
Introduction: The Significance of N-Methylation
In drug discovery, N-methylation is a common and powerful strategy to refine the pharmacological properties of a lead compound. This seemingly minor addition of a methyl group can dramatically alter a molecule's characteristics, including its solubility, lipophilicity, metabolic stability, and interaction with biological targets.[2]
This guide examines two such molecules based on the furo[3,4-d]pyrimidine core, a class of bicyclic heterocycles with demonstrated potential as anticancer, antiviral, and enzyme inhibitory agents.[1]
-
Compound A (Parent): 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
-
Compound B (Methylated): this compound
The core hypothesis is that the methylation at the N7 position will induce significant, predictable changes in the molecule's drug-like properties. This comparison will explore these predictions through the lens of established scientific principles and propose a clear experimental path for validation.
Comparative Analysis of Physicochemical Properties
The journey of a drug to its target is critically influenced by its physicochemical properties.[3] N-methylation directly impacts these foundational characteristics.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, and membrane permeability.[3]
-
Prediction: Compound B (methylated) is predicted to be more lipophilic than Compound A (unmethylated).
-
Causality: The addition of a hydrophobic methyl group and the removal of a polar N-H group are expected to decrease the molecule's affinity for aqueous phases and increase its affinity for lipid phases. While N-methylation can sometimes lead to unexpected conformational changes that lower lipophilicity, the methylation of a cyclic secondary amide, as seen here, typically induces a pronounced increase in LogD.[4]
Aqueous Solubility
Aqueous solubility is essential for drug administration and absorption.[3] The effect of N-methylation on solubility can be complex and depends on the molecular context.[4]
-
Prediction: Compound B's solubility relative to Compound A is ambiguous and requires experimental determination.
-
Causality: Two opposing factors are at play. The predicted increase in lipophilicity for Compound B would typically decrease aqueous solubility.[4][5] However, the N7-H group in Compound A is a hydrogen bond donor, which can participate in the intermolecular hydrogen bonding that stabilizes the crystal lattice of the solid state. Removing this donor via methylation can disrupt this crystal packing, potentially leading to an increase in solubility.[6][7]
Hydrogen Bonding Potential
Hydrogen bonds are critical for molecular recognition and drug-receptor interactions.[8][9]
-
Prediction: Compound A possesses an additional hydrogen bond donor (HBD) capability that is absent in Compound B.
-
Causality: The N7-H moiety in Compound A can act as an HBD. Methylation at this position in Compound B removes this capability. This is a critical distinction, as the presence or absence of a key HBD can fundamentally alter how a molecule interacts with its biological target.[10] Drug designers often view HBDs as problematic for permeability and solubility, making their removal a common optimization tactic.[11]
Table 1: Predicted Physicochemical Property Comparison
| Property | Compound A (Parent) | Compound B (Methylated) | Rationale for Predicted Difference |
| Molecular Weight | Lower | Higher (by 14.03 g/mol ) | Addition of a -CH₃ group. |
| Lipophilicity (LogD) | Lower | Higher | Replacement of a polar N-H with a hydrophobic methyl group. |
| Aqueous Solubility | Indeterminate | Indeterminate | Competing effects of increased lipophilicity and potential disruption of crystal lattice packing.[4] |
| Hydrogen Bond Donors | 3 (N1-H, N3-H, N7-H) | 2 (N1-H, N3-H) | N7-methylation removes a key hydrogen bond donor site.[10] |
| Hydrogen Bond Acceptors | 3 (C2=O, C4=O, Furan O) | 3 (C2=O, C4=O, Furan O) | The core acceptor sites remain unchanged. |
Predicted Pharmacological and Pharmacokinetic Profile
The structural changes induced by N-methylation are expected to have profound consequences on the compound's biological activity and its journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion).
Target Binding and Biological Activity
-
Prediction: The two compounds will likely exhibit different binding affinities and/or selectivities for their biological target(s).
-
Causality: The loss of the N7-H hydrogen bond donor in Compound B is a critical alteration.[9] If the target's binding pocket has a hydrogen bond acceptor (e.g., a glutamate, aspartate, or backbone carbonyl) that interacts with this N7-H, Compound A would bind more tightly. Conversely, if the pocket is hydrophobic in this region, the methyl group of Compound B could engage in favorable van der Waals interactions, leading to enhanced affinity. The added steric bulk of the methyl group could also either improve or hinder the fit within the binding site.
Caption: Hypothetical binding modes for parent vs. methylated compounds.
Metabolic Stability
-
Prediction: Compound B will likely have greater metabolic stability and a longer biological half-life.
-
Causality: The N-H bond in amides and related structures can be a site for Phase II metabolic reactions like glucuronidation. By "capping" the N7 position with a methyl group, this metabolic pathway is blocked. Furthermore, N-methylation has been shown to protect molecules from degradation by certain enzymes and hydrolysis in acidic environments, potentially improving overall stability.[2][12][13][14] Liver microsome assays are a standard method for evaluating this metabolic stability.[15][16]
Membrane Permeability and Bioavailability
-
Prediction: Compound B is predicted to have higher passive membrane permeability.
-
Causality: Passive diffusion across cell membranes is a critical step for oral drug absorption and reaching intracellular targets.[17] This process is favored by increased lipophilicity and a lower number of hydrogen bond donors.[11] As Compound B is predicted to be more lipophilic and has one fewer HBD than Compound A, it is expected to cross membranes more readily. This can be experimentally tested using a Parallel Artificial Membrane Permeability Assay (PAMPA).[17][18] This improved permeability, combined with enhanced metabolic stability, suggests Compound B may have better oral bioavailability.[19][20]
Proposed Experimental Validation Workflow
To move from prediction to empirical evidence, a structured experimental workflow is necessary. The following protocols provide a self-validating system to test the hypotheses outlined in this guide.
Caption: Experimental workflow for comparative validation.
Protocol: LogD Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for experimentally determining lipophilicity.[21][22]
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours, then allow them to separate.[21]
-
Compound Addition: Accurately weigh and dissolve a small amount of the test compound (A or B) into one of the phases.
-
Partitioning: Combine the two phases in a vessel at a defined volume ratio. Shake the mixture vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to partition between the phases until equilibrium is reached.[23]
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol: Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.[15][24]
-
Reagent Preparation: Thaw pooled human liver microsomes (HLMs) and an NADPH regenerating system (cofactor solution) on ice.[25][26]
-
Reaction Mixture: In a 96-well plate, pre-warm a solution of HLMs in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate Reaction: Add the test compound (A or B) to the HLM solution, followed by the NADPH regenerating system to start the metabolic reaction.[16] Time points are typically taken at 0, 5, 15, 30, 45, and 60 minutes.[15]
-
Stop Reaction: At each time point, quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[24]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[24]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[18][27][28]
-
Membrane Coating: Coat the membrane of a 96-well donor plate with an artificial lipid solution (e.g., lecithin in dodecane) to form the barrier.[27][29]
-
Prepare Plates: Add buffer to the acceptor plate wells. Add a solution of the test compound (A or B) in buffer to the donor plate wells.[27]
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours).[17][29]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Use the measured concentrations to calculate the apparent permeability coefficient (Papp), which serves as a quantitative measure of permeability.
Conclusion and Future Directions
This guide establishes a clear, scientifically-grounded framework for comparing this compound with its unmethylated parent. The central modification—N7-methylation—is predicted to significantly enhance lipophilicity, metabolic stability, and membrane permeability, while fundamentally altering its hydrogen bonding potential. These changes are expected to translate into a distinct pharmacological and pharmacokinetic profile.
While these predictions are based on well-established medicinal chemistry principles, they must be confirmed through the rigorous experimental validation outlined herein. The resulting data will provide critical insights for any drug discovery program involving the furo[3,4-d]pyrimidine scaffold, guiding future structural modifications and candidate selection to optimize for desired therapeutic properties.
References
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- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- RSC Publishing. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Benchchem. (n.d.). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
- Sci-Hub. (n.d.). Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones.
- NIH. (n.d.). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- PubMed. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.
- ResearchGate. (2025). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.
- ResearchGate. (2025). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis | Request PDF.
- Semantic Scholar. (2011). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.
- ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024). LogP / LogD shake-flask method.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Integrating AI and Machine Learning in Drug Discovery and Development. (2026).
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- PubMed. (n.d.). The role of hydrogen-bonds in drug binding.
- BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit.
- RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
- PubMed Central (PMC). (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ACS Publications. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry.
- ResearchGate. (2022). Hydrogen-Bond Donors in Drug Design.
- ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
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- PubMed. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
- ChemRxiv. (n.d.). Hydrogen bond donors in drug design.
- Hydrogen bond acceptor groups: Significance and symbolism. (2025).
- PubMed. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
- Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.).
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A Researcher's Guide to Replicating and Evaluating the Biological Activity of Furo[3,4-d]pyrimidine Derivatives
Introduction: Navigating the Furo[3,4-d]pyrimidine Landscape
The furo[3,4-d]pyrimidine scaffold, a fused heterocyclic system, represents a compelling area of interest in medicinal chemistry. As a bioisostere of naturally occurring purines, it possesses the potential to interact with a multitude of biological targets, including protein kinases and viral enzymes. However, a comprehensive survey of the scientific literature reveals a significant disparity in research focus: while the isomeric furo[2,3-d]pyrimidine scaffold has been extensively investigated as a source of potent anticancer and kinase inhibitory agents, the furo[3,4-d]pyrimidine core remains comparatively underexplored in this context.
This guide is designed for researchers, scientists, and drug development professionals who have synthesized novel furo[3,4-d]pyrimidine derivatives and wish to conduct a rigorous, replicable evaluation of their biological activity. Rather than attempting to replicate a specific, non-existent body of work, we will establish a robust framework for the primary screening of these novel compounds for potential anticancer activity. This approach is logically grounded in the well-documented success of the isomeric scaffold and provides a clear path for generating new, high-quality data in this promising but nascent field.
We will detail the essential experimental workflows, from foundational cytotoxicity screening to mechanistic apoptosis assays, explaining the causality behind each step. This guide serves as a self-validating system, enabling you to generate reliable data and objectively compare your findings against established benchmarks.
Part 1: Synthesis of the Furo[3,4-d]pyrimidine Core
Before any biological evaluation can commence, the target compound must be synthesized. A common and effective strategy for constructing the furo[3,4-d]pyrimidine-2,4-dione core involves a multi-step synthesis starting from a furan derivative, often utilizing a Curtius rearrangement as a key transformation.
Representative Synthetic Protocol: Furo[3,4-d]pyrimidine-2,4-diones
This protocol outlines a general, three-step pathway to the core scaffold, which can then be further functionalized.
Step 1: Curtius Rearrangement and Ureid Formation
-
Initiation: Begin with 4-(methoxycarbonyl)furan-3-carboxylic acid as the starting material.
-
Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an anhydrous solvent.
-
Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Causality: The acyl azide is the key intermediate for the Curtius rearrangement, a thermal or photochemical rearrangement that expels nitrogen gas to form an isocyanate.
-
Isocyanate Trapping: Perform the Curtius rearrangement by heating the acyl azide in an anhydrous, inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is trapped in situ by adding a primary or secondary amine. This reaction forms the intermediate ureid.
Step 2: Ring Closure to Furo[3,4-d]pyrimidine-2,4-dione
-
Cyclization: Treat the intermediate ureid with a strong base (e.g., sodium ethoxide in ethanol) and heat to induce intramolecular cyclization.
-
Mechanism: The base deprotonates the urea nitrogen, which then acts as a nucleophile, attacking the adjacent ester carbonyl group to form the six-membered pyrimidine ring.
-
Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product. Purify via recrystallization or column chromatography.
Step 3: N-1 Functionalization (Optional)
-
Alkylation/Arylation: The nitrogen at the N-1 position of the bicyclic scaffold can be further functionalized using various alkylating or arylating agents under basic conditions to generate a library of derivatives for biological screening.
Caption: General workflow for synthesis and biological evaluation.
Part 2: Experimental Protocols for Biological Evaluation
Once a novel furo[3,4-d]pyrimidine derivative has been synthesized and characterized, a systematic evaluation of its biological activity is required. The following protocols provide a robust starting point for assessing anticancer potential.
Cell Viability and Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment for any anticancer drug discovery program. It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle of the Assay: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells. This formazan is then solubilized, and the absorbance of the resulting solution is measured, allowing for the calculation of cell viability relative to an untreated control.
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HepG2, MCF-7, or A549) from exponential phase culture using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to an optimized seeding density (typically 5,000-10,000 cells/well) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of your furo[3,4-d]pyrimidine derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to create a range of desired final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Untreated Control: Wells with cells in fresh medium only (represents 100% viability).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 48 or 72 hours. The incubation time is critical and should be consistent. A 72-hour period allows for multiple cell doubling times, providing a more robust measure of anti-proliferative effects.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize this solution and protect it from light.
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate for 2-4 hours at 37°C. Causality: This incubation period is crucial for allowing sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. Visually inspect for the formation of purple precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Mechanistic Insight: Apoptosis Detection by Annexin V/PI Staining
If a compound demonstrates significant cytotoxicity in the MTT assay, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating apoptosis from necrosis using flow cytometry.[2]
Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[2][3] This dual-staining method allows for the differentiation of four cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
Detailed Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with your furo[3,4-d]pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated and a vehicle control.
-
After incubation, collect both the floating cells (in the medium) and the adherent cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine both fractions. Causality: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the plate surface. Discarding the supernatant would lead to a significant underestimation of apoptosis.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing and Staining:
-
Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with deionized water. Wash the cells once with 1 mL of cold 1X Binding Buffer.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI solution (working concentration typically 50-100 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Caption: Interpreting Annexin V/PI flow cytometry data.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to determine if your novel furo[3,4-d]pyrimidine derivatives exhibit promising biological activity. This requires careful data analysis and comparison against relevant benchmarks.
Analysis of MTT Assay Data
-
Calculate Percent Viability:
-
First, subtract the average OD of the blank wells from all other OD values.
-
Percent Viability = [(OD of Treated Cells) / (OD of Untreated Control Cells)] x 100.
-
-
Determine IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC50 value. A lower IC50 value indicates higher potency.
-
Comparative Data Table
To contextualize your findings, it is crucial to compare your results with published data for related compounds and standard drugs. While extensive data for furo[3,4-d]pyrimidines is lacking, we can use data from the well-studied furo[2,3-d]pyrimidine isomers as a benchmark.
| Compound | Target Cell Line | Published/Benchmark IC50 (µM) | Hypothetical Replication IC50 (µM) | Apoptosis Induction (at IC50) | Notes |
| Furo[2,3-d]pyrimidine 4a | HepG2 (Liver) | 0.70[4][5][6] | N/A | Strong | Published potent activity. Serves as a high-potency benchmark. |
| Furo[2,3-d]pyrimidine 10b | HS 578T (Breast) | 1.51 | N/A | Strong | Potent activity against a breast cancer line; known PI3K/AKT inhibitor. |
| Doxorubicin | HepG2 (Liver) | ~0.5 - 1.5 | 0.85 | Very Strong | Standard-of-care chemotherapy agent, positive control. |
| Novel Furo[3,4-d]pyrimidine (Hypothetical) | HepG2 (Liver) | N/A | 7.5 | Moderate | Shows promising, dose-dependent cytotoxicity. Further optimization is warranted. |
| Novel Furo[3,4-d]pyrimidine (Hypothetical) | HS 578T (Breast) | N/A | 3.2 | Strong | More potent against breast cancer line, suggesting potential selectivity. |
Part 4: Potential Mechanism of Action - The PI3K/AKT Pathway
Many furopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer. Given that furo[2,3-d]pyrimidine derivatives are known to inhibit this pathway, it represents a logical starting point for investigating the mechanism of novel furo[3,4-d]pyrimidine compounds.
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for replicating and extending research into the biological activities of novel furo[3,4-d]pyrimidine derivatives. While this specific scaffold is less explored than its isomers, the established protocols for cytotoxicity and apoptosis analysis offer a clear and validated path forward. By systematically applying these methods, explaining the causality behind each step, and comparing results to established benchmarks, researchers can confidently generate high-quality, publishable data. This work is essential for unlocking the therapeutic potential of this promising class of heterocyclic compounds and addressing the current knowledge gap in the field.
References
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Sci-Hub. (n.d.). Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Retrieved from [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Afrand, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 4049. Retrieved from [Link]
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Mabomba, A., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 23(21), 13348. Retrieved from [Link]
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Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. Retrieved from [Link]
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Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(6), 1143-1152. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives | Request PDF. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Developed for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step approach to ensure safe handling and disposal in a laboratory setting. The causality behind each recommendation is explained to build a framework of self-validating safety protocols.
Hazard Assessment and Initial Considerations
Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be toxic if ingested and may cause skin and eye irritation.
Core Principle: The absence of specific data necessitates a conservative approach to safety. Always treat chemicals of unknown toxicity as hazardous.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn to minimize exposure:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[1] | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] | Prevents skin contact. Proper glove removal technique is essential to avoid contaminating hands. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound, especially if it is in a powdered form. Use only in a well-ventilated area, preferably within a chemical fume hood. |
Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound. This process is designed to comply with general laboratory chemical waste guidelines.[2][3][4][5][6]
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution, or contaminated materials (e.g., gloves, weighing paper).
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][5] Incompatible chemicals can react dangerously, potentially releasing toxic gases or causing explosions.[6]
-
Solid Waste: Collect the solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves) in a designated, compatible container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not pour this chemical down the drain.[1]
-
Step 2: Containerization and Labeling
-
Choose a Compatible Container: The container must be made of a material that will not react with the waste. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, use a container approved for chemical waste, ensuring it is compatible with the solvent used.[2][3] The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3][4]
-
Properly Label the Container: The label must be clear, legible, and securely attached to the container.[3] The label should include:
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of the laboratory personnel.
-
Segregation in Storage: Store the waste container away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]
Step 4: Professional Disposal
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] These professionals are trained in the safe handling and disposal of chemical waste in compliance with all regulations.[8]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE. For a large spill, evacuate the area and contact your institution's EHS office for assistance.
Decontamination
After handling the chemical for disposal, thoroughly decontaminate all surfaces and equipment that may have come into contact with it. Dispose of all contaminated cleaning materials as hazardous waste. Wash your hands thoroughly with soap and water.[1]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. By following these guidelines, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guidelines on the Disposal of Chemical Wastes
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Laboratory Waste Disposal | Lab Waste. Stericycle UK. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ethz.ch [ethz.ch]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal | Lab Waste | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
A Proactive Safety Framework for Handling 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. This compound represents a class of compounds with significant research interest. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring that our partners in research can handle these materials with the utmost safety and efficacy. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal procedures.
Hazard Assessment and Risk Mitigation
Given the potential hazards, a thorough risk assessment is the foundational step before any handling of the compound. The primary routes of exposure to be controlled are inhalation of airborne particles, dermal contact, and eye contact.
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Oral Toxicity | Toxic if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
This assumed profile necessitates a stringent adherence to the following PPE and handling protocols.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE should be based on a "barrier" principle, creating multiple layers of protection between the researcher and the chemical.
1. Respiratory Protection: Due to the risk of respiratory irritation from inhaling fine dust or aerosols, a NIOSH-approved respirator is mandatory.[1] For weighing and transferring solid material, a P100 particulate respirator is recommended. If handling solutions or performing reactions that could generate vapors or mists, an air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters should be used.
2. Eye and Face Protection: To prevent eye irritation or damage, chemical safety goggles that provide a complete seal around the eyes are required.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or spills.[1]
3. Hand Protection: Given the potential for skin irritation and sensitization, chemically resistant gloves are essential.[1] Nitrile gloves are a suitable initial choice, but it is crucial to double-glove, especially during prolonged handling. Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected.[1] Proper glove removal technique, without touching the outer surface of the glove, is critical to prevent skin exposure.[1]
4. Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant apron or suit should be worn over the lab coat. Ensure that the lab coat is fully buttoned and the sleeves cover the wrists.
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling
The following workflow is designed to minimize exposure risk at each stage of handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Respirator
-
Goggles
-
Face Shield
-
Outer Gloves
Doffing Sequence:
-
Outer Gloves (dispose of as hazardous waste)
-
Face Shield
-
Goggles
-
Lab Coat (remove by turning inside out)
-
Inner Gloves (dispose of as hazardous waste)
-
Respirator (remove outside the immediate work area)
-
Wash hands thoroughly with soap and water.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
All waste generated from handling this compound should be treated as hazardous.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash. The cleaning materials should be disposed of as solid hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your EHS department.
-
For small spills, and if you are trained and have the appropriate PPE and spill kit, carefully cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Angene Chemical. (2025-06-08). Safety Data Sheet. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
